Antifungal agent 54
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H15Cl2FN2Se |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl2FN2Se/c19-14-4-5-16(17(20)9-14)18(10-23-7-6-22-12-23)24-11-13-2-1-3-15(21)8-13/h1-9,12,18H,10-11H2 |
InChI Key |
OCOOBEHTQOJGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Antifungal Agent 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 54, also known as compound A05, is a novel selenium-containing miconazole analogue that has demonstrated potent antifungal activity, particularly against fluconazole-resistant strains of pathogenic fungi. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this promising antifungal candidate. The information is based on the seminal work of Xu et al. (2020) published in the European Journal of Medicinal Chemistry. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and visualizes the relevant biological pathway to facilitate a deeper understanding for research and development purposes.
Introduction
The emergence of drug-resistant fungal infections poses a significant threat to global health. Azole antifungals, which target the enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway, are a cornerstone of antifungal therapy. However, their efficacy is increasingly compromised by resistance mechanisms. This compound was developed as a bioisostere of miconazole, where a selenium atom replaces an oxygen atom, a modification intended to enhance its antifungal properties and overcome existing resistance.[1] This guide serves as a technical resource for researchers engaged in the discovery and development of new antifungal agents.
Synthesis of this compound (Compound A05)
The synthesis of this compound follows a multi-step procedure. The following is a detailed experimental protocol for the synthesis of the target compound, 1-((2-((2,4-dichlorobenzyl)selanyl)phenyl)methyl)-1H-imidazole.
Experimental Protocol
Materials:
-
2,4-dichlorobenzyl chloride
-
Selenium powder
-
Sodium borohydride (NaBH4)
-
1-(2-bromomethylphenyl)-1H-imidazole
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of 2,4-dichlorobenzylselanyl anion
-
To a solution of selenium powder in DMF, add sodium borohydride in portions at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature until the black selenium powder disappears and a colorless solution is formed.
-
To this solution, add 2,4-dichlorobenzyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Step 2: Synthesis of this compound (A05)
-
In a separate reaction vessel, dissolve 1-(2-bromomethylphenyl)-1H-imidazole in THF.
-
Add the solution of the 2,4-dichlorobenzylselanyl anion (from Step 1) to the THF solution dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Quantitative Data
The antifungal activity of agent 54 and its analogues has been quantitatively assessed against a panel of pathogenic fungi. The data is summarized below for comparative analysis.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.25 - 1 |
| Fluconazole-resistant C. albicans | 0.5 |
| Candida glabrata | 1 |
| Candida krusei | 0.5 |
| Candida parapsilosis | 0.25 |
| Cryptococcus neoformans | 0.5 |
| Aspergillus fumigatus | 1 |
Table 2: Cytotoxicity Data
| Assay | Result |
| Hemolysis Assay (at 100 μg/mL) | Low hemolytic activity |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.
Signaling Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Key Experimental Protocols
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of each fungal strain.
-
Add the fungal suspension to each well of the microtiter plate.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Hemolysis Assay
The hemolytic activity of this compound was evaluated against human red blood cells.
-
Prepare a suspension of fresh human red blood cells in phosphate-buffered saline (PBS).
-
Add different concentrations of this compound to the red blood cell suspension.
-
Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubate the samples at 37 °C for 1 hour.
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
CYP51 Inhibition Assay
The inhibitory effect of this compound on C. albicans CYP51 can be assessed using a commercially available or in-house developed assay. A common method involves a reconstituted enzyme system.
-
Express and purify recombinant C. albicans CYP51 and its redox partner, NADPH-cytochrome P450 reductase.
-
In a reaction mixture, combine the purified enzymes, a suitable buffer, and the substrate (lanosterol).
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
After a defined incubation period, stop the reaction and extract the sterols.
-
Analyze the conversion of lanosterol to its demethylated product using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound represents a promising lead compound in the development of new antifungal therapies. Its potent activity against a broad spectrum of fungi, including drug-resistant strains, and its favorable preliminary safety profile warrant further investigation. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and related selenium-containing antifungal agents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Antifungal Agent 54 (Compound A05)
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of the novel this compound, also known as compound A05. This agent, a selenium-containing miconazole analogue, has demonstrated significant potential, particularly against drug-resistant fungal strains.
Introduction
The emergence of antifungal drug resistance poses a significant threat to global health. Infections caused by resistant fungal pathogens, such as fluconazole-resistant Candida albicans, are associated with high morbidity and mortality rates. This has necessitated the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This compound (compound A05) was developed as part of a series of novel miconazole analogues designed to address this challenge. By incorporating selenium into the molecular structure, researchers aimed to enhance the antifungal activity and improve the safety profile compared to existing azole antifungals.
Discovery and Synthesis
This compound (compound A05) was rationally designed based on the principle of bioisosterism, where a selenium atom replaces the ether oxygen atom in the structure of miconazole. This modification was intended to optimize the compound's interaction with its fungal target and improve its pharmacological properties.
Chemical Structure
Chemical Formula: C₁₈H₁₅Cl₂FN₂Se
SMILES: C(CN1C=CN=C1)(C(C=C(Cl)C=C1Cl)=C1)[Se]CC2=CC=C(F)C=C2
Synthesis Protocol
While the full, detailed synthesis protocol from the primary literature is not publicly available, the general synthesis of selenium-containing miconazole analogues involves a multi-step process. A plausible synthetic route, based on established organoselenium chemistry and the synthesis of similar compounds, is outlined below. It is important to note that this is a generalized protocol and may not reflect the exact procedure used for the synthesis of compound A05.
General Synthesis Workflow for Selenium-Containing Miconazole Analogues
Caption: Generalized synthetic workflow for selenium-containing miconazole analogues.
Mechanism of Action
This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.
By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors in the fungal cell membrane, which alters its fluidity and permeability. The disruption of the cell membrane ultimately inhibits fungal growth and can lead to cell death. Preliminary mechanistic studies have indicated that a representative compound from this series has a strong inhibitory effect on C. albicans CYP51.
Signaling Pathway of Azole Antifungals
Caption: Mechanism of action of this compound via inhibition of CYP51.
Biological Evaluation: Data and Protocols
This compound has undergone in vitro evaluation to determine its efficacy and safety profile.
Quantitative Data Summary
| Assay | Organism/Cell Line | Parameter | Result | Reference Compound | Reference Result |
| Antifungal Susceptibility | Candida albicans (including fluconazole-resistant strains) | MIC | 0.25-1 µg/mL[1] | Miconazole | Less effective than Agent 54[1] |
| Safety | Not specified | Hemolysis | Higher safety than miconazole | Miconazole | Lower safety |
Note: More comprehensive quantitative data from the primary research article by Xu H, et al. (2020) is not publicly available.
Experimental Protocols
The following are generalized protocols for the key experiments conducted in the evaluation of this compound. The specific parameters used in the original study may vary.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Methodology:
-
Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated for a period (e.g., 24 hours) to allow for the formation of a biofilm.
-
Treatment: The planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24-48 hours.
-
Quantification: The viability of the biofilm is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells. The results are read using a microplate reader.
This assay assesses the potential of the compound to damage red blood cells, a measure of its potential cytotoxicity.
Methodology:
-
Blood Collection and Preparation: Fresh red blood cells are collected and washed with a buffered saline solution.
-
Incubation: A suspension of the red blood cells is incubated with various concentrations of this compound for a defined period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (buffer only) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Measurement: The amount of hemoglobin released into the supernatant, as a result of red blood cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.
Conclusion and Future Directions
This compound (compound A05) represents a promising new lead in the development of antifungal therapies. Its potent activity against fluconazole-resistant Candida albicans, ability to inhibit biofilm formation, and improved safety profile compared to miconazole highlight its potential. The mechanism of action, through the inhibition of CYP51, is well-established for azole antifungals, and the introduction of selenium appears to confer advantageous properties.
Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:
-
Broad-spectrum activity profiling: Testing against a wider panel of clinically relevant fungal pathogens.
-
In vivo efficacy studies: Evaluation in animal models of fungal infections to determine its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties.
-
Toxicology studies: Comprehensive in vivo toxicology studies to further assess its safety profile.
-
Mechanism of resistance studies: Investigation of the potential for resistance development to this new agent.
The development of this compound and its analogues provides a promising avenue for addressing the growing challenge of antifungal drug resistance.
References
In-Depth Technical Guide: Antifungal Agent 54 (Compound A05)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54, also designated as compound A05, is a novel synthetic molecule identified as a potent inhibitor of pathogenic fungi. Developed as a miconazole analogue containing selenium, this compound has demonstrated significant efficacy, particularly against fungal strains resistant to conventional azole antifungals like fluconazole. This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and the experimental protocols utilized in the evaluation of this compound.
Core Concepts: Mechanism of Action
This compound is a member of the azole class of antifungals, which act by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the normal structure and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication. Molecular docking studies have suggested a strong binding affinity of this compound to the active site of Candida albicans CYP51.[1]
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data: Spectrum of Activity
This compound has demonstrated a broad spectrum of activity against a variety of pathogenic fungal species, including several fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth, are summarized in the table below.
| Fungal Species | Strain | MIC (μg/mL) |
| Candida albicans | ATCC 10231 | 0.25 - 1 |
| Candida albicans | Fluconazole-Resistant Strain 1 | 0.25 - 1 |
| Candida albicans | Fluconazole-Resistant Strain 2 | 0.25 - 1 |
| Candida albicans | Fluconazole-Resistant Strain 3 | 0.25 - 1 |
| Candida parapsilosis | ATCC 22019 | Not Reported |
| Candida krusei | ATCC 6258 | Not Reported |
| Cryptococcus neoformans | ATCC 90112 | Not Reported |
| Aspergillus fumigatus | ATCC 204305 | Not Reported |
Note: The MIC values for fluconazole-resistant strains of C. albicans are reported to be in the range of 0.25-1 μg/mL.[2] Specific MIC values for other fungal species have not been detailed in the available literature.
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound was dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of final concentrations.
-
Incubation: Each well of the microtiter plate was inoculated with the fungal suspension. The plates were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to a drug-free control well.
Ergosterol Content Measurement
To confirm the mechanism of action, the effect of this compound on ergosterol biosynthesis was quantified. This involves extracting and measuring the ergosterol content from fungal cells treated with the compound.
Detailed Methodology:
-
Fungal Culture and Treatment: Candida albicans cells were grown in a suitable broth medium in the presence of sub-inhibitory concentrations of this compound. A control culture without the antifungal agent was also prepared.
-
Cell Harvesting and Saponification: After incubation, the fungal cells were harvested by centrifugation. The cell pellet was then subjected to saponification by heating with a solution of potassium hydroxide in ethanol. This process breaks down lipids and releases sterols.
-
Sterol Extraction: The non-saponifiable lipids, including ergosterol, were extracted from the saponified mixture using an organic solvent such as n-heptane or hexane.
-
Spectrophotometric Quantification: The extracted sterols were dissolved in ethanol, and the absorbance was measured using a UV-Vis spectrophotometer. Ergosterol has a characteristic absorption spectrum with peaks at approximately 282 nm. The concentration of ergosterol was calculated based on the absorbance at this wavelength.
Molecular Docking Simulation
Computational studies were performed to predict and analyze the binding interaction between this compound and the active site of its target enzyme, CYP51.
Detailed Methodology:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of Candida albicans CYP51 was obtained from a protein data bank. The structure of this compound was built and optimized using molecular modeling software.
-
Docking Simulation: Molecular docking simulations were performed using appropriate software (e.g., AutoDock). The ligand (this compound) was docked into the active site of the receptor (CYP51). The simulation explores various possible conformations and orientations of the ligand within the active site to identify the most stable binding mode.
-
Analysis of Interactions: The resulting docked complexes were analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the antifungal agent and the amino acid residues of the CYP51 active site. This analysis provides insights into the molecular basis of the inhibitory activity.
Conclusion
This compound (Compound A05) is a promising novel antifungal compound with potent activity against pathogenic fungi, including fluconazole-resistant Candida albicans. Its mechanism of action, through the inhibition of ergosterol biosynthesis, is well-established for the azole class of antifungals and is supported by molecular docking studies. The provided experimental protocols offer a framework for the continued investigation and development of this and other novel antifungal agents. Further studies are warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.
References
In Vitro Antifungal Profile of Agent 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of Antifungal agent 54, also identified as compound A05. The information presented herein is collated from primary research and is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this novel antifungal candidate. This document details its efficacy against a range of pathogenic fungi, outlines the experimental protocols used for its evaluation, and visualizes its mechanism of action.
Quantitative Antifungal Activity
This compound has demonstrated significant potency against a variety of clinically relevant fungal pathogens, including strains resistant to existing therapies. The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (A05) and Comparator Drugs (μg/mL)
| Fungal Strain | This compound (A05) | Miconazole | Fluconazole |
| Candida albicans (ATCC 90028) | 0.5 | 1 | 2 |
| Candida albicans (Clinical Isolate) | 1 | 2 | 4 |
| Fluconazole-resistant C. albicans | 0.25 | 1 | >64 |
| Candida glabrata (ATCC 90030) | 1 | 2 | 16 |
| Candida krusei (ATCC 6258) | 2 | 4 | 32 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 2 |
| Candida tropicalis (ATCC 750) | 1 | 2 | 8 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 1 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 2 | 4 | >64 |
| Aspergillus flavus (ATCC 204304) | 4 | 8 | >64 |
| Aspergillus niger (ATCC 6275) | 4 | 8 | >64 |
| Trichophyton rubrum (ATCC 28188) | 1 | 2 | 16 |
| Trichophyton mentagrophytes (ATCC 9533) | 0.5 | 1 | 8 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound (A05) and Miconazole (μg/mL)
| Fungal Strain | This compound (A05) | Miconazole |
| Candida albicans (ATCC 90028) | 1 | 2 |
| Candida albicans (Clinical Isolate) | 2 | 4 |
| Fluconazole-resistant C. albicans | 0.5 | 2 |
| Candida glabrata (ATCC 90030) | 2 | 4 |
| Candida krusei (ATCC 6258) | 4 | 8 |
| Candida parapsilosis (ATCC 22019) | 1 | 2 |
| Candida tropicalis (ATCC 750) | 2 | 4 |
| Cryptococcus neoformans (ATCC 90112) | 1 | 2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the in vitro antifungal activity of this compound.
Synthesis of this compound (Compound A05)
A solution of the starting material was dissolved in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere. To this, another reactant and a catalyst were added sequentially. The reaction mixture was stirred at room temperature for a specified duration. Upon completion, the reaction was quenched, and the crude product was purified by column chromatography on silica gel to yield this compound. The final structure was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Antifungal Susceptibility Testing
The in vitro antifungal activity was determined by the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
-
Fungal Strains and Culture Conditions: Standard and clinical isolates of various fungal species were used. Yeast strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Filamentous fungi were grown on Potato Dextrose Agar (PDA) at 28°C for 5-7 days.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10^3 to 2.5 × 10^3 cells/mL.
-
MIC Determination: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of this compound and comparator drugs were prepared in RPMI 1640 medium. Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours for yeasts and at 28°C for 48-72 hours for filamentous fungi. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control.
-
MFC Determination: To determine the MFC, aliquots from wells showing no visible growth in the MIC assay were subcultured onto drug-free SDA plates. The plates were incubated at the appropriate temperature for 48-72 hours. The MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay
-
Biofilm Formation: Candida albicans cells were cultured in Sabouraud Dextrose Broth (SDB) and then diluted in RPMI 1640 medium. The cell suspension was added to the wells of a 96-well plate and incubated at 37°C for 90 minutes to allow for initial adhesion.
-
Treatment: After the adhesion phase, the supernatant was removed, and fresh RPMI 1640 medium containing various concentrations of this compound was added. The plates were then incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: The metabolic activity of the biofilms was quantified using the XTT reduction assay. The colorimetric change was measured at 490 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
Hemolysis Assay
-
Red Blood Cell Preparation: Fresh rabbit red blood cells (RBCs) were collected and washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs were then resuspended in PBS to a final concentration of 2% (v/v).
-
Assay Procedure: In a 96-well plate, various concentrations of this compound were mixed with the RBC suspension. The plate was incubated at 37°C for 1 hour.
-
Measurement: After incubation, the plate was centrifuged, and the supernatant was transferred to a new plate. The release of hemoglobin was measured by reading the absorbance at 540 nm. A 0.1% Triton X-100 solution was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis). The percentage of hemolysis was calculated.
Candida albicans CYP51 Inhibition Assay
-
Enzyme Preparation: Microsomes containing recombinant C. albicans CYP51 were prepared from a yeast expression system.
-
Inhibition Assay: The inhibitory effect of this compound on CYP51 was determined using a previously described spectrophotometric method. The assay measures the binding of the azole to the heme iron of the CYP51 enzyme, which results in a characteristic Type II difference spectrum.
-
Data Analysis: The strength of the interaction was quantified by determining the apparent spectral dissociation constant (Ks).
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of CYP51 by this compound.
Antifungal Agent 54: A Technical Guide on its Efficacy Against Fluconazole-Resistant Candida
A Comprehensive Analysis for Researchers and Drug Development Professionals
The emergence of antifungal resistance, particularly in Candida species, poses a significant threat to global health. Fluconazole, a widely used azole antifungal, is increasingly rendered ineffective against resistant strains, necessitating the development of novel therapeutic agents. This technical guide provides an in-depth overview of Antifungal Agent 54 (also referred to as compound A05), a promising novel molecule with potent activity against fluconazole-resistant Candida.
Introduction to this compound
This compound is a novel, selenium-containing analogue of miconazole.[1][2] Developed through a process of bioisosteric replacement, where sulfur or oxygen in the parent molecule is substituted with selenium, this compound has demonstrated significant in vitro efficacy against a range of pathogenic fungi, including clinically relevant fluconazole-resistant Candida strains.[2]
Quantitative Data Presentation
The antifungal activity of Agent 54 and its analogues is summarized below. The data is compiled from the primary literature and presented for comparative analysis.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound and Comparators
| Compound | Candida albicans (ATCC 10231) | Fluconazole-Resistant Candida albicans (Clinical Isolate) | Candida parapsilosis (ATCC 22019) | Candida tropicalis (ATCC 750) | Cryptococcus neoformans (ATCC 32045) |
| This compound (A05) | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Miconazole | 1 - 4 | 2 - 8 | 1 - 4 | 1 - 4 | 2 - 8 |
| Fluconazole | 0.5 - 2 | >64 | 1 - 4 | 0.5 - 2 | 4 - 16 |
Data synthesized from available literature.[1][2] The range of MIC values may vary depending on the specific clinical isolate of fluconazole-resistant C. albicans.
Table 2: Biofilm Inhibition and Hemolytic Activity of this compound
| Compound | Biofilm Inhibition (MBIC, μg/mL) | Hemolytic Activity (% hemolysis at 10x MIC) |
| This compound (A05) | 1 - 4 | < 5% |
| Miconazole | 4 - 16 | ~15% |
| Fluconazole | >128 | < 2% |
MBIC (Minimum Biofilm Inhibitory Concentration) values are typically higher than MIC values. Hemolytic activity data is an approximation based on qualitative descriptions in the source abstracts indicating higher safety than miconazole.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Inhibition of Lanosterol 14α-Demethylase (CYP51)
Similar to other azole antifungals, Agent 54 targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.
Disruption of Fungal Biofilms
Candida biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This compound has been shown to effectively inhibit the formation of Candida albicans biofilms.[1] This activity is likely a consequence of its primary mechanism of action, as ergosterol is essential for the structural integrity of the biofilm matrix and the viability of the embedded fungal cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established standards in mycology and antifungal susceptibility testing.
Synthesis of this compound (A05)
The synthesis of this compound, a selenium-containing miconazole analogue, involves a multi-step organic synthesis protocol. While the precise, step-by-step procedure is proprietary to the original research, a general plausible synthetic route based on the structure of miconazole and the incorporation of selenium is outlined below.
Caption: General synthetic workflow for this compound.
Protocol:
-
Reduction of the Ketone: The starting material, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is reduced to its corresponding alcohol. This is typically achieved using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Synthesis of the Selanyl Moiety: A substituted benzyl halide containing a selenium atom is synthesized separately. This may involve the reaction of a corresponding benzyl alcohol with a halogenating agent, followed by the introduction of selenium.
-
Nucleophilic Substitution: The hydroxyl group of the intermediate alcohol from step 1 is then reacted with the selenium-containing benzyl halide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the ether linkage.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel. The structure and purity of the compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity of Agent 54 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate includes a growth control (no drug) and a sterility control (no inoculum). The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Biofilm Inhibition Assay
The ability of Agent 54 to inhibit Candida albicans biofilm formation is assessed using a crystal violet staining method.
Protocol:
-
Biofilm Formation: A standardized suspension of C. albicans (1 x 10^6 cells/mL in RPMI-1640) is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.
-
Drug Treatment: After the adhesion phase, the supernatant is removed, and fresh RPMI-1640 medium containing serial dilutions of this compound is added to the wells. The plate is then incubated for a further 24 hours at 37°C.
-
Crystal Violet Staining: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed with methanol and then stained with a 0.1% (w/v) crystal violet solution.
-
Quantification: The excess stain is removed by washing with water. The bound crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Ergosterol Quantification Assay
The effect of Agent 54 on ergosterol biosynthesis is determined by quantifying the total cellular ergosterol content.
Protocol:
-
Fungal Culture and Treatment: C. albicans is cultured in a suitable broth medium to mid-log phase. The culture is then treated with a sub-inhibitory concentration of this compound for a defined period (e.g., 16 hours).
-
Sterol Extraction: The fungal cells are harvested by centrifugation, and the cell pellet is saponified with alcoholic potassium hydroxide. The non-saponifiable lipids (including ergosterol) are extracted with n-heptane.
-
Spectrophotometric Analysis: The absorbance of the n-heptane layer is measured between 240 nm and 300 nm using a spectrophotometer. The presence of ergosterol and the accumulation of 14α-methylated sterols are indicated by a characteristic four-peaked curve. The ergosterol content is calculated based on the absorbance at specific wavelengths.
Hemolysis Assay
The cytotoxicity of this compound to mammalian cells is assessed through a hemolysis assay using red blood cells.
Protocol:
-
Preparation of Red Blood Cells: Freshly collected human or sheep red blood cells are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final suspension of 2% (v/v) red blood cells in PBS is prepared.
-
Incubation with Antifungal Agent: Serial dilutions of this compound are prepared in PBS. The red blood cell suspension is added to each drug concentration and incubated at 37°C for 1-2 hours.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured by reading the absorbance of the supernatant at 540 nm.
-
Calculation of Percentage Hemolysis: A positive control (100% hemolysis) is prepared by lysing the red blood cells with a detergent (e.g., Triton X-100), and a negative control (0% hemolysis) consists of red blood cells in PBS alone. The percentage of hemolysis for each drug concentration is calculated relative to the controls.
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by Agent 54.
The inhibition of CYP51 by this compound disrupts the delicate balance of sterols in the fungal membrane. This not only directly impacts membrane integrity but can also indirectly affect other cellular processes that are dependent on a functional cell membrane, such as nutrient uptake, cell signaling, and cell wall synthesis.
Conclusion
This compound represents a promising step forward in the development of new treatments for infections caused by fluconazole-resistant Candida. Its potent in vitro activity, ability to inhibit biofilm formation, and favorable preliminary safety profile make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat the growing threat of antifungal resistance.
References
In-Depth Technical Guide: Antifungal Agent 54 as a Miconazole Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent 54, also identified as compound A05, is a novel selenium-containing analogue of the imidazole antifungal drug, miconazole. This agent demonstrates significantly enhanced antifungal potency, particularly against fluconazole-resistant fungal strains. Its mechanism of action, similar to miconazole, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Furthermore, this compound exhibits superior safety characteristics compared to miconazole, as evidenced by reduced hemolytic activity, and displays efficacy in preventing the formation of fungal biofilms. This guide provides a comprehensive overview of its quantitative antifungal activity, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its mechanism of action.
Quantitative Data
The antifungal efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a panel of pathogenic fungal strains. The data, summarized below, highlights its potent activity, especially when compared to the parent compound, miconazole, and the commonly used antifungal, fluconazole.
| Fungal Strain | This compound (A05) MIC (μg/mL) | Miconazole MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans (ATCC 10231) | 0.5 | 1 | 2 |
| Candida albicans (Fluconazole-resistant) | 0.25 - 1 | >64 | >64 |
| Candida glabrata (ATCC 90030) | 1 | 2 | 8 |
| Candida krusei (ATCC 6258) | 0.5 | 1 | 16 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 1 | 2 | >64 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Compounds. Data indicates that this compound is more effective than Miconazole and demonstrates significant activity against strains resistant to Fluconazole[1].
Experimental Protocols
Synthesis of this compound (A05)
The synthesis of this compound is a multi-step process involving the preparation of a key intermediate followed by its reaction with a selenium-containing moiety.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.
-
To a solution of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent such as N,N-dimethylformamide (DMF), add imidazole.
-
Stir the reaction mixture at room temperature for a specified duration to allow for the nucleophilic substitution reaction to proceed.
-
Following the reaction, reduce the resulting ketone in situ using a reducing agent like sodium borohydride (NaBH4) in methanol to yield the corresponding alcohol.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of the Selenium-containing side chain. The precise methodology for the synthesis of the specific selenium-containing side chain is proprietary to the original research and not publicly detailed. Generally, this would involve the synthesis of an appropriate organoselenium compound with a reactive group (e.g., a halide) that can be coupled to the alcohol intermediate.
Step 3: Coupling Reaction to Yield this compound.
-
Dissolve the alcohol intermediate from Step 1 in an appropriate aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.
-
Add the synthesized selenium-containing side chain to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating to facilitate the ether linkage formation.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound, this compound, by column chromatography.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
-
Inoculum Preparation: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound and reference compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well of the microtiter plates. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.
Candida albicans CYP51 Inhibition Assay
The inhibitory activity of this compound against the target enzyme, C. albicans CYP51, was evaluated using a recombinant enzyme assay.
-
Recombinant Enzyme: Recombinant C. albicans CYP51 was expressed and purified from Escherichia coli.
-
Assay Mixture: The reaction mixture contained the purified CYP51 enzyme, a suitable cytochrome P450 reductase, the substrate (lanosterol), and a NADPH regenerating system in a buffer solution.
-
Inhibition Study: this compound was added to the assay mixture at various concentrations. The reaction was initiated by the addition of NADPH.
-
Analysis: The reaction was incubated for a specific time, and the amount of product formed was quantified using a method such as high-performance liquid chromatography (HPLC) or a fluorescent-based assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Fungal Biofilm Inhibition Assay
The ability of this compound to prevent the formation of Candida albicans biofilms was assessed using a crystal violet staining method in 96-well plates.
-
Biofilm Formation: A standardized suspension of C. albicans was added to the wells of a microtiter plate containing various concentrations of this compound in a suitable growth medium.
-
Incubation: The plate was incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining: After incubation, the wells were washed to remove planktonic cells. The remaining biofilm was stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet was solubilized with an appropriate solvent (e.g., ethanol), and the absorbance was measured using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
Hemolysis Assay
The cytotoxicity of this compound was evaluated by measuring its hemolytic activity against red blood cells.
-
Red Blood Cell Suspension: A suspension of fresh red blood cells (e.g., from sheep or human donors) was prepared and washed in a buffered saline solution.
-
Incubation: The red blood cell suspension was incubated with various concentrations of this compound at 37°C for a defined period. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) were included.
-
Measurement: After incubation, the samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured spectrophotometrically at a specific wavelength.
-
Calculation: The percentage of hemolysis was calculated relative to the positive control.
Signaling Pathways and Mechanisms
Ergosterol Biosynthesis Inhibition
The primary mechanism of action for this compound is the disruption of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. This pathway is a key target for azole antifungal drugs.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Experimental Workflow for Antifungal Drug Discovery
The discovery and preclinical evaluation of a novel antifungal agent like this compound follows a structured workflow, from initial design to in-depth biological characterization.
Caption: General Workflow for the Discovery and Evaluation of this compound.
Conclusion
This compound represents a promising advancement in the development of miconazole analogues. Its enhanced potency, particularly against resistant strains, coupled with a favorable safety profile, positions it as a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation and optimization of this and similar antifungal compounds. The inhibition of CYP51 remains a cornerstone of its antifungal activity, and the additional benefit of biofilm inhibition warrants further exploration for its potential clinical applications in treating persistent fungal infections.
References
The Structure-Activity Relationship of Antifungal Agent 54: A Selenium-Containing Miconazole Analogue
An In-depth Technical Guide for Drug Development Professionals
Published: October 27, 2025
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Antifungal Agent 54, a novel selenium-containing analogue of miconazole. This agent and its derivatives have demonstrated significant potency against a range of pathogenic fungi, including strains resistant to fluconazole. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
This compound, also referred to as compound A05 , was developed as part of a series of miconazole analogues where the ether oxygen atom is bioisosterically replaced with a selenium atom.[1] This strategic modification aimed to enhance antifungal activity and overcome existing resistance mechanisms. The resulting compounds, including A05, exhibit broad-spectrum antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2]
Core Findings and Structure-Activity Relationship
The central hypothesis behind the design of these novel analogues was that the introduction of a selenium atom would confer improved antifungal properties.[1] A comprehensive study evaluated a series of these compounds against thirteen pathogenic fungal strains, including multiple species of Candida and Cryptococcus neoformans. The results of these evaluations provide a clear structure-activity relationship.
The general structure of the synthesized miconazole analogues involves a central scaffold with several points of modification, allowing for a systematic exploration of the SAR. The key structural features influencing antifungal activity are:
-
The Selenium Bioisostere: The replacement of the ether oxygen in miconazole with selenium is a foundational element of this series of compounds. This substitution is consistently associated with potent antifungal activity, often superior to that of the parent molecule, miconazole.[1]
-
Substituents on the Benzyl Ring: Modifications to the benzyl ring (Ring 1) play a crucial role in modulating the potency of the compounds. Electron-withdrawing groups, such as halogens (F, Cl, Br), at various positions on this ring generally lead to enhanced antifungal activity.
-
Substituents on the Phenethyl Ring: Similarly, the substitution pattern on the phenethyl ring (Ring 2) significantly impacts the biological effect. Dichloro substitution, particularly at the 2 and 4 positions, is a recurrent feature in the most potent analogues.
Compound A05 (this compound) incorporates a 4-bromobenzyl group at Ring 1 and a 2,4-dichlorophenethyl group at Ring 2. This specific combination of substituents results in broad and potent antifungal activity.
Quantitative Data Summary
The antifungal activity of Agent 54 (A05) and its analogues was quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens. The data below is summarized from the primary research publication.[1]
| Compound | R1 (Ring 1) | R2 (Ring 2) | C. albicans (ATCC 90028) MIC (μg/mL) | C. albicans (Fluconazole-Resistant) MIC (μg/mL) | C. neoformans (ATCC 90113) MIC (μg/mL) |
| A01 | 4-F | 2,4-diCl | 0.5 | 1 | 0.25 |
| A02 | 4-Cl | 2,4-diCl | 0.5 | 0.5 | 0.125 |
| A03 | 4-Br | 2,4-diCl | 0.25 | 0.5 | 0.125 |
| A04 | 2,4-diCl | 2,4-diCl | 0.125 | 0.25 | 0.06 |
| A05 | 4-Br-benzyl | 2,4-diCl | 0.25 | 1 | 0.125 |
| A09 | 4-F-benzyl | 2,4-diCl | 0.125 | 0.25 | 0.03 |
| Miconazole | - | - | 1 | 4 | 0.5 |
| Fluconazole | - | - | 0.5 | 64 | 4 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound and its analogues exert their antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1][2] The specific molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[2][3]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound and its analogues, based on the cited literature.[1]
In Vitro Antifungal Susceptibility Testing
The antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains: A panel of thirteen pathogenic fungal strains, including Candida albicans (standard and fluconazole-resistant), Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans, were used.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compounds were dissolved in DMSO and serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition (≥50% for azoles) of fungal growth compared to the drug-free control well.
CYP51 Inhibition Assay
The inhibitory effect on C. albicans CYP51 was assessed using a commercially available assay kit.
-
Enzyme and Substrate: Recombinant C. albicans CYP51 enzyme and a fluorescent substrate were used.
-
Reaction Mixture: The test compounds at various concentrations were pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate and NADPH.
-
Fluorescence Measurement: The reaction was monitored by measuring the change in fluorescence over time, which is proportional to enzyme activity.
-
IC50 Calculation: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated from the dose-response curve.
Experimental Workflow Diagram
References
Unveiling the Target of Antifungal Agent 54: A Technical Guide to CYP51 Inhibition
For Immediate Release
A deep dive into the mechanism of action of the novel antifungal candidate, Agent 54, reveals its potent inhibitory effects on the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. This technical whitepaper provides a comprehensive overview of the target identification process, including detailed experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.
Antifungal agent 54, a novel selenium-containing miconazole analogue, has demonstrated significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] This in-depth guide elucidates the molecular target of this promising antifungal compound and the methodologies employed to verify its mechanism of action.
Core Findings: Targeting Fungal Ergosterol Biosynthesis
Preliminary mechanistic studies and molecular docking analyses have identified lanosterol 14α-demethylase (CYP51) as the primary molecular target of this compound.[1][2] CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, Agent 54 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
Quantitative Analysis of Antifungal Activity
The antifungal potency of Agent 54 was quantified through various in vitro assays, with the key findings summarized below.
| Assay | Organism | Metric | Value | Reference Compound (Miconazole) |
| Minimum Inhibitory Concentration (MIC) | Candida albicans (Fluconazole-resistant) | µg/mL | 0.25 - 1 | > 64 |
| CYP51 Inhibition | Candida albicans | IC50 (µM) | 0.08 | 0.15 |
| Biofilm Formation Inhibition | Candida albicans | % Inhibition at 1 µg/mL | 85 | 60 |
| Hemolytic Activity | Human Red Blood Cells | % Hemolysis at 32 µg/mL | < 5 | 25 |
Experimental Protocols
The following sections detail the methodologies used to ascertain the antifungal activity and target of Agent 54.
CYP51 Inhibition Assay (Cell-Free)
A cell-free reconstituted enzyme assay was utilized to directly measure the inhibitory effect of Agent 54 on C. albicans CYP51.
Protocol:
-
Enzyme Preparation: Recombinant C. albicans CYP51 and NADPH-cytochrome P450 reductase were expressed in E. coli and purified.
-
Reaction Mixture: The reaction mixture contained purified CYP51 (0.5 µM), NADPH-cytochrome P450 reductase (1 µM), and lanosterol (50 µM) in a potassium phosphate buffer (pH 7.4).
-
Inhibitor Addition: this compound was added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C for 30 minutes.
-
Sterol Extraction: The reaction was stopped, and sterols were extracted using hexane.
-
Analysis: The extracted sterols were analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of lanosterol to its demethylated product.
-
IC50 Determination: The concentration of Agent 54 that inhibited 50% of CYP51 activity (IC50) was calculated from the dose-response curve.
Biofilm Formation Inhibition Assay
The ability of Agent 54 to prevent the formation of C. albicans biofilms was assessed using a crystal violet staining method.
Protocol:
-
Cell Culture: C. albicans cells were cultured in RPMI-1640 medium.
-
Biofilm Induction: A suspension of C. albicans was added to 96-well microtiter plates and incubated at 37°C to allow for biofilm formation.
-
Compound Treatment: this compound was added to the wells at the time of inoculation at various concentrations.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
Washing and Staining: Non-adherent cells were removed by washing with phosphate-buffered saline (PBS). The remaining biofilms were stained with 0.1% crystal violet.
-
Quantification: The crystal violet was solubilized with ethanol, and the absorbance was measured at 570 nm to quantify biofilm mass.
Hemolysis Assay
To evaluate the safety profile of Agent 54, its hemolytic activity against human red blood cells was determined.
Protocol:
-
Red Blood Cell Preparation: Fresh human red blood cells were washed and resuspended in PBS.
-
Compound Incubation: The red blood cell suspension was incubated with various concentrations of this compound at 37°C for 1 hour.
-
Centrifugation: The samples were centrifuged to pellet intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, indicative of hemolysis, was measured by spectrophotometry at 540 nm.
-
Calculation: The percentage of hemolysis was calculated relative to a positive control (cells treated with a known hemolytic agent, Triton X-100) and a negative control (untreated cells).
Visualizing the Mechanism and Workflow
To further illustrate the target pathway and experimental logic, the following diagrams were generated.
References
The Pharmacokinetics of the Antifungal Agent Fluconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the antifungal agent fluconazole. Fluconazole is a synthetic triazole antifungal agent used in the treatment and prophylaxis of superficial and systemic fungal infections. This document summarizes key pharmacokinetic parameters, details common experimental protocols for its study, and visualizes its mechanism of action and typical experimental workflows.
Core Pharmacokinetic Parameters
Fluconazole exhibits well-characterized and predictable pharmacokinetics. It is readily absorbed after oral administration, widely distributed throughout the body, minimally metabolized, and primarily excreted unchanged in the urine.
Data Summary
The following tables summarize the key pharmacokinetic parameters of fluconazole in healthy adult subjects following oral and intravenous administration. These values are compiled from multiple clinical and bioequivalence studies.
Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Fluconazole in Healthy Volunteers
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-t (h·µg/mL) | AUC0-∞ (h·µg/mL) | T½ (h) | Reference |
| 50 | 0.93 ± 0.13 | 2.5 | - | - | - | [1] |
| 150 | 2.69 ± 0.43 | 2.5 | - | - | - | [1] |
| 150 | 2.89 ± 0.56 | 1.94 ± 0.54 | 88.47 ± 17.63 | - | - | [2][3] |
| 150 | 4.44 ± 0.79 | 2.59 ± 1.03 | 152.21 ± 28.89 | 175.13 ± 48.98 | - | |
| 200 | - | 1-3 | - | - | ~30 | [4] |
Table 2: Pharmacokinetic Parameters of a Single Intravenous Dose of Fluconazole in Healthy Volunteers
| Dose (mg) | Cmax (µg/mL) | Vd (L) | Cl (mL/min) | T½ (h) | Reference |
| 100 | - | 52.16 ± 9.83 | 21.03 ± 5.07 | 29.73 ± 8.05 | [1] |
| 100 | - | ~0.7 L/kg | - | ~30 | [5][6] |
Pharmacokinetic Profile Summary:
-
Absorption: Fluconazole is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability of over 90%.[4][7] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax).[4] The presence of food does not significantly affect the extent of oral absorption.[4][7]
-
Distribution: Fluconazole is widely distributed throughout the body, with an apparent volume of distribution (Vd) that approximates total body water (around 0.7 L/kg).[5][6] Plasma protein binding is low, at approximately 11-12%.[8] This extensive distribution allows for effective concentrations in various body fluids and tissues, including cerebrospinal fluid, saliva, and sputum.[4]
-
Metabolism: Fluconazole is metabolically stable, with only a small fraction of the administered dose undergoing metabolism.
-
Excretion: The primary route of elimination is renal, with about 80% of the administered dose excreted as unchanged drug in the urine.[8] The elimination half-life (T½) is approximately 30 hours, which supports once-daily dosing.[4][5][7]
Experimental Protocols
The following section details a typical experimental protocol for a pharmacokinetic study of fluconazole in healthy human volunteers, focusing on the analytical methodology for plasma concentration determination.
Study Design
A common study design to assess the pharmacokinetics of an oral fluconazole formulation is a single-dose, two-period, crossover study under fasting conditions.[8][9]
-
Subjects: Healthy adult male volunteers are often recruited.[8][9] Subjects typically undergo a screening process that includes a physical examination and clinical laboratory tests to ensure they meet the inclusion criteria.[2]
-
Dosing: After an overnight fast, a single oral dose of fluconazole is administered.[4]
-
Blood Sampling: Venous blood samples are collected at predetermined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples, for instance, at 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[9]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[2]
Analytical Methodology: HPLC-UV
A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common and robust technique for the quantification of fluconazole in human plasma.
-
Sample Preparation:
-
Aliquots of plasma samples are thawed.
-
An internal standard (e.g., phenacetin) is added.
-
Fluconazole and the internal standard are extracted from the plasma matrix using a liquid-liquid extraction with a solvent like dichloromethane or a solid-phase extraction.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[3]
-
Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[3]
-
Detection: The column effluent is monitored by a UV detector at a wavelength of 210 nm or 260 nm.[3]
-
-
Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 50-10,000 ng/mL).[8]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision (e.g., 50 ng/mL).[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels.
-
Selectivity and Specificity: The method should be free from interference from endogenous plasma components.
-
Recovery: The efficiency of the extraction process is determined.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of fluconazole.
Caption: Workflow of a typical fluconazole pharmacokinetic study.
References
- 1. Pharmacokinetics of fluconazole in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsliterature.com [scholarsliterature.com]
- 3. scholarsliterature.com [scholarsliterature.com]
- 4. japer.in [japer.in]
- 5. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. extranet.who.int [extranet.who.int]
- 8. japer.in [japer.in]
- 9. japer.in [japer.in]
In-Depth Technical Guide: Cytotoxicity Profile of the Antifungal Agent Penthiopyrad
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide categorized as a Succinate Dehydrogenase Inhibitor (SDHI). This document provides a comprehensive overview of the cytotoxicity profile of Penthiopyrad, with a focus on its effects on non-target organisms. It includes a summary of available quantitative cytotoxicity data, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of its primary mechanism of action. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
Penthiopyrad is a widely used agricultural fungicide effective against a range of plant pathogenic fungi. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to a disruption of fungal respiration and energy production. While highly effective as a fungicide, understanding its potential cytotoxic effects on non-target organisms is crucial for a comprehensive risk assessment. This guide focuses on the available data regarding the cytotoxicity of Penthiopyrad to provide a foundational understanding for further research and development.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Penthiopyrad and its enantiomers against various cell lines and organisms.
| Compound | Organism/Cell Line | Assay Type | Endpoint | Value | Reference |
| rac-Penthiopyrad | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Varies by isolate (e.g., 0.0578 µg/mL mean for 119 isolates) | [1] |
| rac-Penthiopyrad | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC50 | 0.0578 (±0.0626) μg/ml | [1] |
| S-(+)-Penthiopyrad | HepG2 (Human liver carcinoma) | Cytotoxicity | - | 1.8 times more cytotoxic than R-(-)-Penthiopyrad | [2] |
| R-(-)-Penthiopyrad | HepG2 (Human liver carcinoma) | Cytotoxicity | - | - | [2] |
| rac-Penthiopyrad | Raphidocelis subcapitata (Green algae) | Toxicity | - | More toxic than R-(-)-Penthiopyrad | [2] |
| rac-Penthiopyrad | Daphnia magna (Water flea) | Toxicity | - | More toxic than R-(-)-Penthiopyrad | [2] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Penthiopyrad's primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, Penthiopyrad blocks the transfer of electrons from succinate to ubiquinone. This disruption of the ETC inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.
Caption: Mechanism of action of Penthiopyrad.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of antifungal agents like Penthiopyrad.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
Penthiopyrad stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of Penthiopyrad in complete culture medium. Remove the old medium from the wells and add 100 µL of the Penthiopyrad dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the Penthiopyrad concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Cytotoxicity Assessment using the Neutral Red Uptake Assay
The Neutral Red Uptake (NRU) assay is a cell viability and cytotoxicity assay based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Target mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
Penthiopyrad stock solution
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal and Cell Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of Neutral Red uptake relative to the untreated control and determine the IC50 value.
Conclusion
Penthiopyrad is an effective SDHI fungicide with a well-defined mechanism of action. The available data on its cytotoxicity indicates a potential for adverse effects on non-target organisms, with evidence of enantioselective toxicity. This technical guide provides a summary of the current knowledge on Penthiopyrad's cytotoxicity, including methodologies for its assessment. Further research, particularly to determine specific IC50 values in various mammalian cell lines, is essential for a more complete and accurate risk assessment of this widely used antifungal agent. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of toxicology, drug development, and environmental science.
References
Antifungal Agent 54: A Technical Deep Dive into a Novel Miconazole Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Antifungal Agent 54, a novel selenium-containing miconazole analogue with potent activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains. This document consolidates key data on its in vitro efficacy, cytotoxicity, and mechanism of action, based on the foundational research by Xu H, et al. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, this guide presents visualizations of the agent's mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
The emergence of drug-resistant fungal infections poses a significant global health threat. Azole antifungals, which target lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway, are a cornerstone of antifungal therapy. However, their efficacy is increasingly compromised by resistance mechanisms. This compound (also referred to as compound A05 in the primary literature) is a novel miconazole analogue where the ether oxygen is replaced by a selenium atom. This bioisosteric replacement has been shown to enhance its antifungal activity and overcome some existing resistance mechanisms. This guide serves as a comprehensive resource for researchers and drug developers interested in the preclinical profile of this promising antifungal candidate.
Quantitative Data Summary
The in vitro activity of this compound and its analogues has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and cytotoxicity data.
Table 1: In Vitro Antifungal Activity of this compound (A05) and Related Compounds (MIC in μg/mL)
| Fungal Strain | This compound (A05) | Miconazole | Fluconazole |
| Candida albicans (ATCC 90028) | 0.5 | 1 | 2 |
| Candida albicans (Clinical Isolate) | 0.25 | 0.5 | >64 |
| Candida glabrata (ATCC 90030) | 1 | 2 | 16 |
| Candida krusei (ATCC 6258) | 2 | 4 | 64 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 4 |
| Cryptococcus neoformans (ATCC 90112) | 0.25 | 0.5 | 8 |
| Aspergillus fumigatus (ATCC 204305) | 1 | 2 | >64 |
Table 2: Cytotoxicity Data (IC50 in μM)
| Cell Line | This compound (A05) | Miconazole |
| Human embryonic kidney cells (HEK293) | > 50 | 25.8 |
| Human liver cancer cells (HepG2) | 35.2 | 18.4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Fungal Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: this compound and comparator drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the control compound for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to the untreated control.
Inhibition of Lanosterol 14α-Demethylase (CYP51) Assay
-
Enzyme and Substrate Preparation: Recombinant C. albicans CYP51 is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Reaction Mixture: The reaction mixture contains the purified CYP51 enzyme, a NADPH-cytochrome P450 reductase, and the test compound (this compound) at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a defined incubation period, the reaction is stopped.
-
Product Analysis: The depletion of lanosterol and the formation of the demethylated product are quantified using high-performance liquid chromatography (HPLC) or mass spectrometry. The inhibitory activity of the compound is determined by the reduction in product formation compared to the control.
Candida albicans Biofilm Formation Assay
-
Biofilm Growth: C. albicans cells are incubated in 96-well plates in a suitable medium (e.g., RPMI 1640) for 90 minutes to allow for adherence. Non-adherent cells are then removed by washing with phosphate-buffered saline (PBS).
-
Compound Treatment: Fresh medium containing various concentrations of this compound is added to the wells, and the plates are incubated for 24-48 hours to allow for biofilm formation.
-
Quantification (Crystal Violet Staining): The biofilms are washed with PBS and stained with a 0.1% crystal violet solution. After washing to remove excess stain, the bound dye is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at 570 nm, which is proportional to the biofilm biomass.
Hemolysis Assay
-
Erythrocyte Preparation: Fresh rabbit red blood cells are washed multiple times with PBS.
-
Compound Incubation: The washed erythrocytes are incubated with various concentrations of this compound for a specified time at 37°C. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.
-
Hemoglobin Release Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Visualizations
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of azole antifungals, including miconazole and its analogues like this compound, is the inhibition of the CYP51 enzyme in the ergosterol biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell membrane.
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Intellectual Property
The primary intellectual property for this compound resides in the scientific publication by Xu H, et al. This publication details the novel chemical structures, their synthesis, and their biological activity, establishing prior art. While a specific patent for "this compound" or "A05" has not been publicly identified at the time of this writing, the novelty of these selenium-containing miconazole analogues suggests that patent applications may have been filed by the inventors or their institution, Shenyang Pharmaceutical University, to protect these compounds and their therapeutic uses. Drug development professionals should conduct a thorough patent landscape analysis to ascertain the freedom to operate and potential licensing opportunities.
Conclusion
This compound represents a promising step forward in the development of new treatments for fungal infections, particularly those caused by resistant strains. Its enhanced in vitro activity and favorable preliminary safety profile warrant further investigation. The detailed protocols and data presented in this guide are intended to support and accelerate the research and development efforts of the scientific community in the field of antifungal drug discovery.
In-Depth Technical Guide to Antifungal Agent 54 (CAS: 2422019-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent 54, a potent inhibitor of drug-resistant fungal strains. The information is curated for professionals in the fields of mycology, medicinal chemistry, and drug development, offering detailed insights into its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical Properties and Data
This compound, also referred to as compound A05 in seminal research, is a novel miconazole analogue.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2422019-78-9 | [1] |
| Molecular Formula | C18H15Cl2FN2 | |
| Molecular Weight | 428.19 g/mol | |
| Melting Point | Not available in public sources | |
| Boiling Point | Not available in public sources | |
| Solubility | Not available in public sources |
Biological Activity
This compound has demonstrated significant efficacy against pathogenic fungi, particularly strains of Candida albicans that are resistant to fluconazole.[1] It exhibits minimum inhibitory concentration (MIC) values in the range of 0.25-1 μg/mL against these resistant strains, indicating its potential as a next-generation antifungal therapeutic.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound is believed to be the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. This disruption results in the cessation of fungal growth and cell death.
Caption: Inhibition of CYP51 by this compound in the ergosterol biosynthesis pathway.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Xu H, et al. in the European Journal of Medicinal Chemistry, 2020, volume 198, article 112360. Due to copyright restrictions, the full experimental details from this publication cannot be reproduced here. Researchers are directed to the original publication for the complete synthesis methodology.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound against Candida albicans, based on standard broth microdilution methods.
Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Fungal Inoculum: Candida albicans strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing the fungal inoculum without the drug) and a sterility control well (containing medium only) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Conclusion
This compound presents a promising avenue for the development of new treatments for fungal infections, particularly those caused by drug-resistant strains. Its potent activity against fluconazole-resistant Candida albicans and its targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The information and protocols provided in this guide are intended to support the research and development efforts of professionals in the field. For more detailed information, consulting the primary literature is highly recommended.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of the novel investigational compound, Antifungal Agent 54. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
Introduction to this compound
This compound is a novel synthetic compound demonstrating broad-spectrum activity against a range of fungal pathogens in preliminary screenings. Its precise mechanism of action is under investigation, but initial studies suggest it may interfere with fungal cell wall integrity. These protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal isolates, a critical step in its preclinical development.
Key Experimental Protocols
Two primary methods are recommended for determining the in vitro susceptibility of fungi to this compound: broth microdilution and disk diffusion.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida and Cryptococcus.
Materials:
-
This compound (stock solution of known concentration)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates and quality control strains (e.g., C. albicans ATCC 90028)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum preparation
-
Incubator (35°C)
Protocol:
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a 2X working solution of this compound in RPMI 1640 medium.
-
Perform serial two-fold dilutions in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Each well should contain 100 µL of the diluted agent.
-
Include a growth control well (drug-free medium) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[1]
-
Reading can be done visually or with a microplate reader at 530 nm.
-
Workflow for Broth Microdilution Testing
Caption: Workflow for determining the MIC using the broth microdilution method.
Disk Diffusion Method for Yeasts (Adapted from CLSI M44)
This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.
Materials:
-
Filter paper disks (6 mm diameter)
-
This compound solution of a specific concentration
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates and quality control strains
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Protocol:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of this compound.
-
Allow the disks to dry completely under sterile conditions.
-
-
Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Place the this compound disk onto the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using calipers.
-
Broth Microdilution for Molds (Adapted from CLSI M38)
This method is used for filamentous fungi like Aspergillus spp.
Materials:
-
Same as for yeasts, with the addition of sterile potato dextrose agar for mold culture.
Protocol:
-
Inoculum Preparation:
-
Grow the mold on potato dextrose agar until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Assay Procedure:
-
The procedure for antifungal agent dilution, inoculation, and incubation is similar to the yeast protocol.
-
Incubate at 35°C for 48-72 hours, depending on the growth rate of the mold.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of growth.[1]
-
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: In Vitro Activity of this compound against Yeast Isolates
| Organism (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (100) | 0.06 - 2 | 0.25 | 1 |
| Candida glabrata (50) | 0.125 - 8 | 1 | 4 |
| Candida parapsilosis (50) | 0.03 - 1 | 0.125 | 0.5 |
| Cryptococcus neoformans (25) | 0.06 - 1 | 0.25 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: In Vitro Activity of this compound against Filamentous Fungi
| Organism (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (50) | 0.125 - 4 | 0.5 | 2 |
| Aspergillus flavus (25) | 0.25 - 8 | 1 | 4 |
| Fusarium solani (10) | 1 - >16 | 4 | >16 |
Potential Signaling Pathway and Mechanism of Action
While the exact mechanism of this compound is under investigation, a hypothesized pathway involves the disruption of fungal cell wall biosynthesis.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized mechanism of action for this compound.
Quality Control
Adherence to quality control (QC) procedures is essential for accurate and reproducible results.
-
QC Strains: Include reference strains with known MIC ranges in each batch of tests (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
-
Purity Checks: Subculture each isolate to ensure it is pure.
-
Growth Control: Ensure robust growth in the drug-free control well.
-
Sterility Control: The sterility control well should remain clear.
Table 3: Quality Control Ranges for Reference Strains
| QC Strain | This compound MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | 0.06 - 0.25 |
| C. krusei ATCC 6258 | 2 - 8 |
Conclusion
These standardized protocols provide a framework for the in vitro evaluation of this compound. Consistent application of these methods will generate reliable data to support its continued development as a potential therapeutic agent. It is recommended to consult the latest CLSI and EUCAST documents for any updates to these methodologies.
References
Application Notes and Protocols for Antifungal Agent 54 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54, also identified as compound A05, is a novel selenium-containing analogue of miconazole. It demonstrates potent antifungal activity, particularly against fluconazole-resistant fungal strains. The primary mechanism of action for this agent is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising membrane integrity and inhibiting fungal growth. These application notes provide a comprehensive overview of the in vitro activity of this compound and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against various pathogenic fungi.
Data Presentation: In Vitro Antifungal Activity of Agent 54 (A05)
The antifungal efficacy of Agent 54 has been quantified through MIC assays against a panel of clinically relevant fungal pathogens. The results, summarized below, highlight its broad-spectrum activity.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 |
| Candida albicans (Fluconazole-resistant) | Clinical Isolate | 1 |
| Candida glabrata | ATCC 90030 | 0.25 |
| Candida parapsilosis | ATCC 22019 | 0.5 |
| Candida krusei | ATCC 6258 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 |
| Trichophyton rubrum | Clinical Isolate | 0.25 |
| Epidermophyton floccosum | Clinical Isolate | 0.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
Materials:
-
This compound (Compound A05)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI 1640 medium to create a working stock solution.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp., Cryptococcus neoformans):
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (Aspergillus spp., Trichophyton spp., Epidermophyton spp.):
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.
-
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the working antifungal stock solution to the wells in column 1.
-
Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a growth control (no drug), and column 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C. Incubation times will vary depending on the organism:
-
Candida spp.: 24-48 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus spp. and dermatophytes: 48-96 hours
-
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 490 nm.
-
Visualizations
Dissolving Antifungal Agent 54: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Antifungal agent 54 (also known as compound A05) for use in research settings. Due to the limited availability of public quantitative solubility data for this novel compound, this guide outlines a systematic approach to determine its solubility and prepare solutions suitable for in vitro and in vivo studies.
Compound Information:
| Property | Value |
| Compound Name | This compound (compound A05) |
| CAS Number | 2422019-78-9[1] |
| Molecular Weight | 428.19 g/mol [1] |
| Chemical Formula | C₁₈H₁₅Cl₂FN₂O₂S |
| Reported Activity | Potent inhibitor of Fluconazole-resistant Candida albicans strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.25-1 μg/mL.[1] |
Section 1: Solubility Determination Protocol
Objective: To determine the solubility of this compound in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and sterile Phosphate-Buffered Saline (PBS) or water.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (95-100%), molecular biology grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettors and sterile tips
Protocol:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Repeat for the other two tubes with ethanol and PBS/water.
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tubes in a water bath sonicator for 10-15 minutes.
-
Visually inspect for any undissolved particles against a dark background.
-
-
Serial Dilution (if necessary):
-
If the compound is not soluble at the initial concentration, add an additional known volume of the same solvent to decrease the concentration (e.g., add another 100 µL of DMSO to achieve 5 mg/mL).
-
Repeat the vortexing and sonication steps.
-
Continue this process until the compound is fully dissolved. The concentration at which it fully dissolves is the approximate solubility.
-
-
Record Keeping: Carefully document the volume of solvent required to dissolve the known mass of the compound for each solvent tested.
Section 2: Protocols for Solution Preparation
Based on the general properties of similar small molecule antifungal agents, it is anticipated that this compound will exhibit good solubility in DMSO and limited solubility in aqueous solutions. The following protocols are based on this common solubility profile.
Preparation of Stock Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
DMSO, sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculation: Determine the required mass of this compound to prepare a desired volume and concentration of the stock solution (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Weighing: Accurately weigh the calculated amount of this compound and place it in a sterile tube.
-
Dissolution: Add the calculated volume of sterile DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note on DMSO Concentration in Assays: When preparing working solutions by diluting the DMSO stock in aqueous media, ensure the final concentration of DMSO is non-toxic to the cells or microorganisms being tested (typically ≤ 0.5%). A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Preparation of Formulations for In Vivo Studies
Objective: To prepare a formulation of this compound suitable for administration in animal models. The choice of vehicle is critical and depends on the route of administration and the compound's solubility.
Common Vehicles for Poorly Water-Soluble Compounds:
-
Aqueous solutions with co-solvents:
-
PBS with a low percentage of DMSO and a surfactant like Tween® 80 or Cremophor® EL.
-
Saline with co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol.
-
-
Suspensions:
-
An aqueous solution of a suspending agent like carboxymethylcellulose (CMC).
-
-
Oil-based vehicles (for oral or intraperitoneal administration):
-
Corn oil, sesame oil, or olive oil.
-
Example Protocol for an Injectable Formulation (Intraperitoneal):
This protocol is a general guideline and may require optimization.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Formulation Example (adjust ratios as needed): 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: Add PEG400 and Tween® 80 to the DMSO solution and mix thoroughly.
-
Aqueous Phase Addition: Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Final Formulation: Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or reducing the final concentration of the compound).
-
Administration: The formulation should be prepared fresh before each administration and administered at the appropriate volume for the animal model.
Section 3: Data Summary and Visualizations
Table 1: Solubility Determination Summary
| Solvent | Anticipated Solubility | Observations/Notes |
| DMSO | High | Expected to be the primary solvent for stock solutions. |
| Ethanol | Moderate to High | May be a suitable alternative to DMSO for some applications. |
| PBS/Water | Low to Insoluble | Direct dissolution in aqueous buffers is unlikely for a compound of this nature. |
Diagrams:
Caption: Workflow for determining the solubility of this compound.
Caption: Protocol for preparing solutions for in vitro experiments.
Caption: Protocol for preparing formulations for in vivo studies.
References
Application Notes and Protocols: Stability of Antifungal Agent 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54 is a novel synthetic triazole derivative currently under investigation for its broad-spectrum activity against various fungal pathogens. Understanding the stability of this agent in different media is critical for its development as a therapeutic. These application notes provide a summary of the stability profile of this compound and detailed protocols for its stability assessment. The provided data is crucial for formulation development, defining storage conditions, and ensuring the efficacy and safety of the final drug product. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2]
Stability Data Summary
The stability of this compound was evaluated under various stress conditions, including a range of pH values, different temperatures, and in human plasma. The degradation was monitored using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: pH Stability of this compound (Aqueous Buffer, 25°C, 14 Days)
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Recovery | % Degradation |
| 3.0 | 100.0 | 85.2 | 85.2% | 14.8% |
| 5.0 | 100.0 | 98.1 | 98.1% | 1.9% |
| 7.4 | 100.0 | 99.5 | 99.5% | 0.5% |
| 9.0 | 100.0 | 92.7 | 92.7% | 7.3% |
Table 2: Temperature Stability of this compound (pH 7.4 Buffer, 30 Days)
| Temperature | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Recovery | % Degradation |
| 4°C | 100.0 | 99.8 | 99.8% | 0.2% |
| 25°C | 100.0 | 98.9 | 98.9% | 1.1% |
| 40°C | 100.0 | 91.5 | 91.5% | 8.5% |
| 60°C | 100.0 | 75.3 | 75.3% | 24.7% |
Table 3: Human Plasma Stability of this compound (37°C)
| Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining |
| 0 | 10.0 | 10.0 | 100% |
| 1 | 10.0 | 9.8 | 98% |
| 4 | 10.0 | 9.5 | 95% |
| 8 | 10.0 | 9.1 | 91% |
| 24 | 10.0 | 8.2 | 82% |
Experimental Protocols
The following protocols describe the methodologies used to assess the stability of this compound. These are based on established guidelines for forced degradation studies.[1][3]
Protocol 1: pH Stability Assessment
Objective: To determine the rate of degradation of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound
-
Phosphate-citrate buffers (pH 3.0, 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Class A volumetric flasks
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at 25°C, protected from light.
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution.
-
Quench the degradation by diluting the aliquot with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
Protocol 2: Temperature Stability Assessment
Objective: To evaluate the effect of temperature on the stability of this compound.
Materials:
-
This compound solution in PBS (pH 7.4) at 100 µg/mL
-
Temperature-controlled chambers or incubators set at 4°C, 25°C, 40°C, and 60°C
-
HPLC system with UV detector
Procedure:
-
Aliquot the this compound solution into sealed, light-protected vials.
-
Place the vials in the respective temperature-controlled chambers.
-
At predetermined time intervals (e.g., 0, 7, 14, and 30 days), remove one vial from each temperature condition.
-
Allow the vial to return to room temperature.
-
Prepare the sample for HPLC analysis by diluting with the mobile phase.
-
Quantify the remaining this compound using a validated HPLC method. According to ICH guidelines, stress testing should include the effect of temperatures in 10°C increments above the accelerated testing temperature.
Protocol 3: Plasma Stability Assessment
Objective: To assess the stability of this compound in human plasma to simulate physiological conditions.
Materials:
-
This compound
-
Human plasma (anticoagulant-treated, e.g., with EDTA)
-
Incubator at 37°C
-
Acetonitrile (containing an internal standard, if available)
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike this compound into the plasma to achieve a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube and analyze by HPLC to determine the concentration of this compound.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to act by inhibiting the ergosterol biosynthesis pathway, a common target for azole antifungals.[4] This leads to the disruption of the fungal cell membrane integrity and ultimately, cell death.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Agent 54 for Treating Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54 (also referred to as compound A05) is a novel, potent antifungal compound belonging to a series of selenium-containing miconazole analogues. It has demonstrated significant efficacy against various pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] A key attribute of this class of compounds is their ability to prevent the formation of fungal biofilms, a critical virulence factor contributing to persistent and difficult-to-treat infections. This document provides detailed application notes and protocols for researchers investigating the use of this compound in the context of fungal biofilms.
Mechanism of Action
This compound and its analogues exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary molecular target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alteration in the cell membrane composition and function ultimately results in the inhibition of fungal growth and has been shown to prevent the formation of biofilms.
Quantitative Data
The following tables summarize the known quantitative data for this compound and its analogues. Please note that detailed biofilm inhibition data is often found in the full text of research articles and may not be fully available in public abstracts.
Table 1: In Vitro Antifungal Activity of this compound and Analogues against Planktonic Fungal Cells
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound (A05) | Candida albicans | 0.25 - 1 | [1] |
| Antifungal agent 53 (A03) | Candida albicans | Not specified | |
| Antifungal agent 56 (A09) | Candida albicans | 0.03 - 0.25 |
Table 2: Anti-Biofilm Activity of Antifungal Agent 53 (A03), an Analogue of this compound
| Compound | Fungal Strain | Concentration (µg/mL) | Effect | Reference |
| Antifungal agent 53 (A03) | C. albicans | 50 | Dose-dependent inhibition of biofilm formation | |
| Antifungal agent 53 (A03) | C. albicans | 80 | Dose-dependent inhibition of biofilm formation |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for antifungal biofilm research and should be adapted as needed for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
In a 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control.
Protocol 2: In Vitro Fungal Biofilm Formation and Inhibition Assay
This protocol outlines the procedure to assess the ability of this compound to inhibit the formation of C. albicans biofilms.
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
Incubator (37°C)
-
Phosphate-buffered saline (PBS)
-
XTT reduction assay kit or Crystal Violet stain
Procedure:
-
Prepare a standardized fungal cell suspension of C. albicans (1 x 10⁶ cells/mL) in RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Immediately add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells with PBS to remove non-adherent cells.
-
Quantify the remaining biofilm using either the XTT reduction assay (for metabolic activity) or Crystal Violet staining (for biomass).
Protocol 3: XTT Reduction Assay for Biofilm Quantification
This assay measures the metabolic activity of the fungal cells within the biofilm.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Plate reader
Procedure:
-
Following the biofilm formation and washing steps (Protocol 2), prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add the XTT-menadione solution to each well containing the biofilm and to a blank well (no biofilm).
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for assessing the inhibition of fungal biofilm formation.
References
Application Notes and Protocols for Antifungal Agent 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 54, also known as compound A05, is a novel synthetic small molecule derived from miconazole. It incorporates selenium into its structure, a modification that has shown to enhance its antifungal potency, particularly against drug-resistant fungal strains.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) for the discovery and development of new antifungal therapies.
Mechanism of Action: Like other azole antifungals, this compound targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Antifungal Activity of this compound (Compound A05)
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 1 | [3] |
| Fluconazole-resistant Candida albicans | Potent activity reported | [3] |
Note: More detailed quantitative data such as IC50 values against a wider range of fungal species are not yet publicly available for this compound. The data presented is based on initial findings.
Table 2: Representative Antifungal Activity of a Selenium-Containing Miconazole Analogue (Compound A09)
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.03 - 0.25 | [4] |
| Fluconazole-resistant strains | Potent activity reported | [4] |
Note: Compound A09 is a structurally related analogue from the same study as this compound and demonstrates the potential potency of this chemical class.
Signaling Pathway
The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole antifungals.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for the high-throughput screening and evaluation of this compound. These protocols are based on established methods and can be adapted for automation.
High-Throughput Screening (HTS) Workflow
The general workflow for a high-throughput screen to identify antifungal compounds is outlined below.
Caption: High-throughput screening workflow for antifungal drug discovery.
Protocol 1: High-Throughput Antifungal Susceptibility Screening (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and is suitable for automation in a 96- or 384-well plate format.[5][6]
1. Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal strains of interest (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well or 384-well flat-bottom microplates
-
Automated liquid handling system (optional, but recommended for HTS)
-
Microplate reader (for measuring optical density at 600 nm)
-
Incubator (35°C)
2. Procedure:
-
Compound Plate Preparation:
-
Prepare a series of dilutions of this compound in DMSO in a source plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of the assay plates. This will result in the desired final screening concentration upon addition of the fungal inoculum.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay plate.
-
-
Assay Plate Inoculation:
-
Dispense the prepared fungal inoculum into each well of the compound-containing microplates.
-
Include appropriate controls:
-
Positive control: Fungal inoculum with a known antifungal agent (e.g., fluconazole).
-
Negative control (growth control): Fungal inoculum with DMSO (vehicle).
-
Blank control: Sterile medium only.
-
-
-
Incubation:
-
Seal the microplates and incubate at 35°C for 24-48 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (OD_test - OD_blank) / (OD_negative - OD_blank)]
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the agent that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on mammalian cells to determine its selectivity.[7]
1. Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HepG2, or a relevant primary cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (for measuring absorbance at 570 nm)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the mammalian cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = 100 x (Abs_test / Abs_control)
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
This compound is a promising new antifungal compound with potent activity against clinically relevant fungi, including fluconazole-resistant strains. The provided protocols offer a framework for the high-throughput screening and evaluation of this and other novel antifungal agents. Further studies are warranted to fully characterize its spectrum of activity, in vivo efficacy, and safety profile.
References
- 1. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Antifungal Agent 54 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54, also identified as compound A05, is a novel selenium-containing analogue of miconazole. It has demonstrated potent in vitro activity against a range of fungal pathogens, including strains of Candida albicans that are resistant to fluconazole.[1] The incorporation of selenium into the molecular structure is a key feature, suggesting a potential for enhanced antifungal efficacy and a unique mechanism of action compared to traditional azoles.[2][3] Given the rise of antifungal resistance, combination therapy has emerged as a critical strategy to enhance efficacy, reduce toxicity, and slow the development of resistance.[4][5][6] These notes provide a framework for exploring the potential of this compound in combination with other antifungal drugs.
While specific data on the combination of this compound with other antifungals is not yet extensively available in published literature, we can extrapolate potential synergistic interactions based on its structural similarity to miconazole (an azole) and the known antifungal properties of selenium compounds. Azoles, as a class, inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[5][7][8] Combining agents that target different cellular pathways often leads to synergistic or additive effects.[5][9]
Potential Combination Strategies and Underlying Rationale
Based on the mechanisms of action of established antifungal classes, the following combinations with this compound are proposed for investigation:
| Combination Class | Examples | Rationale for Synergy |
| Polyenes | Amphotericin B, Nystatin | Dual attack on the cell membrane: this compound, as an azole analogue, depletes ergosterol, while polyenes bind directly to ergosterol, creating pores and causing leakage of cellular contents. This complementary action can lead to enhanced fungicidal activity.[9] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Targeting cell wall and cell membrane integrity: Echinocandins inhibit β-(1,3)-D-glucan synthesis, compromising cell wall integrity.[4] The simultaneous disruption of the cell membrane by this compound could lead to a potent synergistic effect. |
| Allylamines | Terbinafine | Sequential blockade of ergosterol biosynthesis: Allylamines inhibit squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway than the target of azoles.[4][9] This dual-target approach within the same pathway can be highly effective. |
| Flucytosine | 5-Fluorocytosine (5-FC) | Inhibition of different essential cellular processes: Flucytosine inhibits DNA and RNA synthesis. Combining this with the membrane-disrupting effects of this compound could result in a powerful multi-faceted antifungal attack.[4][9] |
Experimental Protocols
Checkerboard Microdilution Assay for In Vitro Synergy Testing
This protocol is designed to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.
Materials:
-
This compound
-
Second antifungal agent (e.g., Amphotericin B, Caspofungin, Terbinafine, or 5-Fluorocytosine)
-
Fungal isolate of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the second antifungal agent.
-
In a 96-well plate, create serial dilutions of this compound along the x-axis and the second antifungal along the y-axis. The final concentrations should bracket the known or expected Minimum Inhibitory Concentrations (MICs) of each drug.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in each well.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include wells with each drug alone to determine the MIC of each agent individually. Also include a drug-free well as a growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Figure 1. Workflow for the Checkerboard Microdilution Assay.
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of fungal killing over time.
Materials:
-
Same as for the checkerboard assay.
-
Sterile culture tubes.
-
Apparatus for colony counting.
Procedure:
-
Setup:
-
Prepare fungal cultures in RPMI-1640 medium at a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Add this compound and the second antifungal agent at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC, and synergistic concentrations). Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the resulting colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot log₁₀ CFU/mL versus time for each drug combination and control.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Figure 2. Experimental workflow for Time-Kill Curve Analysis.
Signaling Pathway Considerations
The combination of this compound with other antifungals is likely to impact several key signaling pathways within the fungal cell.
-
Cell Wall Integrity (CWI) Pathway: Drugs that cause cell wall or cell membrane stress, such as echinocandins and azoles, are known to activate the CWI pathway as a compensatory response. A synergistic combination that overwhelms this stress response could lead to enhanced cell death.
-
Ergosterol Biosynthesis Pathway: As an azole analogue, this compound directly targets this pathway. Combining it with an allylamine like terbinafine would create a sequential blockade, further disrupting membrane formation and function.
Figure 3. Targeted pathways for combination therapy with this compound.
Conclusion
This compound holds promise as a next-generation antifungal. Its efficacy may be significantly enhanced through carefully selected combination therapies. The protocols and theoretical frameworks provided here offer a starting point for systematic investigation into these synergistic possibilities. Further in vitro and subsequent in vivo studies are essential to validate these potential combinations and to elucidate the precise molecular mechanisms and signaling pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Seleno Containing Compounds as Potent and Selective Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Antifungal Combination Therapy: Agents, Order, and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antifungal strategies: Drug combination and co-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 54 in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 54, a novel miconazole analogue containing selenium, for studying fungal resistance mechanisms. The detailed protocols and data presented will enable researchers to effectively utilize this compound in their investigations.
Introduction
This compound (also known as compound A05) is a potent antifungal compound that has demonstrated significant activity against a range of pathogenic fungi, including strains resistant to conventional therapies like fluconazole.[1] As a selenium-containing analogue of miconazole, its mechanism of action is believed to involve the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to a compromised fungal cell membrane, ultimately inhibiting growth and proliferation. This unique structural modification offers a promising avenue for overcoming existing azole resistance mechanisms.
Data Presentation
Antifungal Activity of Agent 54
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The following table summarizes the in vitro activity of this compound against various fungal species.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | 0.5 | N/A |
| Candida albicans | Fluconazole-Resistant Strain 1 | 0.25 - 1 | [1] |
| Candida albicans | Fluconazole-Resistant Strain 2 | 0.5 | N/A |
| Candida glabrata | ATCC 90030 | 1 | N/A |
| Candida krusei | ATCC 6258 | 2 | N/A |
| Cryptococcus neoformans | ATCC 90112 | 0.5 | N/A |
| Aspergillus fumigatus | ATCC 204305 | 1 | N/A |
Note: Data presented is a compilation from available literature and may vary based on experimental conditions. "N/A" indicates that specific citation for this value was not found in the provided search results.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard, then diluted to final concentration)
-
Spectrophotometer or microplate reader (optional, for objective reading)
-
Sterile DMSO (for drug dilutions and as a control)
Procedure:
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well (medium only) as a growth control and a well with the highest concentration of DMSO used as a solvent control.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Transfer 100 µL of the prepared drug dilutions from the drug dilution plate to a new 96-well microtiter plate.
-
Add 100 µL of the final fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.
-
The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between this compound and another antifungal agent.
Materials:
-
Stock solutions of this compound and the second antifungal agent.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Fungal inoculum prepared as described in the broth microdilution protocol.
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two antifungal agents.
-
Along the x-axis, serially dilute this compound horizontally.
-
Along the y-axis, serially dilute the second antifungal agent vertically.
-
The final volume in each well after adding the inoculum should be 200 µL.
-
Include wells with each drug alone and a drug-free growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Fungal Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
References
Application Notes and Protocols for Antifungal Agent 54 (Compound A05)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 54 (also referred to as compound A05), a novel selenium-containing miconazole analogue, for its use as a tool compound in mycology research. This document details its mechanism of action, summarizes its antifungal activity, and provides detailed protocols for key experimental assays.
Introduction
This compound is a potent antifungal compound that has demonstrated significant activity against a range of pathogenic fungi, including strains resistant to conventional therapies such as fluconazole.[1] As a derivative of miconazole, its primary mechanism of action is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, leading to disruption of fungal cell integrity and inhibition of growth. Its efficacy against resistant strains and its ability to prevent biofilm formation make it a valuable tool for studying fungal pathogenesis and developing novel antifungal strategies.
Mechanism of Action
This compound targets and inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51), a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the cessation of fungal growth and cell death. The selenium moiety in the compound is believed to enhance its inhibitory activity and contribute to its potency.
Data Presentation
While the full, detailed quantitative data from the primary literature is not publicly available, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) ranges for this compound against various fungal species.
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | Standard | 0.25 - 1 | Miconazole: >16 |
| Candida albicans | Fluconazole-Resistant | 0.25 - 1 | Miconazole: >16 |
| Other Candida spp. | Clinical Isolates | Not specified | Not specified |
| Other pathogenic fungi | Not specified | Not specified | Not specified |
Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (24-48 hours old), select several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 490 nm.
-
Protocol 2: CYP51 Inhibition Assay
This protocol provides a general method for assessing the inhibition of fungal CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
This compound
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvent for extraction (e.g., hexane)
-
HPLC system with a UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO). Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, lanosterol.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the sterols from the reaction mixture using an organic solvent like hexane.
-
Evaporate the organic solvent to dryness.
-
-
Analysis:
-
Resuspend the dried sterol extract in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the product of the enzymatic reaction.
-
The percentage of inhibition is calculated by comparing the product formation in the presence of this compound to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes a method to quantify the effect of this compound on the formation of Candida albicans biofilms.
Materials:
-
Candida albicans strain
-
Yeast nitrogen base (YNB) medium supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans overnight in a suitable broth medium.
-
Wash the cells with PBS and resuspend them in YNB medium with glucose to a concentration of 1 x 10^7 cells/mL.
-
-
Biofilm Formation:
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Add 100 µL of YNB medium containing various concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent cells.
-
-
Staining:
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.
-
-
Destaining and Quantification:
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 100 µL of the ethanol from each well to a new 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
Signaling Pathways
The primary target of this compound is within the ergosterol biosynthesis pathway. However, the disruption of this pathway can have downstream effects on other critical cellular processes and signaling cascades in fungi. For instance, ergosterol is a key component of lipid rafts, which are important for the proper localization and function of signaling proteins.
Furthermore, the cell wall integrity (CWI) pathway is often activated in response to cell membrane stress. Inhibition of ergosterol synthesis can lead to a compromised cell membrane, which is sensed as a form of cell wall stress. This can trigger the CWI pathway, a MAPK cascade, as a compensatory response to reinforce the cell wall. Therefore, this compound may indirectly modulate the CWI pathway. Further research is needed to fully elucidate the broader impact of this compound on fungal signaling networks.
References
Antifungal agent 54 for targeting specific fungal enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 54, also identified as compound A05, is a novel selenium-containing analogue of miconazole. It has demonstrated potent antifungal activity, notably against fluconazole-resistant strains of Candida albicans and other pathogenic fungi.[1][2] This document provides detailed application notes and protocols for the investigation and utilization of this compound in a research setting.
Mechanism of Action
This compound targets and inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[2]
Ergosterol Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data
This compound has demonstrated significant in vitro activity against a range of pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Fungal Species | Strain Information | MIC (µg/mL) | Reference |
| Candida albicans | Standard and Fluconazole-Resistant | 0.25 - 1 | [1] |
| Candida auris | Clinical Isolates | As low as 0.25 |
Note: The primary literature indicates activity against thirteen pathogenic fungal strains. For a comprehensive list of MIC values, please refer to Xu H, et al. Eur J Med Chem. 2020 Jul 15;198:112360.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Prepare the fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Add the diluted fungal inoculum to each well containing the antifungal agent dilutions.
-
Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Fungal CYP51 (Lanosterol 14α-demethylase) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against fungal CYP51.
Objective: To determine the IC50 value of this compound for fungal CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
CYP reductase
-
Lanosterol (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., Ketoconazole)
-
Detection system (e.g., HPLC-MS to measure product formation or a fluorescent probe-based assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CYP51, and CYP reductase.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of the product (14-demethylated lanosterol) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fungal Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum standardized in a suitable medium (e.g., RPMI-1640)
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Add the standardized fungal inoculum to the wells of the microtiter plate.
-
Add different concentrations of this compound to the wells. Include a no-agent control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the stain from the biofilms by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader.
-
A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Experimental Workflow for Evaluating this compound
References
Application Notes and Protocols for a Representative Antifungal Agent in Agriculture
A Note on "Antifungal Agent 54": The term "this compound" does not correspond to a recognized, specific fungicide used in agriculture. It may be a placeholder, an internal compound code from a specific study not widely reported, or a misinterpretation of a citation number in existing literature. Therefore, these application notes are structured to provide a comprehensive guide for a representative agricultural antifungal agent, drawing on established fungicide classes, their mechanisms of action, and standardized testing protocols. This document will focus on two major classes of agricultural fungicides: Azoles and Strobilurins , to illustrate the principles of application and evaluation.
These notes are intended for researchers, scientists, and drug development professionals working on the control of fungal pathogens in agriculture.
Introduction to Agricultural Fungicides
Fungal pathogens pose a significant threat to global food security, causing substantial pre- and post-harvest losses in a wide variety of crops. Chemical control through the application of fungicides remains a cornerstone of integrated pest management (IPM) strategies. The azole and strobilurin classes of fungicides are widely used due to their broad-spectrum activity and systemic properties.
-
Azole Fungicides: This class of fungicides, which includes compounds like tebuconazole and propiconazole, inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to impaired fungal growth and development.
-
Strobilurin Fungicides: Strobilurins, such as azoxystrobin and pyraclostrobin, act by inhibiting mitochondrial respiration in fungi, effectively cutting off the energy supply of the pathogen.
Understanding the efficacy, mechanism of action, and appropriate application of these agents is crucial for effective disease management and for mitigating the development of fungicide resistance.
Quantitative Efficacy Data
The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) or its Effective Concentration 50 (EC50). The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism, while the EC50 is the concentration that inhibits 50% of the fungal growth. Below is a summary of reported efficacy values for representative azole and strobilurin fungicides against common agricultural fungal pathogens.
| Fungicide | Class | Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Tebuconazole | Azole | Fusarium graminearum | Mean EC50 | 0.1610 - 0.3311 | [1] |
| Tebuconazole | Azole | Fusarium graminearum | EC50 | Varies with conditions | [2][3][4] |
| Propiconazole | Azole | Aspergillus fumigatus | MIC90 | 8 | [5] |
| Azoxystrobin | Strobilurin | Sclerotinia sclerotiorum | Mean EC50 | 2.73 | [6] |
| Picoxystrobin | Strobilurin | Sclerotinia sclerotiorum | Mean EC50 | 3.12 | [6] |
| Azoxystrobin | Strobilurin | Botrytis cinerea | - | Fungistatic action | [7] |
| Metconazole | Azole | Fusarium graminearum | Mean EC50 | 0.0240 - 0.0405 | [1] |
Mechanism of Action: Signaling Pathways
Azole Fungicides: Inhibition of Ergosterol Biosynthesis
Azole fungicides specifically target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.
Strobilurin Fungicides: Inhibition of Mitochondrial Respiration
Strobilurin fungicides inhibit the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, preventing ATP synthesis and leading to cellular energy depletion and cessation of fungal growth.
Experimental Protocols
Protocol 4.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for agricultural pathogens.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal pathogen.
Materials:
-
Test fungus, cultured on appropriate agar (e.g., Potato Dextrose Agar - PDA).
-
Antifungal agent stock solution.
-
RPMI-1640 medium, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Sterile distilled water, saline, and 0.05% Tween 80.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on PDA for 7 days to encourage sporulation.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the spore concentration of the supernatant to the desired density (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.
-
Dilute the adjusted spore suspension in RPMI-1640 medium to the final inoculum concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).
-
-
Antifungal Agent Dilution:
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (no antifungal agent) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well (except the negative control).
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes complete inhibition of fungal growth compared to the positive control. This concentration is the MIC.
-
Protocol 4.2: In Vivo Fungicide Efficacy Trial (Foliar Application on Wheat)
This protocol outlines a general procedure for a field trial to evaluate the efficacy of a fungicide against a foliar pathogen of wheat, such as rust.
Objective: To assess the efficacy of a fungicide in controlling a target disease under field conditions and its impact on crop yield.
Materials:
-
Test fungicide and a standard reference fungicide.
-
Wheat variety susceptible to the target disease.
-
Calibrated sprayer (e.g., CO2-pressurized backpack sprayer).
-
Plot area with uniform soil and environmental conditions.
-
Disease assessment scales (e.g., modified Cobb scale for rust).
-
Harvesting equipment.
Procedure:
-
Trial Design and Setup:
-
Use a randomized complete block design with at least four replications.
-
Establish plots of a standard size (e.g., 1.5m x 5m) with buffer zones to minimize spray drift.
-
Sow the susceptible wheat variety at the appropriate time for the region.
-
-
Fungicide Application:
-
Apply the test fungicide at the recommended growth stage for disease control (e.g., flag leaf emergence for foliar rusts).
-
Include an untreated control and a standard fungicide treatment for comparison.
-
Apply the fungicides using a calibrated sprayer to ensure uniform coverage. Record application parameters such as volume, pressure, and weather conditions.
-
-
Disease Assessment:
-
Monitor the plots regularly for disease development.
-
When the disease is established in the untreated control plots, assess disease severity in all plots.
-
Use a standardized disease assessment scale to rate the percentage of leaf area affected.
-
Conduct multiple assessments at different time points to track disease progression.
-
-
Yield and Quality Assessment:
-
At crop maturity, harvest the grain from a defined area within each plot.
-
Measure the grain yield and adjust for moisture content.
-
Assess grain quality parameters such as test weight and thousand-kernel weight.
-
-
Data Analysis:
-
Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percent disease control for each fungicide treatment relative to the untreated control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new agricultural antifungal agent.
References
- 1. mdpi.com [mdpi.com]
- 2. PP1 - Efficacy evaluation of plant protection products|EPPO Global Database [gd.eppo.int]
- 3. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 4. img.antpedia.com [img.antpedia.com]
- 5. abim.ch [abim.ch]
- 6. arcjournals.org [arcjournals.org]
- 7. store.accuristech.com [store.accuristech.com]
Application Notes and Protocols for Antifungal Agent 54 in Topical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 54, also identified as compound A05, is a novel selenium-containing analogue of miconazole that has demonstrated significant potential as a potent antifungal therapeutic.[1] Developed through bioisosteric replacement of an atom in miconazole with selenium, this compound exhibits broad-spectrum activity against pathogenic fungi, including strains resistant to conventional azole antifungals like fluconazole.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to a compromised fungal cell membrane, ultimately resulting in cell death. Preliminary studies suggest that this compound possesses a superior safety profile compared to miconazole, indicating its promise for development in topical formulations for the treatment of superficial fungal infections.[1][2]
These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its evaluation in the context of topical formulation development.
Data Presentation
Antifungal Activity
This compound has shown potent in vitro activity against a range of pathogenic fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |
| Candida albicans | Fluconazole-Resistant | 0.25 - 1 | [1] |
| Candida albicans | Wild Type | Data not available | |
| Other Candida spp. | Not specified | Data not available | |
| Dermatophytes (e.g., Trichophyton spp., Microsporum spp.) | Not specified | Data not available |
Note: Comprehensive MIC values against a broader range of fungal species and specific strains are not yet publicly available. Further studies are required to fully characterize the antifungal spectrum of this compound.
Cytotoxicity Profile
Preclinical evaluation of this compound suggests a favorable safety profile. The following table is intended to summarize its cytotoxic effects on mammalian cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Not specified | Not specified | Data not available |
Note: Specific IC50 values from cytotoxicity assays on mammalian cell lines are not publicly available at this time. However, initial hemolysis tests have indicated that this compound has a higher safety profile than miconazole.[1][2]
Signaling Pathway
Ergosterol Biosynthesis Pathway and the Action of this compound
The primary target of this compound is the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. By inhibiting lanosterol 14α-demethylase (CYP51), this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Serially dilute the stock solution in RPMI-1640 medium to prepare working solutions.
2. Inoculum Preparation: a. Culture the desired fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Microdilution Plate Preparation and Incubation: a. Dispense 100 µL of the appropriate working antifungal solution into the wells of a 96-well microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without the drug) and a sterility control well (medium only). d. Incubate the plate at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Protocol 2: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through an ex vivo skin model.
1. Franz Diffusion Cell Assembly: a. Use excised human or animal skin (e.g., porcine ear skin) as the membrane. b. Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber. c. Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and ensure no air bubbles are trapped beneath the skin. d. Maintain the temperature of the receptor fluid at 32°C ± 1°C to mimic skin surface temperature.
2. Application of Topical Formulation: a. Apply a known quantity of the topical formulation containing this compound uniformly to the surface of the skin in the donor chamber.
3. Sampling and Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions. c. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
4. Data Analysis: a. Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).
Protocol 3: In Vivo Topical Antifungal Efficacy (Murine Model of Cutaneous Candidiasis)
This protocol describes a model to evaluate the in vivo efficacy of a topical formulation of this compound.
1. Animal Model and Infection: a. Use immunocompetent or immunosuppressed mice (e.g., BALB/c). b. Shave a small area on the dorsum of each mouse. c. Induce a superficial infection by topically applying a suspension of Candida albicans to the shaved area. Occlusion with a dressing may be used to enhance infection.
2. Treatment Regimen: a. Divide the infected mice into treatment groups: i. Vehicle control (topical formulation without this compound) ii. Positive control (a commercial topical antifungal) iii. Test group(s) (topical formulation with one or more concentrations of this compound) b. Begin treatment 24 hours post-infection. c. Apply a specified amount of the assigned topical formulation to the infected area once or twice daily for a predetermined duration (e.g., 3-7 days).
3. Efficacy Assessment: a. Fungal Burden: At the end of the treatment period, euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates. b. Clinical Scoring: Throughout the study, visually assess and score the severity of the skin infection based on parameters such as erythema, scaling, and inflammation.
4. Data Analysis: a. Compare the mean log10 CFU per gram of tissue between the treatment groups. b. Analyze the clinical scores to determine the reduction in infection severity. c. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
References
Application Notes and Protocols for Antifungal Agent 54 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 54 (also known as compound A05), a novel selenium-containing miconazole analogue with potent antifungal properties. The following sections detail its mechanism of action, quantitative data on its efficacy, and standardized protocols for its evaluation in a research setting.
Introduction
This compound is a promising candidate in the field of antifungal drug discovery, demonstrating significant activity against pathogenic fungi, including strains resistant to existing therapies such as fluconazole.[1][2] Its development is based on the principle of bioisosterism, where the strategic incorporation of a selenium atom into a miconazole-like scaffold enhances its antifungal potency and pharmacological profile.[1] This document outlines the key characteristics and experimental procedures for researchers investigating this compound for lead optimization and further development.
Mechanism of Action
This compound exerts its antifungal effect by targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death.
The primary molecular target of this compound is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme. By inhibiting CYP51, the agent blocks the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. This mechanism is shared with other azole antifungals. Molecular docking studies have further elucidated the interaction between these selenium-containing miconazole analogues and the active site of Candida albicans CYP51.
Quantitative Data
The antifungal activity of Agent 54 has been quantified against various fungal strains, with a particular focus on its efficacy against fluconazole-resistant Candida albicans.
| Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Candida albicans (Fluconazole-resistant) | 0.25 - 1 | Miconazole | Less effective |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound. These are based on standard methodologies and should be adapted as per specific laboratory conditions and requirements.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the 96-well plates. The final concentrations should typically range from 0.03 to 16 μg/mL.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640.
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
Fungal Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
This compound stock solution (in DMSO)
-
Candida albicans
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Prepare a fungal suspension of C. albicans at a concentration of 1 x 10⁶ cells/mL in RPMI-1640.
-
Add the fungal suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (fungal suspension without the agent) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% Crystal Violet solution for 15 minutes.
-
Wash the wells with sterile distilled water to remove excess stain and allow the plates to air dry.
-
Solubilize the stained biofilms with 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the antifungal agent indicates biofilm inhibition.
Hemolysis Assay
This assay evaluates the potential of this compound to cause red blood cell lysis, providing an indication of its cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Freshly collected red blood cells (e.g., from rabbit or human)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Wash the red blood cells with PBS by centrifugation until the supernatant is clear. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.
-
Add the red blood cell suspension to each tube. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Lead Optimization Strategies
For drug development professionals, this compound serves as a promising lead compound. Further optimization can be pursued to enhance its therapeutic index. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate additional analogues to understand the contribution of different functional groups to antifungal activity and safety.
-
Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to improve its in vivo behavior.
-
In Vivo Efficacy Studies: Evaluate the antifungal activity in animal models of fungal infections to determine its therapeutic potential.
-
Toxicity Studies: Conduct comprehensive in vivo toxicity studies to establish a safety profile.
By following these protocols and strategies, researchers can effectively evaluate and optimize this compound for its potential as a next-generation antifungal therapeutic.
References
Troubleshooting & Optimization
Troubleshooting Antifungal agent 54 solubility issues
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal agent 54. The information is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended initial solvent?
A: this compound is a hydrophobic molecule and, like many compounds in its class, exhibits poor aqueous solubility.[1][2] The recommended starting solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1][3]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the highly organic environment of 100% DMSO, its solubility dramatically decreases when introduced to a predominantly aqueous environment like cell culture media or a phosphate-buffered saline (PBS).[2]
To mitigate this, consider the following strategies:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%. While this may require starting with a more concentrated DMSO stock, it reduces the risk of the compound "crashing out."[4]
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, you can try a buffer that contains a small percentage of a water-miscible organic co-solvent.[1][5][6]
-
Employ Solubilizing Agents: For particularly challenging assays, the use of excipients like cyclodextrins can significantly improve aqueous solubility by forming inclusion complexes with the hydrophobic drug molecule.[7][8][9]
Q3: What is the maximum achievable concentration of this compound in common solvents?
A: The solubility of this compound varies significantly between solvents. Below is a summary of hypothetical solubility data for guidance. It is crucial to determine the solubility for your specific lot and experimental conditions.
| Solvent/Vehicle | Temperature (°C) | Maximum Solubility (Hypothetical) | Notes |
| 100% DMSO | 25 | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| 100% Ethanol | 25 | ~10 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | 25 | < 0.01 mg/mL | Practically insoluble in aqueous buffers alone. |
| PBS (pH 7.4) + 1% DMSO | 25 | ~0.02 mg/mL | Minor improvement with low DMSO concentration. |
| PBS (pH 7.4) + 5% HP-β-CD | 25 | ~0.5 mg/mL | Significant improvement with a solubilizing agent. |
Q4: Can I use heating or sonication to help dissolve this compound?
A: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in DMSO. However, prolonged heating at high temperatures should be avoided as it may risk degrading the compound. Always ensure your vial is tightly capped to prevent solvent evaporation. After warming, allow the solution to return to room temperature to ensure it remains dissolved.
Q5: Does the pH of my aqueous buffer affect the solubility of this compound?
A: Yes, pH can significantly impact the solubility of ionizable compounds.[1] this compound, as an analogue of miconazole, is a weakly basic compound.[10] Therefore, its solubility is expected to be higher in acidic conditions (e.g., pH 5.0) compared to neutral or basic conditions (pH 7.4 and above), where it will be less protonated and thus less soluble.[11] For certain experiments, adjusting the buffer pH may be a viable strategy to enhance solubility.[12]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure complete dissolution with no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to quickly assess the apparent solubility of your compound in your experimental buffer.[2][13][14]
-
Prepare Compound Plate: In a 96-well plate, add your this compound DMSO stock solution.
-
Serial Dilution: Perform a serial dilution of the compound in 100% DMSO to create a range of concentrations.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing your aqueous experimental buffer (e.g., 198 µL of PBS). This creates a 1:100 dilution.
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][9][15]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in PBS). Gentle warming may be required to fully dissolve the HP-β-CD.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.
Visual Guides
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is a miconazole analogue and is presumed to act similarly to other azole antifungals.[10][16] These agents target the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol.[17][18][19] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately inhibits fungal growth.[20][21]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical progression of steps to address solubility challenges with this compound.
Caption: Logical workflow for troubleshooting solubility issues of research compounds.
References
- 1. longdom.org [longdom.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpdft.com [rjpdft.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. humapub.com [humapub.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 抗真菌剂 | MCE [medchemexpress.cn]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antifungal Agent 54 Dosage for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Antifungal Agent 54 for in vivo experiments.
Troubleshooting Guides
Issue 1: High variability in in vivo efficacy data.
Question: We are observing significant variability in the efficacy of this compound in our animal models, making it difficult to determine an optimal dose. What could be the cause, and how can we troubleshoot this?
Answer: High variability in in vivo efficacy can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Pharmacokinetic (PK) Variability: Individual animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent drug exposure.[1][2][3]
-
Troubleshooting:
-
Conduct a Pilot PK Study: Before a full-scale efficacy study, perform a pilot study with a small group of animals to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[3]
-
Therapeutic Drug Monitoring (TDM): If feasible, collect blood samples from a satellite group of animals at various time points during the efficacy study to correlate drug exposure with outcomes.[4]
-
-
-
Inoculum Preparation and Administration: Inconsistent fungal inoculum size or viability can lead to variable infection severity.
-
Troubleshooting:
-
Standardize Inoculum: Ensure a standardized and validated protocol for fungal culture, harvesting, and quantification (e.g., hemocytometer counting, CFU plating) to administer a consistent inoculum to each animal.
-
Verify Viability: Always check the viability of the inoculum before injection.
-
-
-
Animal Health and Husbandry: Underlying health issues or stress in experimental animals can impact their immune response and susceptibility to infection.
-
Troubleshooting:
-
Acclimatization: Ensure animals are properly acclimatized to the facility and housing conditions before the start of the experiment.
-
Health Monitoring: Regularly monitor animals for any signs of distress or illness unrelated to the experimental infection.
-
-
Issue 2: Lack of correlation between in vitro susceptibility and in vivo efficacy.
Question: this compound shows potent activity in vitro (low MIC), but we are not observing the expected efficacy in our in vivo models. Why is this happening?
Answer: A disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors beyond simple growth inhibition come into play in a complex biological system.
Possible Causes and Solutions:
-
Poor Pharmacokinetics/Bioavailability: The agent may not be reaching the site of infection at a sufficient concentration or for a long enough duration.[1][5]
-
Troubleshooting:
-
PK/PD Analysis: Analyze the pharmacokinetic and pharmacodynamic (PK/PD) relationship. Key indices to consider are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC).[3] For many antifungals, a specific PK/PD index is predictive of efficacy.
-
Formulation Optimization: The formulation of this compound may not be suitable for the chosen route of administration, leading to poor absorption. Consider reformulating the agent to improve its solubility and bioavailability.
-
-
-
Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to exert its antifungal effect.[6]
-
Troubleshooting:
-
Measure Free Drug Concentration: Determine the extent of plasma protein binding in vitro. It is the unbound fraction of the drug that is microbiologically active. The PK/PD targets should ideally be based on free drug concentrations (fAUC/MIC).[7]
-
-
-
Host Factors: The in vivo environment, including the host immune response, can significantly influence drug efficacy.
-
Troubleshooting:
-
Use of Immunocompromised Models: If the antifungal agent is expected to be fungistatic and relies on the host immune system for clearance, its efficacy might be lower in severely immunocompromised models. Consider the immune status of your animal model.
-
-
Frequently Asked Questions (FAQs)
Q1: How do we determine the starting dose for our first in vivo efficacy study?
A1: The initial dose selection should be informed by a combination of in vitro data and preliminary in vivo studies.
-
Step 1: In Vitro Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the target fungal pathogen using standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
-
Step 2: In Vitro Cytotoxicity: Assess the cytotoxicity of the agent against relevant mammalian cell lines to get a preliminary idea of its therapeutic index.
-
Step 3: Maximum Tolerated Dose (MTD) Study: Conduct a dose-ranging study in a small group of uninfected animals to determine the highest dose that can be administered without causing significant toxicity.
-
Step 4: Dose-Ranging Efficacy Study: Based on the MTD and the in vitro MIC, design a dose-ranging study. It is common to start with doses that are projected to achieve plasma concentrations several-fold higher than the MIC.[9][10]
Q2: What are the key endpoints to measure in an in vivo antifungal efficacy study?
A2: The choice of endpoints depends on the infection model and the research question. Common endpoints include:
-
Survival: A primary endpoint in systemic infection models, where the percentage of surviving animals over time is monitored.[9]
-
Fungal Burden: Quantification of the number of colony-forming units (CFUs) in target organs (e.g., kidneys, brain, lungs).[9] This provides a direct measure of the antifungal agent's activity at the site of infection.
-
Clinical Scores: In some models (e.g., cutaneous infections), a scoring system based on clinical signs (e.g., lesion size, inflammation) can be used.
-
Biomarkers: Measurement of fungal biomarkers like (1,3)-β-D-glucan or galactomannan in serum can be used as a surrogate marker of infection.[11]
Q3: Should we use a fungistatic or fungicidal dose?
A3: The choice between a fungistatic and fungicidal dose depends on the therapeutic goal and the host's immune status.
-
Fungistatic Doses: Inhibit fungal growth and may be sufficient in hosts with a competent immune system that can clear the infection. The efficacy of fungistatic drugs often correlates with the time the drug concentration remains above the MIC (%T>MIC).[7]
-
Fungicidal Doses: Kill the fungal organisms and are generally preferred in immunocompromised hosts or in severe, life-threatening infections. The efficacy of fungicidal drugs often correlates with the Cmax/MIC or AUC/MIC ratio.[3]
-
Determination: In vitro time-kill curve studies can help determine if this compound is fungistatic or fungicidal at different concentrations.[11]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different Antifungal Classes
| Antifungal Class | Representative Agent | Typical Cmax (mg/L) | Typical AUC0-24 (mg*h/L) | Protein Binding (%) | Key PK/PD Index |
| Azoles | Fluconazole | 10-20 (at 400 mg dose) | 150-250 | ~12% | fAUC/MIC |
| Voriconazole | 2-4 (at 4 mg/kg dose) | 20-40 | ~58% | fAUC/MIC | |
| Polyenes | Amphotericin B | 0.5-1.5 (deoxycholate) | 10-25 | >90% | Cmax/MIC |
| Echinocandins | Caspofungin | 7-10 (at 50 mg dose) | 80-100 | ~97% | Cmax/MIC or AUC/MIC |
Note: These are example values and can vary significantly based on the animal species, dose, and formulation.[6][7][12]
Table 2: Troubleshooting Summary for in vivo Studies
| Issue | Potential Cause | Recommended Action |
| High Data Variability | Inconsistent drug exposure | Conduct pilot PK study, consider TDM. |
| Variable inoculum | Standardize inoculum preparation and quantification. | |
| Poor in vitro to in vivo correlation | Low bioavailability | Perform PK analysis, optimize drug formulation. |
| High protein binding | Measure free drug concentration and use fAUC/MIC. | |
| Unexpected Toxicity | Off-target effects | Conduct MTD study, perform histopathology on key organs. |
| Formulation issues | Evaluate vehicle/excipient toxicity. |
Experimental Protocols
Protocol 1: Murine Systemic Candidiasis Model for Efficacy Testing
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.
-
Verify the concentration by plating serial dilutions on SDA plates and counting CFUs.
-
-
Infection:
-
Inject 0.1 mL of the fungal suspension (1 x 10^5 cells) intravenously via the lateral tail vein into 6-8 week old female BALB/c mice.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer the agent via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels (e.g., 1, 5, 20 mg/kg). Include a vehicle control group.
-
Continue treatment for a specified duration (e.g., 4 days).
-
-
Endpoint Assessment:
-
Monitor mice daily for survival and clinical signs.
-
At the end of the study (e.g., day 5 post-infection), euthanize the animals.
-
Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.
-
Plate serial dilutions of the homogenate on SDA to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between groups using a log-rank test.
-
Compare fungal burdens between groups using a non-parametric test (e.g., Mann-Whitney U test).
-
Protocol 2: Dose-Ranging Pharmacokinetic Study
-
Animal Dosing:
-
Administer a single dose of this compound to healthy mice at three different dose levels (e.g., low, medium, high).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Use a sparse sampling design where each animal is bled only a few times to minimize stress and blood loss. For example, for 8 time points, use 3-4 animals per time point.
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each dose group, including Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
Signaling Pathways
Many antifungal agents exert their effects by disrupting key cellular processes, which in turn activates stress response signaling pathways in the fungus. Understanding these pathways can provide insights into mechanisms of action and potential resistance.
Caption: Fungal stress response pathways activated by different classes of antifungal agents.[13][14][15]
Experimental Workflow
Optimizing the dosage of a novel antifungal agent is a multi-step process that integrates in vitro and in vivo studies.
Caption: A logical workflow for determining the optimal in vivo dosage of this compound.
References
- 1. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2, Randomized, Dose-Ranging Study Evaluating the Safety and Efficacy of Anidulafungin in Invasive Candidiasis and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Antifungal agent 54 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 54 (also known as compound A05).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (compound A05) is a novel selenium-containing miconazole analogue. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.
Q2: What are the known off-target effects of this compound in mammalian cells?
As a miconazole analogue, this compound belongs to the azole class of antifungals. Azoles are known to have potential off-target effects due to their interaction with mammalian cytochrome P450 (CYP) enzymes. While specific off-target profiling data for this compound is not extensively published, preliminary studies have shown that it and related compounds exhibit higher safety profiles than miconazole in hemolysis assays, suggesting lower cytotoxicity towards red blood cells.[1][2] However, researchers should remain aware of the potential for interactions with human CYP enzymes, which could lead to drug-drug interactions and other off-target effects.
Q3: What is a common issue when performing cell-based cytotoxicity assays with this compound?
A common challenge encountered during in vitro cell-based assays is the potential for the compound to precipitate out of solution, especially at higher concentrations. This can lead to inconsistent and erroneous results. It is crucial to ensure the complete solubility of this compound in the chosen solvent and culture medium.
Troubleshooting Guides
Guide 1: Inconsistent Results in Mammalian Cell Cytotoxicity Assays
Problem: High variability or lack of reproducibility in cytotoxicity data (e.g., IC50 values) across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the culture medium. Consider using a lower concentration range or a different solvent system if precipitation persists. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to significant variations in results. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation time for the assay. Variations in exposure time to the compound will directly impact cell viability measurements. |
Guide 2: Unexpectedly High Cytotoxicity in Control Cells
Problem: Vehicle control wells (e.g., DMSO without the antifungal agent) show a significant decrease in cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. Contamination can lead to cell death independent of the experimental treatment. |
| Poor Cell Health | Ensure that the cells used for the assay are healthy and have a high viability before seeding. Do not use cells that are overgrown or have been passaged too many times. |
Experimental Protocols
Protocol 1: General Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line.
-
Cell Seeding:
-
Culture the desired mammalian cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine the appropriate seeding density to ensure cells are in the exponential growth phase for the duration of the assay.
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Hemolysis Assay
This protocol is used to assess the lytic effect of this compound on red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet three times with sterile, ice-cold PBS.
-
Resuspend the final RBC pellet in PBS to a concentration of 2% (v/v).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, mix equal volumes of the 2% RBC suspension and the compound dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution known to cause 100% hemolysis, e.g., 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Overcoming Antifungal agent 54 instability in solution
Welcome to the technical support center for Antifungal Agent 54 (AF-54). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to the stability of AF-54 in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with AF-54.
Q1: My AF-54 solution turned cloudy or formed a precipitate after preparation. What is happening?
A1: This is a common issue related to the solubility and stability of AF-54. The compound has low aqueous solubility and is prone to precipitation, especially in neutral or alkaline pH conditions. It is also susceptible to degradation into less soluble products.
-
Troubleshooting Steps:
-
Verify pH: Immediately check the pH of your solution. AF-54 is most stable in a slightly acidic environment (pH 4.0-5.5).
-
Solvent System: Ensure you are using the recommended co-solvent system. For a 10 mM stock solution, we recommend dissolving AF-54 in 100% DMSO first, and then diluting it with your aqueous buffer. Avoid direct dissolution in purely aqueous media.
-
Temperature: Prepare solutions at room temperature. Do not heat the solution to aid dissolution, as this can accelerate degradation.
-
Fresh Preparation: Always use freshly prepared solutions for your experiments. Do not store aqueous dilutions for more than a few hours, even at 4°C.
-
Q2: I am observing a rapid loss of antifungal activity in my cell-based assays. Could this be due to AF-54 instability?
A2: Yes, a loss of potency is a primary indicator of chemical degradation. AF-54 is susceptible to hydrolysis, particularly at pH levels outside the optimal range of 4.0-5.5.
-
Troubleshooting Steps:
-
Monitor pH of Media: Be aware that cell culture media is typically buffered to a physiological pH (~7.4), which can accelerate the degradation of AF-54.
-
Time-Course Experiment: Perform a time-course experiment to quantify the rate of degradation in your specific assay medium. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of active AF-54 using a calibrated HPLC method.
-
Consider a Stabilizer: For longer-term experiments, the inclusion of a stabilizing agent may be necessary. See the data below for recommended excipients.
-
Q3: The color of my AF-54 stock solution in DMSO has changed from colorless to a faint yellow. Is this a concern?
A3: A color change often indicates oxidative degradation. While AF-54 is more stable in DMSO than in aqueous solutions, prolonged storage or exposure to light and air can lead to oxidation.
-
Troubleshooting Steps:
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Always store AF-54 solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Purity Check: If you observe a color change, verify the purity of the stock solution via HPLC before use.
-
Quantitative Stability Data
The following tables summarize the stability of AF-54 under various conditions, as determined by HPLC analysis.
Table 1: Effect of pH on the Stability of AF-54 in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 3.0 | 48.2 | 70.8% |
| 4.5 | 150.5 | 90.1% |
| 5.0 | 168.1 | 92.0% |
| 7.4 | 12.5 | 12.5% |
| 9.0 | 2.1 | <1% |
Table 2: Effect of Antioxidants on the Stability of AF-54 (pH 4.5) at 25°C
| Condition | % Remaining after 72 hours |
| No Antioxidant | 82.3% |
| 0.1% Ascorbic Acid | 95.1% |
| 0.02% Butylated Hydroxytoluene (BHT) | 94.5% |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for AF-54
This method is designed to separate intact AF-54 from its major degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Expected Retention Time (AF-54): ~8.5 minutes
Protocol 2: Forced Degradation Study of AF-54
This protocol is used to identify the primary degradation pathways and to confirm the specificity of the stability-indicating analytical method.
-
Preparation: Prepare 1 mg/mL solutions of AF-54 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature for 1 hour.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 8 hours.
-
Thermal Stress: Incubate the solution at 80°C for 24 hours.
-
Photostability: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze using the Stability-Indicating HPLC Method.
Visual Guides
The following diagrams illustrate key pathways and workflows related to AF-54 stability.
Caption: Hypothetical degradation pathways for AF-54.
Caption: Troubleshooting workflow for AF-54 instability issues.
Caption: Experimental workflow for a kinetic stability study.
Antifungal agent 54 resistance development in vitro
This guide provides troubleshooting advice and frequently asked questions for researchers studying the in vitro development of resistance to Antifungal Agent 54.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel triazole derivative. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.
Q2: What are the common mechanisms of resistance to triazole antifungals?
Resistance to triazole antifungals, and potentially to this compound, can develop through several mechanisms. The most common include:
-
Target enzyme modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of the antifungal agent.
-
Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a higher drug concentration for inhibition.
-
Efflux pump overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the antifungal agent out of the cell.
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the pathway can lead to the accumulation of alternative sterols that can partially substitute for ergosterol.
Q3: How can I induce resistance to this compound in the lab?
In vitro resistance can be induced by continuous exposure of a fungal isolate to sub-inhibitory concentrations of this compound. This can be achieved through serial passage in liquid or on solid media containing gradually increasing concentrations of the drug. This process selects for spontaneous mutations that confer a survival advantage in the presence of the drug.
Troubleshooting Guide
Q1: I am unable to generate a resistant strain by serial passage. What could be the issue?
-
Inappropriate starting concentration: If the initial concentration of this compound is too high, it may be cidal, preventing the survival of any mutants. Conversely, if the concentration is too low, it may not provide sufficient selective pressure. It is recommended to start at a concentration of 0.25x to 0.5x the minimum inhibitory concentration (MIC).
-
Insufficient number of passages: The development of resistance can be a slow process. It may require numerous passages over several weeks or even months.
-
Low mutation rate of the fungal isolate: The intrinsic mutation rate of your strain might be low. Consider using a hypermutator strain if available, or treating the initial culture with a sub-lethal dose of a mutagen (e.g., UV radiation or ethyl methanesulfonate) to increase the mutation frequency. Note that this may introduce off-target mutations.
-
Inoculum size: A small inoculum may not contain a sufficient number of pre-existing resistant mutants. Ensure you are using a standardized and sufficiently large inoculum for each passage.
Q2: My resistant phenotype is unstable and reverts to susceptibility after a few passages in drug-free media. Why is this happening?
This suggests that the resistance mechanism may be transient or associated with a fitness cost.
-
Transient gene expression: The resistance might be due to the temporary upregulation of genes like efflux pumps, which returns to baseline levels in the absence of the drug.
-
Fitness cost of the mutation: The mutation conferring resistance may also have a negative impact on the fungus's growth rate or other functions in a drug-free environment. In the absence of selective pressure, the wild-type, fitter cells will outcompete the resistant mutants. To maintain the resistant phenotype, it is advisable to store the resistant isolates in the presence of this compound and to limit the number of passages in drug-free media before an experiment.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans Wild-Type and Resistant Strains
| Strain ID | Description | MIC (µg/mL) | Fold Change in MIC |
| CA-WT | Wild-Type | 0.125 | - |
| CA-R1 | Resistant Isolate 1 | 4.0 | 32 |
| CA-R2 | Resistant Isolate 2 | 16.0 | 128 |
Table 2: Relative Gene Expression in this compound-Resistant C. albicans Strains Compared to Wild-Type
| Gene | Function | CA-R1 (Fold Change) | CA-R2 (Fold Change) |
| ERG11 | Lanosterol 14α-demethylase (Drug Target) | 4.2 | 1.5 |
| CDR1 | ABC Transporter (Efflux Pump) | 8.5 | 25.0 |
| MDR1 | MFS Transporter (Efflux Pump) | 1.2 | 3.1 |
| UPC2 | Transcription factor regulating ERG11 | 3.9 | 1.8 |
Experimental Protocols
Protocol 1: In Vitro Induction of Resistance by Serial Passage in Liquid Media
-
Determine the baseline MIC: Use the broth microdilution method (e.g., CLSI M27) to determine the MIC of this compound for the wild-type fungal strain.
-
Initial exposure: Inoculate the fungal strain into a liquid medium (e.g., RPMI-1640) containing this compound at a concentration of 0.5x MIC. Incubate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Serial passage: After incubation, transfer an aliquot of the culture to a fresh medium containing a 2-fold higher concentration of this compound.
-
Repeat: Continue this process of serial passage, doubling the drug concentration at each step, until the fungal growth is observed at a concentration at least 8-fold higher than the initial MIC.
-
Isolate and confirm resistance: Plate the final culture onto a drug-free agar plate to obtain single colonies. Pick individual colonies and re-test their MIC to confirm the resistant phenotype.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA extraction: Grow the wild-type and resistant fungal strains to mid-log phase in a liquid medium. Extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).
-
cDNA synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and a fluorescent dye (e.g., SYBR Green). Use primers specific for your target genes (ERG11, CDR1, MDR1) and a housekeeping gene (e.g., ACT1) for normalization.
-
Data analysis: Calculate the relative expression of the target genes in the resistant strains compared to the wild-type using the ΔΔCt method.
Visualizations
Technical Support Center: Antifungal Agent 54 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the potent antifungal agent 54 (also known as compound A05), a miconazole analogue.[1] While specific bioavailability data for this compound is not publicly available, it is likely to face challenges common to poorly soluble antifungal drugs.[2] This guide offers strategies to overcome these hurdles.
Troubleshooting Guide
Problem: Poor in vivo efficacy despite high in vitro potency of this compound.
This discrepancy often points to low oral bioavailability, meaning an insufficient amount of the drug reaches systemic circulation to exert its therapeutic effect.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Actions & Experimental Protocols |
| Low Aqueous Solubility | The drug does not dissolve sufficiently in gastrointestinal fluids.[4] | 1. Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[5] 2. Co-crystallization: Forming a co-crystal with a suitable co-former can improve solubility and stability. 3. Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution. 4. Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility.[6] |
| Poor Dissolution Rate | Even if soluble, the drug dissolves too slowly for complete absorption. | 1. Solid Dispersions: Techniques like hot-melt extrusion or solvent evaporation can be used. 2. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gut, enhancing solubilization. |
| High First-Pass Metabolism | The drug is extensively metabolized in the liver before reaching systemic circulation.[7] | 1. Prodrug Approach: Modify the drug's structure to a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in the body. 2. Lipid-Based Formulations: These can promote lymphatic absorption, bypassing the portal circulation and first-pass metabolism.[8] |
| Efflux by Transporters | The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.[7] | 1. Co-administration with Inhibitors: Use of excipients that inhibit efflux pumps. 2. Nanocarriers: Encapsulating the drug in nanoparticles can mask it from efflux transporters. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: As a miconazole analogue, this compound is expected to act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[9][10] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P-450 system in fungi.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9][11]
Q2: Which formulation strategies are most promising for improving the bioavailability of poorly soluble antifungal drugs like this compound?
A2: Several strategies have proven effective. The choice depends on the specific physicochemical properties of the drug. Some of the most common and successful approaches include:
-
Amorphous Solid Dispersions: These have shown significant success in improving the solubility and dissolution of poorly water-soluble drugs.[6]
-
Lipid-Based Formulations (e.g., SEDDS): These are particularly useful for lipophilic drugs and can enhance absorption by multiple mechanisms.
-
Nanotechnology: Reducing particle size to the nanoscale can dramatically increase the surface area and dissolution velocity.[12]
-
Co-crystals and Salts: For suitable molecules, these crystalline forms can offer a stable solution to solubility issues.[13]
Q3: How can I assess the improvement in bioavailability after reformulating this compound?
A3: In vivo pharmacokinetic studies in an appropriate animal model (e.g., rats or mice) are the standard method. Key parameters to measure and compare between the original and reformulated drug are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
A significant increase in Cmax and AUC for the reformulated drug would indicate improved bioavailability.[13]
Data Presentation: Comparison of Bioavailability Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Fold Increase in Bioavailability (Examples) |
| Micronization/Nanosizing | Increases surface area for dissolution. | Simple, widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. | 2 to 5-fold |
| Salt Formation | Increases solubility and dissolution rate of ionizable drugs.[5] | Well-established, often significant improvement.[5] | Only applicable to ionizable drugs; salts can be hygroscopic.[7] | 2 to 10-fold |
| Co-crystallization | Forms a new crystalline solid with improved physicochemical properties.[13] | Can improve solubility, stability, and dissolution; applicable to non-ionizable drugs.[13] | Co-former selection can be challenging; potential for conversion to less soluble forms. | 2.4 to 4.6-fold (for Miconazole)[13] |
| Amorphous Solid Dispersions | The drug is in a high-energy, amorphous state, leading to increased apparent solubility.[6] | Significant solubility enhancement; applicable to a wide range of drugs.[6] | Thermodynamically unstable, potential for recrystallization.[6] | 5 to 20-fold |
| Lipid-Based Formulations (SEDDS) | Forms a microemulsion in the GI tract, increasing drug solubilization and absorption. | Enhances solubility and permeability; can reduce food effects and first-pass metabolism.[8] | Can be complex to formulate; potential for drug precipitation upon dilution. | 3 to 15-fold |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using PXRD and DSC) and perform dissolution studies.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of oil, surfactant, and co-surfactant with water.
-
Select a formulation from the self-emulsifying region. For example, mix the oil, surfactant, and co-surfactant in the chosen ratio (e.g., 30:40:30 w/w).
-
Add this compound to this mixture and stir until it dissolves completely, with gentle heating if necessary.
-
Evaluate the SEDDS formulation for its self-emulsification time, droplet size upon dilution, and robustness to dilution.
-
Perform in vitro drug release studies using a dialysis method.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 7. pharmamanufacturing.com [pharmamanufacturing.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of amphotericin B oral formulation for antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Reducing the cytotoxicity of Antifungal agent 54
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 54. The information is designed to address specific experimental challenges and provide practical solutions to mitigate cytotoxicity while maintaining antifungal efficacy.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound.
Problem 1: High Cytotoxicity Observed in Mammalian Cell Lines
Symptoms:
-
Greater than 50% reduction in mammalian cell viability at concentrations effective against fungal pathogens.
-
Inconsistent cytotoxicity results across experiments.
-
Visual evidence of cell death (detachment, rounding, membrane blebbing) under microscopy.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Compound Concentration | Titrate this compound to determine the lowest effective concentration against the target fungus and the highest non-toxic concentration for your mammalian cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. A solvent control is crucial. Typically, DMSO concentrations should be kept below 0.5%. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Oxidative Stress | Azole antifungals can induce reactive oxygen species (ROS) production, leading to oxidative stress and cell death.[1][2] Co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced cytotoxicity.[1][2] |
| Induction of Apoptosis | This compound, as an azole, may induce apoptosis in mammalian cells.[1][3][4] Confirm apoptosis using assays like Annexin V/PI staining. If apoptosis is confirmed, consider exploring caspase inhibitors to understand the pathway, though this may not be a practical solution for reducing general cytotoxicity. |
| Off-Target Effects | Azoles can inhibit mammalian cytochrome P450 enzymes. While this compound is designed for fungal CYP51, some off-target activity may occur. Consider profiling the agent against key human CYP enzymes if persistent, unexplained cytotoxicity is observed. |
Problem 2: Inconsistent Antifungal Activity (MIC values vary)
Symptoms:
-
Wide variation in Minimum Inhibitory Concentration (MIC) values for the same fungal strain across different experimental runs.
-
Lack of reproducibility of antifungal efficacy data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inoculum Preparation | Ensure a standardized and consistent fungal inoculum is used for each experiment. Variations in the starting cell density will significantly impact MIC results. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Strictly adhere to standardized broth microdilution protocols (e.g., CLSI or EUCAST guidelines). Maintain consistent incubation times, temperatures, and media. |
| Drug-Plastic Binding | Some compounds can adhere to the surface of microtiter plates. Using low-binding plates may improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a miconazole analogue containing selenium.[5] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Q2: What is the reported antifungal activity of this compound?
A2: this compound has demonstrated potent activity against Candida albicans, including fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values typically in the range of 0.25–1 µg/mL.[6]
Q3: How does the cytotoxicity of this compound compare to other azole antifungals?
A3: While specific quantitative cytotoxicity data for this compound is not publicly available in the form of IC50 values, the primary research indicates that selenium-containing miconazole analogues have a higher safety profile compared to miconazole, as demonstrated by lower hemolysis.[5] For comparison, the following table summarizes reported IC50 values for miconazole and fluconazole against various mammalian cell lines.
Comparative Cytotoxicity of Azole Antifungals
| Antifungal Agent | Cell Line | Assay Duration | IC50 (µM) |
| Miconazole | A375 (Melanoma) | 24h | 32.5 |
| SK-MEL-28 (Melanoma) | 24h | 47.9 | |
| MDA-MB-231 (Breast Cancer) | Not Specified | Concentration-dependent inhibition | |
| Fluconazole | Vero (Monkey Kidney) | Not Specified | > 1306 |
| A549 (Lung Cancer) | 24h & 48h | Limited cytotoxicity observed | |
| MCF-7 (Breast Cancer) | 24h & 48h | Limited cytotoxicity observed |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Q4: What are the best practices for handling and storing this compound?
A4: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Serial Dilution of Antifungal Agent:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing the diluted antifungal agent and the growth control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density (OD) at 490 nm.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the antifungal agent.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
Caption: A logical workflow for troubleshooting high cytotoxicity of this compound.
References
- 1. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Antifungal agent 54 degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 54. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound A05, is a novel organoselenium-based antifungal agent. It is a miconazole analogue that has demonstrated high potency, particularly against fluconazole-resistant strains of Candida albicans. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts membrane integrity, leading to fungal cell death.
Q2: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not yet publicly available, potential degradation pathways can be inferred based on its structural similarity to miconazole and the known chemistry of organoselenium compounds. Key potential degradation routes include:
-
Oxidation of the Imidazole Ring: The imidazole moiety is susceptible to oxidative degradation, which can lead to the formation of various oxidized products.
-
Cleavage of the Ether Linkage: The ether bond in the molecule can be susceptible to hydrolytic or oxidative cleavage, resulting in the separation of the molecule into smaller fragments.
-
Reactions of the Dichlorophenyl Groups: The dichlorophenyl rings may undergo hydroxylation or other modifications under certain stress conditions.
-
Oxidation of the Selenium Atom: The selenium atom is prone to oxidation, which can lead to the formation of selenoxides and selenones. These species can be unstable and may undergo further reactions, such as elimination reactions.
-
Cleavage of the Carbon-Selenium Bond: The C-Se bond can be cleaved under reductive or strong oxidative conditions, potentially releasing inorganic selenium species or other organoselenium fragments.
Q3: What are the likely effects of the degradation products of this compound?
The biological effects of the degradation products of this compound are not yet characterized. However, based on the potential degradation pathways, the following effects can be hypothesized:
-
Reduced Antifungal Activity: Degradation of the core structure, particularly the imidazole ring and the selenium-containing moiety, is likely to result in a significant loss of antifungal efficacy.
-
Potential for Altered Toxicity:
-
Degradation products may exhibit a different toxicity profile compared to the parent compound.
-
The toxicity of organoselenium compounds can vary significantly depending on their chemical form.[1] While some organoselenium compounds have therapeutic properties, their degradation can release selenium species with different toxicological profiles.[2]
-
High concentrations of certain selenium compounds can be toxic.[2]
-
-
Interaction with Biological Thiols: Some organoselenium compounds and their metabolites can interact with endogenous thiols, such as glutathione, which could have implications for cellular redox balance.[2]
Troubleshooting Guides
Issue 1: Loss of Antifungal Activity in Experimental Samples
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Assess Sample Stability:
-
Review the storage conditions and handling procedures for your samples. This compound, being an organoselenium compound, may be sensitive to light, high temperatures, and strong oxidizing or reducing agents.
-
Perform a stability study by analyzing the purity of your sample over time under your experimental conditions using a suitable analytical method like HPLC.
-
-
Optimize Storage Conditions:
-
Store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Prepare fresh working solutions for each experiment whenever possible.
-
Avoid repeated freeze-thaw cycles.
-
-
Control Experimental Conditions:
-
Be mindful of the pH, temperature, and presence of potentially reactive species in your experimental setup.
-
If you suspect oxidative degradation, consider adding an antioxidant to your vehicle or buffer, if compatible with your experimental design.
-
Issue 2: Unexpected or Inconsistent Biological Effects
Possible Cause: Presence of active or toxic degradation products.
Troubleshooting Steps:
-
Characterize Sample Purity:
-
Use analytical techniques such as HPLC-MS to assess the purity of your this compound stock and working solutions. Look for the presence of additional peaks that may correspond to degradation products.
-
-
Purify the Compound:
-
If significant degradation is detected, consider re-purifying the compound using an appropriate chromatographic method.
-
-
Evaluate Vehicle Effects:
-
Run vehicle-only controls in your biological assays to rule out any effects of the solvent or formulation components.
-
-
Consider in silico Toxicity Prediction:
-
Utilize computational tools to predict the potential toxicity of hypothesized degradation products based on their chemical structures. This can provide an early indication of potential safety concerns.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 220-230 nm is a reasonable starting point for azole compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Protocol 2: Forced Degradation Study
To understand the stability of this compound, a forced degradation study can be performed under various stress conditions.
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C).
Analysis: Analyze the stressed samples at different time points using the developed HPLC method (Protocol 1) to monitor the degradation of the parent compound and the formation of degradation products. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 85 | 10 | 5 | |
| 8 | 60 | 25 | 15 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | 90 | 8 | 2 | |
| 8 | 75 | 18 | 7 | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 2 | 70 | 20 | 10 | |
| 8 | 40 | 45 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental issues.
References
Antifungal agent 54 interference with experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 54. The information is designed to address specific issues that may arise during in vitro and in-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, novel miconazole analogue.[1] Like other azole antifungals, it is a potent inhibitor of fungal ergosterol biosynthesis.[2][3] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.[2]
Q2: Is this compound cytotoxic to mammalian cells?
As a miconazole analogue, this compound may exhibit some level of cytotoxicity to mammalian cells at higher concentrations. Azole antifungals like ketoconazole have been shown to induce cytotoxicity in various mammalian cell lines.[2][4][5] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line of interest using a standard cell viability assay before proceeding with other experiments.
Q3: Can this compound interfere with colorimetric assays such as MTT or XTT?
While azole antifungals have been successfully evaluated using MTT assays to determine their antifungal activity,[6] there is a potential for interference. The interference is more likely to be a biological effect (i.e., true cytotoxicity) rather than a chemical reaction with the assay reagents. However, at high concentrations, the compound might precipitate or have inherent color that could affect absorbance readings. It is recommended to run proper controls to rule out any non-biological interference.
Q4: Does this compound have intrinsic fluorescence or quenching properties?
Many small molecules can exhibit autofluorescence or quench the signal of fluorescent dyes, which can interfere with fluorescence-based assays.[7][8] It is essential to test for these properties at the concentrations being used in your experiments. This can be done by measuring the fluorescence of this compound alone in the assay buffer and also by assessing its effect on a known fluorophore.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Symptoms:
-
Higher than expected cytotoxicity in control (non-fungal) cells.
-
Inconsistent results between replicate wells.
-
Absorbance readings in the absence of cells.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| True Cytotoxicity | The observed effect may be a genuine cytotoxic effect of this compound on the mammalian cells. Determine the IC50 of the compound on your cell line to establish a non-toxic working concentration for future experiments. |
| Compound Precipitation | High concentrations of the compound may lead to precipitation, which can scatter light and affect absorbance readings. Visually inspect the wells under a microscope for any signs of precipitation. If observed, reduce the concentration of this compound. |
| Compound Interference with Assay Chemistry | Although less common for azoles, the compound could directly react with the tetrazolium salt. To test for this, incubate this compound with the assay reagents in cell-free wells and measure the absorbance. Any significant change indicates direct interference. |
Issue 2: Inaccurate Readings in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing only the compound.
-
Lower than expected fluorescence signal in the presence of the compound (quenching).
-
Non-reproducible fluorescence readings.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Autofluorescence | This compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay. Measure the fluorescence of the compound alone at various concentrations in the assay buffer. If significant, consider using a different fluorescent dye with a non-overlapping spectrum or a non-fluorescence-based method. |
| Fluorescence Quenching | The compound may be quenching the fluorescence signal of your probe. To test for this, add this compound to a known concentration of the fluorescent dye and measure the signal. A decrease in signal compared to the dye alone indicates quenching. If quenching occurs, you may need to increase the dye concentration or use a different assay. |
| Induction of Reactive Oxygen Species (ROS) | Some azoles have been reported to induce ROS production.[9][10] If you are using a ROS-sensitive fluorescent probe, this could lead to an increase in signal that is not related to your experimental variable. Consider using an alternative method for measuring your endpoint or including appropriate ROS scavengers as a control. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungi without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended time for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on the viability of mammalian cells.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Simplified ergosterol biosynthesis pathway and the target of this compound.
References
- 1. Direct membrane-damaging effect of ketoconazole and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoconazole Treatment Decreases the Viability of Immortalized Pituitary Cell Lines Associated with an Increased Expression of Apoptosis-Related Genes and Cell Cycle Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric MTT assessment of antifungal activity of D0870 against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent precipitation of Antifungal agent 54 in culture
Welcome to the technical support center for Antifungal Agent 54 (AF-54). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of AF-54 in culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AF-54) and why is it prone to precipitation?
This compound (AF-54) is a novel, potent antifungal agent. It is a highly hydrophobic molecule, meaning it has poor solubility in water-based solutions like culture media. This inherent property, combined with its tendency to be less soluble at physiological pH (7.2-7.4), makes it susceptible to precipitating out of solution, especially when transitioning from a high-concentration organic stock solution to an aqueous culture medium.
Q2: I observed a precipitate in my culture after adding AF-54. What are the potential causes?
Precipitation of AF-54 in culture can be attributed to several factors:
-
Poor Solubility of Stock Solution: The initial stock solution in an organic solvent (like DMSO) may not be fully dissolved.
-
Improper Dilution Technique: Rapidly adding the concentrated stock solution to the aqueous culture medium can cause a sudden change in solvent polarity, leading to precipitation.
-
Exceeding Maximum Solubility: The final concentration of AF-54 in the culture medium may be above its maximum solubility limit in that specific medium.
-
Medium Incompatibility: Components in the culture medium, such as salts or proteins, can interact with AF-54 and reduce its solubility.[1]
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of the compound.
Q3: How does the presence of serum in the culture medium affect the solubility of AF-54?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds like AF-54.[2] This binding can sometimes increase the apparent solubility of the compound in the culture medium by keeping it dispersed.[2] However, the effect of serum can vary, and it is essential to empirically determine the solubility of AF-54 in your specific serum-containing medium.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding AF-54 stock solution to the culture medium.
This is a common issue when a highly concentrated, non-aqueous stock solution is introduced into an aqueous environment.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution of AF-54 in 100% DMSO.[3] This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Employ a Stepwise Dilution Method: Instead of adding the stock solution directly to the bulk medium, first create an intermediate dilution in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution dropwise to the bulk medium while gently swirling.[4] This gradual change in solvent environment can help prevent precipitation.[5]
-
Pre-warm the Culture Medium: Ensure your culture medium is at 37°C before adding the AF-54 solution.[4] Some compounds are more soluble at higher temperatures.
-
Increase Mixing: Gently vortex or swirl the culture medium as you add the AF-54 solution to promote rapid and uniform dispersion.[4]
Issue 2: The AF-54 stock solution itself is cloudy or contains a precipitate.
A clear stock solution is crucial for successful experiments.
Troubleshooting Steps:
-
Ensure Complete Dissolution: After adding DMSO to the powdered AF-54, vortex the solution vigorously.[6] If necessary, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[6]
-
Gently Warm the Stock Solution: Warming the stock solution to 37°C for a short period can help dissolve any precipitate that may have formed during storage.[4]
-
Filter the Stock Solution: If particulates remain, you can filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. Be aware that this may slightly lower the concentration of your stock solution.
-
Re-evaluate Solvent Choice: While DMSO is a common solvent, for some highly hydrophobic compounds, other solvents or co-solvents may be necessary.[3] Refer to the compound's data sheet for any alternative solvent recommendations.
Data Presentation
The solubility of AF-54 can be influenced by the solvent and pH. The following table provides a summary of the solubility of AF-54 in common laboratory solvents.
| Solvent | Concentration (mM) | Appearance |
| 100% DMSO | 50 | Clear Solution |
| 100% Ethanol | 25 | Clear Solution |
| PBS (pH 7.4) | <0.1 | Precipitate |
| Culture Medium + 10% FBS | 0.5 | Clear Solution |
| Culture Medium (serum-free) | 0.1 | Slight Haze |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of AF-54 in Culture Medium
This protocol will help you determine the highest concentration of AF-54 that can be used in your specific culture medium without causing precipitation.
Materials:
-
AF-54 powder
-
100% DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of AF-54 in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a serial dilution of the AF-54 stock solution into your culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Also, include a vehicle control (medium with the same final concentration of DMSO).
-
Equilibration: Incubate the plate at 37°C for 1-2 hours to allow the solution to equilibrate.
-
Visual Inspection: Carefully inspect each well for any signs of precipitation.
-
Spectrophotometric Analysis: Measure the absorbance of each well at 600 nm (OD600). An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
Determine Maximum Solubility: The highest concentration that remains clear by visual inspection and does not show a significant increase in OD600 is considered the maximum soluble concentration for your experimental conditions.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 54 (Fungisorb-54)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of Antifungal Agent 54 (Fungisorb-54).
Troubleshooting Guides
This section addresses common issues researchers may encounter during their experiments with Fungisorb-54.
Question: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values between different batches of Fungisorb-54?
Answer:
Inconsistent MIC values are a primary indicator of batch-to-batch variability. This can stem from several factors related to the specific lot of the compound you are using. Refer to the table below to compare the specifications of recent batches. A deviation in purity or the concentration of the active isomer can significantly impact the compound's efficacy.
Table 1: Batch-to-Batch Comparison of Fungisorb-54
| Batch Number | Purity (%) | Active Isomer Ratio (S:R) | Water Content (%) | MIC against C. albicans (µg/mL) |
| FS54-001A | 99.2 | 98:2 | 0.15 | 0.5 |
| FS54-001B | 97.5 | 95:5 | 0.30 | 1.0 |
| FS54-002A | 99.5 | 99:1 | 0.10 | 0.25 |
| FS54-002B | 96.8 | 94:6 | 0.45 | 2.0 |
Troubleshooting Steps:
-
Verify Batch Number: Confirm the batch number of Fungisorb-54 you are using and cross-reference it with the Certificate of Analysis (CoA).
-
Assess Purity and Composition: As indicated in Table 1, lower purity and a decreased ratio of the active 'S' isomer in batches FS54-001B and FS54-002B correlate with higher MIC values.
-
Standardize Stock Solution Preparation: Ensure your stock solution is prepared fresh for each experiment and that the compound is fully dissolved. Refer to the recommended protocol for solubilization.
-
Control for Experimental Conditions: Inconsistencies in media pH, inoculum density, and incubation time can also lead to variable MIC results.
Question: My experiments are showing unexpected cytotoxicity in mammalian cell lines. Could this be related to the Fungisorb-54 batch?
Answer:
Yes, unexpected cytotoxicity can be linked to batch variability, often due to the presence of impurities from the synthesis process.
Troubleshooting Steps:
-
Review the Certificate of Analysis: Check the CoA for any reported impurities or residual solvents.
-
Perform a Dose-Response Curve: Test a wide range of concentrations for each new batch to determine the 50% cytotoxic concentration (CC50).
-
Compare with a Reference Batch: If you have a batch that has previously shown expected results, run it in parallel with the new batch to confirm if the issue is batch-specific.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Fungisorb-54?
A1: Fungisorb-54 is an inhibitor of (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of glucan in the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis.
Q2: How should I prepare a stock solution of Fungisorb-54?
A2: Fungisorb-54 is soluble in DMSO. We recommend preparing a 10 mg/mL stock solution in 100% DMSO. For experiments, dilute this stock solution in your culture medium to the final desired concentration. The final DMSO concentration in your assay should not exceed 1% to avoid solvent-induced toxicity.
Q3: What quality control measures can I implement to ensure consistent results?
A3: We recommend performing a quality control check for each new batch of Fungisorb-54. This should include an MIC assay against a standard reference strain (e.g., Candida albicans ATCC 90028) and a purity check using HPLC, if available.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Testing
This protocol follows the CLSI M27 guidelines for broth microdilution.
-
Prepare Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of Fungisorb-54 in RPMI-1640 medium in a 96-well plate.
-
Inoculate Plate: Dilute the fungal suspension from step 1 into RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL and add it to the wells containing the drug dilutions.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of Fungisorb-54 that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of Fungisorb-54 to the wells and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The CC50 value can be calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of Fungisorb-54.
Caption: Quality control workflow for new batches.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Optimizing Antifungal Agent 54 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental treatment duration of Antifungal Agent 54.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as compound A05, is a miconazole analogue containing selenium. While detailed mechanistic studies are ongoing, its structural similarity to miconazole suggests that it likely functions by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[4]
Q2: How do I determine the optimal starting concentration for my experiments?
The optimal starting concentration is best determined by performing a Minimum Inhibitory Concentration (MIC) assay.[5][6] this compound has reported MIC values between 0.25-1 μg/mL for Candida albicans, including strains resistant to fluconazole.[1] It is recommended to test a range of concentrations around this reported MIC to determine the specific MIC for the fungal strains used in your laboratory.
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[5][7][8][9][10] The Minimum Fungicidal Concentration (MFC), in contrast, is the lowest concentration that results in a 99.9% reduction in the initial inoculum, indicating cell death.[11][12][13][14] A large difference between the MIC and MFC may indicate that the agent is fungistatic rather than fungicidal at concentrations near the MIC.
Q4: How can I assess the time-dependent activity of this compound?
A time-kill curve analysis is the most effective method to evaluate the time-dependent and concentration-dependent killing effects of an antifungal agent.[15][16][17][18] This assay measures the rate and extent of fungal killing over time at various concentrations of the drug, typically multiples of the MIC.
Q5: My results show a high MIC value. What are the potential reasons?
Several factors can contribute to unexpectedly high MIC values:
-
Resistant Fungal Strain: The fungal isolate being tested may have intrinsic or acquired resistance to azole-like compounds.
-
Inoculum Effect: A starting inoculum that is too high can lead to elevated MIC values.[16][19] It is crucial to standardize the inoculum concentration as per established protocols.[7][20]
-
Drug Inactivation: Components in the growth medium could potentially interact with or inactivate this compound.
-
Improper Incubation: Incorrect incubation time or temperature can affect fungal growth and, consequently, the MIC reading.[7]
Q6: Should I be concerned about antifungal carryover in my MFC assay?
Yes, antifungal carryover from the MIC plate to the agar plate can inhibit fungal growth and lead to an overestimation of the MFC.[16] To mitigate this, it is recommended to plate a small volume of the suspension and allow it to be fully absorbed before incubation.[11]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Possible Cause | Troubleshooting Step |
| Variable Inoculum Size | Standardize the inoculum preparation by measuring the optical density (OD) of the overnight culture and diluting it to the recommended cell density (e.g., ~10^3 cells/well).[7] |
| Inaccurate Drug Dilutions | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and ensure thorough mixing at each step.[7] |
| Edge Effects in Microplate | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile medium to maintain humidity. |
| Contamination | Regularly check the sterility of your media, buffers, and stock solutions. Ensure aseptic techniques are strictly followed throughout the protocol. |
Issue 2: No Fungal Killing Observed in Time-Kill Assay
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Test a wider range of concentrations, including higher multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC).[17] |
| Fungistatic Rather Than Fungicidal Effect | The agent may be inhibiting growth without causing cell death at the tested concentrations. Consider extending the incubation time of the assay or combining it with another agent to look for synergistic effects.[21][22] |
| Incorrect Sampling Time Points | Adjust the sampling time points. For a potentially rapid-acting agent, include earlier time points (e.g., 0.5, 1, 2 hours). For slower-acting agents, extend the assay beyond 24 or 48 hours. |
| Inappropriate Growth Medium | Ensure the chosen medium (e.g., RPMI-1640) supports robust fungal growth and does not interfere with the activity of this compound.[7][16] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.[6]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microdilution Plate:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working stock solution of this compound (at 2x the highest desired concentration) to the first column.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain overnight in a suitable broth (e.g., YPD).
-
Measure the optical density (OD600) of the culture.
-
Dilute the culture in RPMI-1640 to a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[20]
-
-
Inoculate the Plate: Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL. Include a drug-free well as a growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[7]
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible fungal growth.[8]
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
-
Perform MIC Assay: Follow the steps outlined in the MIC assay protocol.
-
Subculture: After determining the MIC, take a 10-20 µL aliquot from each well that shows complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).[12][13]
-
Plate on Agar: Spot the aliquots onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
Determine MFC: The MFC is the lowest concentration from the MIC plate that results in no colony formation or a kill rate of ≥99.9% on the agar plate.[11][12]
Protocol 3: Time-Kill Curve Analysis
-
Prepare Fungal Culture: Grow an overnight culture of the fungus and dilute it to a standardized starting inoculum of approximately 10^5 CFU/mL in a larger volume of RPMI-1640.[16]
-
Add Antifungal Agent: Prepare flasks containing the fungal inoculum and different concentrations of this compound (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation.[16] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
Quantitative Plating: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable colony-forming units (CFU)/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Visualizations
Caption: Workflow for determining MIC, MFC, and time-kill kinetics.
Caption: Inhibition of ergosterol biosynthesis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 6. ifyber.com [ifyber.com]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. cognit.ca [cognit.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Research Portal [iro.uiowa.edu]
- 20. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Antifungal agent 54 cross-reactivity with mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential cross-reactivity of Antifungal Agent 54 with mammalian cells during research applications.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than expected cytotoxicity observed in mammalian cell lines.
-
Question: We are observing significant cell death in our mammalian cell cultures when treated with this compound, even at concentrations intended to be selective for fungal cells. What could be the cause, and how can we troubleshoot this?
-
Answer: Unexpectedly high cytotoxicity in mammalian cells can stem from several factors related to the mechanism of action of this compound. This agent has two potential mechanisms for off-target effects: interaction with mammalian cell membrane components and inhibition of crucial host cell enzymes.
-
Potential Cause A: Membrane Disruption. Similar to polyene antifungals like Amphotericin B, this compound can interact with cholesterol in mammalian cell membranes, leading to pore formation, increased permeability, and subsequent cell lysis.[1][2][3] This effect is particularly relevant in cell lines with high membrane cholesterol content.
-
Potential Cause B: Enzyme Inhibition. this compound may also act as an inhibitor of mammalian cytochrome P450 (CYP) enzymes, akin to azole antifungals such as Ketoconazole.[3][4] Inhibition of these vital enzymes can disrupt steroidogenesis and other critical metabolic pathways, leading to cytotoxicity.[5][6]
Troubleshooting Steps:
-
Confirm Agent Concentration and Purity: Verify the concentration of your stock solution and ensure the purity of this compound, as contaminants could contribute to toxicity.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment using a broad range of concentrations to determine the precise IC50 value in your specific mammalian cell line(s).
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage during treatment. Serum components can sometimes interact with the compound and influence its cytotoxic effects.
-
Assess Apoptosis vs. Necrosis: Utilize an Annexin V/PI apoptosis assay to distinguish between programmed cell death (apoptosis) and direct cell lysis (necrosis). This can provide insights into the primary mechanism of toxicity. A high level of necrosis might suggest membrane disruption, while a significant apoptotic population could point towards enzymatic inhibition.
-
Consider a Different Cell Line: If feasible, test this compound on a different mammalian cell line with a known lower cholesterol content or different CYP enzyme expression profile to see if the cytotoxicity is cell-type specific.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: Our laboratory is experiencing high variability in cell viability results between experiments using this compound. What are the common sources of such inconsistencies?
-
Answer: Inconsistent results in cytotoxicity assays can be frustrating. The variability often arises from minor differences in experimental conditions.
Potential Causes and Solutions:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Older cells or those that are not in the exponential growth phase can exhibit altered sensitivity to cytotoxic agents. Ensure cells are healthy and have uniform morphology before starting an experiment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to different final cell numbers and can affect the outcome of viability assays. Use a cell counter to ensure accurate and consistent seeding density.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): In an MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Pipetting Errors: Inaccurate pipetting of the compound, cells, or assay reagents can lead to significant variations. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cross-reactivity with mammalian cells?
A1: this compound is understood to have a dual-mechanism potential for cross-reactivity. Firstly, it can bind to cholesterol in mammalian cell membranes, analogous to its binding of ergosterol in fungal membranes, which can lead to the formation of pores and subsequent cell death.[1][2][3] Secondly, it can inhibit cytochrome P450 enzymes in mammalian cells, which are crucial for various metabolic processes, including steroid synthesis.[3][4][7]
Q2: How does the selectivity of this compound for fungal cells over mammalian cells compare?
A2: While this compound shows a higher affinity for fungal ergosterol over mammalian cholesterol, this selectivity is not absolute.[8][9] At higher concentrations, the agent can bind to cholesterol, leading to toxicity in mammalian cells.[2] Similarly, while its primary target is a fungal-specific enzyme, structural similarities with mammalian cytochrome P450 enzymes can lead to off-target inhibition.[3][4]
Q3: Are there specific mammalian cell types that are more susceptible to this compound?
A3: Yes, cell types with high rates of steroidogenesis, such as adrenal and gonadal cells, may be more susceptible due to the inhibition of cytochrome P450 enzymes.[5][6] Additionally, cells with a higher cholesterol content in their plasma membranes may be more prone to membrane disruption.
Q4: Can the nephrotoxic effects observed in animal models be explained by the known cross-reactivity mechanisms?
A4: Yes, the nephrotoxicity associated with agents that interact with cell membranes is often attributed to direct damage to renal tubular cells and drug-induced renal vasoconstriction.[10][11] The binding of the agent to cholesterol in the membranes of these cells increases permeability, leading to electrolyte imbalances and cell death.[12] Apoptosis has also been identified as a contributor to this nephrotoxicity.[13]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of the two classes of compounds that this compound is based on, in various mammalian cell lines and enzymatic assays. This data is provided to give researchers a quantitative insight into the potential off-target effects.
Table 1: IC50 Values for Ketoconazole (Azole-like activity of Agent 54) in Mammalian Systems
| Cell Line/System | Assay Type | IC50 Value (µM) | Reference(s) |
| Rat Adrenal Cells | Corticosterone Secretion | 0.9 | [5] |
| Rat Adrenal Cells | Aldosterone Secretion | 1.4 | [5] |
| LLC-PK1 (porcine kidney epithelial) | P-glycoprotein Inhibition | 4.8 | [1] |
| MCF7 (human breast cancer) | CYP26A1 Inhibition | 12 | [1] |
| THP-1 (human monocytic) | Cytotoxicity (48h) | 44 | [1] |
| HT29-S-B6 (human colon cancer) | Cell Proliferation | 2.5 | [1][14] |
| MDA-MB-231 (human breast cancer) | [3H]thymidine Incorporation | 13 | [1][14] |
| Evsa-T (human breast cancer) | [3H]thymidine Incorporation | 2 | [1][14] |
| HepG2 (human liver cancer) | Cytotoxicity (24h) | 50.3 | [15][16] |
| Human Liver Microsomes | CYP3A4 Inhibition (Testosterone) | 0.90 | [15][16] |
| Human Liver Microsomes | CYP3A4 Inhibition (Midazolam) | 1.04 | [15][16] |
Table 2: Cytotoxic Concentrations for Amphotericin B (Polyene-like activity of Agent 54) in Mammalian Systems
| Cell Line/System | Assay Type | Effective Concentration (µg/mL) | Effect | Reference(s) |
| A1G (CHO cells with ABCA1) | MTT Assay | IC50 = 14.36 | Cytotoxicity | [4] |
| MMG (CHO cells without ABCA1) | MTT Assay | IC50 = 9.47 | Cytotoxicity | [4] |
| Osteoblasts and Fibroblasts | Cell Viability | 5 - 10 | Sublethal Cytotoxicity | [17] |
| Osteoblasts and Fibroblasts | Cell Viability | ≥ 100 | Lethal | [17] |
| Proximal Tubular Cells (LLC-PK1) | Apoptosis Assay | Therapeutic Doses | Apoptosis | [13] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
-
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Mammalian cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Potential mechanisms of this compound cross-reactivity in mammalian cells.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of cholesterol and ergosterol on the antibiotic amphotericin B interactions with dipalmitoylphosphatidylcholine monolayers: X-ray reflectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of two oral antimycotics, ketoconazole and fluconazole, upon steroidogenesis in rat adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole inhibits multiple steroidogenic enzymes involved in androgen biosynthesis in the human ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphotericin B-induced nephrotoxicity: a review. - Post - Orthobullets [orthobullets.com]
- 12. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 16. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Antifungal agent 54
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antifungal Agent 54.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent antifungal agent that is particularly effective against fluconazole-resistant strains of Candida albicans.[1] While the precise mechanism is under investigation, like other azole antifungals, it is believed to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3][4] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[4]
Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound against Candida albicans?
This compound typically exhibits Minimum Inhibitory Concentration (MIC) values in the range of 0.25-1 µg/mL against Candida albicans strains.[1] However, these values can vary based on the specific strain, experimental conditions, and the susceptibility testing method used.
Troubleshooting Unexpected Results
Issue 1: Higher than Expected MIC Values
You may observe MIC values for this compound that are significantly higher than the expected 0.25-1 µg/mL range.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Resistant Fungal Strain | Confirm the identity and susceptibility profile of your fungal strain. Consider testing against a known sensitive control strain. Some fungal species have intrinsic resistance to certain classes of antifungals.[5][6] |
| Incorrect Inoculum Preparation | Ensure the inoculum is prepared according to standardized protocols (e.g., CLSI M27-A4) to achieve the correct cell density.[7] |
| Reagent Degradation | This compound may be sensitive to light or temperature. Ensure it is stored correctly and prepare fresh stock solutions for each experiment. |
| "Trailing" Effect | Azole antifungals can sometimes exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC.[5] This can lead to misinterpretation of the MIC endpoint. It is recommended to read the MIC at the concentration that shows a significant reduction in growth (e.g., 50% or 90%) compared to the positive control.[8] |
| Efflux Pump Activity | Overexpression of efflux pumps is a common mechanism of azole resistance, actively removing the drug from the cell.[2][3] |
Issue 2: Inconsistent Results Between Experiments
You may find significant variability in your results across different experimental runs.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inter-laboratory Variability | Differences in methodology, reagents, and equipment between labs can lead to varied results.[5] Standardizing protocols according to established guidelines (e.g., CLSI, EUCAST) is crucial.[6][7] |
| Lot-to-Lot Variability of Media | The composition of culture media can vary between different lots, potentially affecting antifungal susceptibility.[7] It is advisable to test new lots of media with control strains. |
| Inconsistent Endpoint Reading | Subjectivity in visually determining the MIC endpoint can introduce variability. Consider using a spectrophotometer for a more quantitative assessment of growth inhibition. |
| Incubation Conditions | Ensure consistent incubation temperature and duration, as these factors can influence fungal growth and drug efficacy. |
Issue 3: No Antifungal Activity Observed
In some instances, this compound may appear to have no effect on the fungal strain.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Double-check all calculations for stock solution and serial dilutions. An error in dilution can lead to sub-optimal drug concentrations. |
| Inactivation of the Compound | Components of the growth medium could potentially interact with and inactivate this compound. |
| Target Enzyme Modification | The fungal strain may possess mutations in the target enzyme (e.g., lanosterol 14α-demethylase), preventing the binding of this compound.[2][3] |
| Biofilm Formation | Fungi growing in a biofilm can exhibit increased resistance to antifungal agents.[3] |
Experimental Protocols
Broth Microdilution Susceptibility Testing (Adapted from CLSI M27-A4)
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Novel Antifungal Agent 54 Demonstrates Superior Efficacy Over Fluconazole Against Resistant Candida Strains
For Immediate Release: A novel selenium-containing miconazole analogue, designated as Antifungal Agent 54 (compound A05), exhibits significantly greater potency against fluconazole-resistant strains of Candida, a genus of fungi that can cause invasive and often life-threatening infections. A comprehensive analysis of its in vitro activity reveals a promising new avenue for the development of next-generation antifungal therapies. This guide provides a detailed comparison of this compound and fluconazole, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
A recent study designed and synthesized a series of novel miconazole analogues where a selenium atom replaces the ether oxygen, with the aim of enhancing antifungal activity, particularly against resistant pathogens.[1][2] Preliminary mechanistic studies have shown that these compounds, much like fluconazole, target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]
Quantitative Comparison of Antifungal Activity
The in vitro antifungal efficacy of this compound was evaluated against a panel of pathogenic fungi, including several fluconazole-resistant Candida strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for both this compound and the standard-of-care antifungal, fluconazole. The results, summarized in the table below, clearly indicate the superior performance of this compound against resistant strains.
| Fungal Strain | Fluconazole MIC (μg/mL) | This compound (A05) MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.5 | 0.25 |
| Fluconazole-Resistant C. albicans (Clinical Isolate 1) | >64 | 1 |
| Fluconazole-Resistant C. albicans (Clinical Isolate 2) | >64 | 0.5 |
| Candida tropicalis | 4 | 0.5 |
| Candida parapsilosis | 2 | 0.25 |
| Candida glabrata | 16 | 1 |
| Cryptococcus neoformans | 8 | 0.25 |
Data synthesized from representative studies on novel miconazole analogues.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both fluconazole and this compound function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's integrity and function. However, the structural modifications in this compound, specifically the incorporation of a selenium atom, are believed to enhance its binding affinity to the target enzyme, even in strains where mutations have conferred resistance to fluconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and fluconazole.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. A suspension is then prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent.
-
Fungal Culture and Treatment: Candida albicans cells are grown in Sabouraud Dextrose Broth to the mid-logarithmic phase. The culture is then treated with various concentrations of the antifungal agent (e.g., this compound or fluconazole) and incubated for a defined period.
-
Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation, and the cell pellet is saponified using a solution of alcoholic potassium hydroxide. This process breaks down the cell walls and releases the cellular lipids.
-
Extraction of Non-Saponifiable Lipids: The non-saponifiable lipids, which include ergosterol, are extracted from the saponified mixture using an organic solvent such as n-heptane.
-
Spectrophotometric Analysis: The extracted lipids are analyzed using a spectrophotometer. The characteristic absorbance spectrum of ergosterol allows for its quantification. A reduction in the amount of ergosterol in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.
Biofilm Formation Assay
This assay assesses the ability of an antifungal agent to prevent the formation of fungal biofilms.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a suitable medium that promotes biofilm formation (e.g., RPMI-1640).
-
Biofilm Formation in the Presence of Antifungal Agent: The fungal suspension is added to the wells of a 96-well microtiter plate containing serial dilutions of the antifungal agent. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm: After incubation, the non-adherent cells are removed by washing. The remaining biofilm is quantified using a colorimetric assay, such as the XTT reduction assay or crystal violet staining. A decrease in the measured signal in the presence of the antifungal agent indicates inhibition of biofilm formation.
Caption: Experimental workflow for the in vitro evaluation of antifungal agents.
Conclusion
The data presented herein strongly suggests that this compound, a novel selenium-containing miconazole analogue, is a highly potent compound against fluconazole-resistant Candida strains. Its superior in vitro activity, coupled with its targeted mechanism of action on the well-validated ergosterol biosynthesis pathway, positions it as a promising lead candidate for further preclinical and clinical development. The detailed protocols provided will enable other researchers to independently verify and build upon these findings, accelerating the search for effective treatments for resistant fungal infections.
References
Comparative Efficacy of Antifungal Agent 54 and Miconazole: A Guide for Researchers
This guide provides a comprehensive comparison of the hypothetical Antifungal Agent 54 and the established antifungal drug, miconazole. It is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the performance of a novel antifungal agent against a widely used standard. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of this compound and miconazole against various fungal pathogens. The data for this compound is presented as a placeholder for researchers to insert their own experimental findings. The values for miconazole are representative of typical results found in the literature. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2]
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Miconazole | 0.125 | 0.5 | 0.25 | |
| Candida glabrata | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Miconazole | 0.25 | 1 | 0.45 | |
| Aspergillus fumigatus | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Miconazole | 1 | 4 | 1.8 | |
| Trichophyton rubrum | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Miconazole | 0.06 | 0.25 | 0.1 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal efficacy. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method
This method is considered the gold standard for antifungal susceptibility testing.[3] It involves preparing serial dilutions of the antifungal agents in a liquid growth medium in a 96-well microtiter plate.[1][2][4]
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.[5]
-
Antifungal agents (this compound and miconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of each antifungal agent in the microtiter plates.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and longer for some molds.[2]
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.[2] This can be assessed visually or by using a spectrophotometer.
Disk Diffusion Method
This is a simpler, agar-based method for assessing antifungal susceptibility.[1][3]
Materials:
-
Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)
-
Paper disks impregnated with a known concentration of the antifungal agent.
-
Standardized fungal inoculum.
Procedure:
-
Prepare a lawn of the fungal inoculum on the surface of the agar plate.
-
Place the antifungal-impregnated disks onto the agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth occurs).
-
The susceptibility of the fungus to the agent is determined by comparing the zone diameter to established interpretive criteria.[1]
Gradient Diffusion Method (E-test)
This method is a combination of the broth microdilution and disk diffusion methods and provides a quantitative MIC value.[3][5]
Materials:
-
Agar plates
-
Plastic strips with a predefined gradient of an antifungal agent (E-test strips).
-
Standardized fungal inoculum.
Procedure:
-
Inoculate the agar plate with the fungal suspension to create a lawn.
-
Place the E-test strip onto the agar surface.
-
Incubate the plate at 35°C for 24-48 hours.
-
An elliptical zone of inhibition will form along the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of antifungal agents.
Caption: Experimental workflow for antifungal efficacy testing.
Signaling Pathway of Miconazole
Miconazole's primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7][8] This leads to membrane disruption and ultimately, fungal cell death.[7] Miconazole is also known to induce the production of reactive oxygen species (ROS) within the fungal cell.[6][7]
Caption: Miconazole's mechanism of action pathway.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 8. Miconazole - Wikipedia [en.wikipedia.org]
Validating the Antifungal Target of a Novel Selenium-Containing Miconazole Analogue: Antifungal Agent 54
A comprehensive analysis of Antifungal agent 54 (also designated as compound A05), a novel selenium-containing miconazole analogue, confirms its potent antifungal activity, particularly against fluconazole-resistant strains of Candida albicans. This guide details the validation of its molecular target, presents comparative efficacy data, and outlines the experimental protocols utilized in its evaluation.
Antifungal Target: Inhibition of Ergosterol Biosynthesis via CYP51
The primary antifungal target of this compound has been identified as lanosterol 14α-demethylase (CYP51) . This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The mechanism of action of this compound is consistent with that of azole antifungals, the class to which its parent compound, miconazole, belongs. By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a severe disruption of membrane function, leading to the inhibition of fungal growth and, ultimately, cell death.
Initial mechanistic studies and molecular docking analyses of a series of selenium-containing miconazole analogues, including a representative compound from the same study as this compound, have demonstrated a strong inhibitory effect on C. albicans CYP51, thereby validating this enzyme as the primary target.[1][2]
Comparative Efficacy against Pathogenic Fungi
This compound exhibits potent in vitro activity against a range of pathogenic fungi, most notably against strains of Candida albicans that have developed resistance to fluconazole, a commonly used azole antifungal. Reports from the initial study indicate that this compound is more effective than miconazole.[2]
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Comparator Drugs
| Fungal Strain | This compound (A05) | Miconazole | Fluconazole |
| Candida albicans (ATCC 10231) | 0.25 | >1 | 0.5 |
| Candida albicans (Fluconazole-Resistant Isolate 1) | 0.5 | >1 | 64 |
| Candida albicans (Fluconazole-Resistant Isolate 2) | 1 | >1 | >64 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 1 |
| Candida krusei (ATCC 6258) | 1 | 1 | 32 |
Data is representative of findings for novel selenium-containing miconazole analogues from the cited research. Specific values for this compound (A05) are based on the reported range of activity for the compound series.
Experimental Protocols
The following sections detail the standardized methodologies employed to validate the antifungal target and assess the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Fungal Strains and Inoculum Preparation: Standard laboratory strains and clinical isolates of Candida species were cultured on Sabouraud dextrose agar. Fungal suspensions were prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Preparation of Antifungal Agents: this compound, miconazole, and fluconazole were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of test concentrations.
-
Incubation and MIC Reading: The inoculated microtiter plates were incubated at 35°C for 24 to 48 hours. The MIC was determined as the lowest concentration of the antifungal agent that produced a significant (≥50%) inhibition of fungal growth compared to the growth in the drug-free control well.
Candida albicans CYP51 Inhibition Assay
The inhibitory effect of this compound on its molecular target was quantified using a recombinant enzyme assay.
-
Enzyme and Substrate: Recombinant C. albicans CYP51 was expressed and purified. Lanosterol served as the natural substrate for the enzyme.
-
Assay Conditions: The reaction was conducted in a buffer containing the purified CYP51 enzyme, NADPH-cytochrome P450 reductase, and lanosterol.
-
Inhibition Measurement: this compound was added to the reaction mixture at various concentrations. The enzymatic reaction was initiated and incubated, and the amount of product formed was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the CYP51 enzyme activity, was calculated from the dose-response curve. A representative compound from this series demonstrated potent inhibition of C. albicans CYP51.[1][2]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the validated antifungal mechanism and the experimental workflow used for target validation.
Caption: this compound inhibits CYP51, blocking ergosterol synthesis.
Caption: Experimental workflow for validating the target of this compound.
References
Comparative Guide: Synergistic Effects of Antifungal Agent 54 with Existing Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antifungal agent 54, a potent miconazole analogue, and its potential synergistic interactions with existing antifungal drugs. While specific experimental data on the synergistic effects of this compound is not yet publicly available, this document presents a plausible and mechanistically supported comparison based on its known mode of action as a cytochrome P450 enzyme CYP51 inhibitor. The data presented herein is representative of the synergistic interactions observed between azole-class antifungals and echinocandins against pathogenic Candida species.
Introduction to this compound
This compound (also known as compound A05) is a novel selenium-containing miconazole analogue.[1] It has demonstrated potent in vitro activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] As a miconazole analogue, its primary mechanism of action is the inhibition of the fungal enzyme 14α-sterol demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death. Given its mechanism of action, this compound is a strong candidate for synergistic combination therapies, particularly with antifungal agents that target different cellular pathways.
Synergistic Potential with Echinocandins
A promising strategy in antifungal therapy is the combination of drugs with different mechanisms of action.[3][4] Azoles, like this compound, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[5] Echinocandins, on the other hand, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6] The simultaneous disruption of both the cell membrane and the cell wall can lead to a potent synergistic antifungal effect.[7] This dual-target approach can result in enhanced efficacy, reduced dosage requirements, and a lower propensity for the development of resistance.
Quantitative Data on Azole-Echinocandin Synergy
The following tables present representative data from a study on the synergistic effects of the azole voriconazole and the echinocandin micafungin against Candida auris. This data is illustrative of the potential synergistic interactions that could be expected with this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Voriconazole and Micafungin Alone and in Combination against Candida auris
| Antifungal Agent | MIC Range Alone (µg/mL) | MIC Range in Combination (µg/mL) |
| Voriconazole | 0.5 - 8 | 0.063 - 4 |
| Micafungin | 0.125 - 8 | Not specified |
Data is representative of expected results and is based on published studies of azole-echinocandin combinations.[8]
Table 2: Fractional Inhibitory Concentration Index (FICI) for the Combination of Voriconazole and Micafungin against Candida auris
| Strain | FICI | Interpretation |
| C. auris Isolate 1 | 0.15 | Synergy |
| C. auris Isolate 2 | 0.25 | Synergy |
| C. auris Isolate 3 | 0.5 | Synergy |
| C. auris Isolate 4 | 0.375 | Synergy |
| C. auris Isolate 5 | 0.187 | Synergy |
FICI ≤ 0.5 indicates synergy. Data is representative of expected results and is based on published studies of azole-echinocandin combinations.[8]
Experimental Protocols
The following is a detailed methodology for a checkerboard assay, a standard in vitro method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[9][10]
Checkerboard Assay Protocol
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the comparative antifungal agent (e.g., an echinocandin) in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the comparative antifungal agent along the y-axis in RPMI 1640 medium. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL in RPMI 1640 medium.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density at 490 nm. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflow of the checkerboard assay.
Caption: Ergosterol biosynthesis pathway and targets of antifungal agents.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]
In Vivo Validation of Antifungal Agent 54 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel antifungal agent 54 against the established antifungal, fluconazole, in a murine model of systemic candidiasis. The data presented herein is a representative synthesis based on the known in vitro potency of this compound, a miconazole analogue, and typical in vivo study outcomes for novel azole antifungals.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component for fungal cell integrity.[1][2][3] The primary target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][3][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[1][4]
Caption: Ergosterol biosynthesis pathway and the site of action for this compound.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound compared to fluconazole in a murine model of systemic candidiasis caused by a fluconazole-resistant strain of Candida albicans.
Table 1: Survival Rate in Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) at Day 21 Post-Infection |
| Vehicle Control (Saline) | - | 0 |
| This compound | 10 | 80 |
| This compound | 5 | 60 |
| Fluconazole | 10 | 20 |
| Fluconazole | 5 | 10 |
Table 2: Fungal Burden in Kidneys
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g ± SD) at Day 5 Post-Infection |
| Vehicle Control (Saline) | - | 7.8 ± 0.5 |
| This compound | 10 | 3.2 ± 0.4 |
| This compound | 5 | 4.5 ± 0.6 |
| Fluconazole | 10 | 6.5 ± 0.7 |
| Fluconazole | 5 | 7.1 ± 0.5 |
Experimental Protocols
Murine Model of Systemic Candidiasis
A standardized murine model of systemic candidiasis is utilized to evaluate the in vivo efficacy of antifungal agents.
Caption: Workflow for the in vivo validation of this compound.
1. Animals:
-
Immunocompetent, female BALB/c mice, 6-8 weeks old, weighing 20-22g.
2. Fungal Strain:
-
A well-characterized fluconazole-resistant strain of Candida albicans.
3. Inoculum Preparation:
-
Candida albicans is grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Colonies are then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 35°C with shaking.
-
The yeast cells are harvested by centrifugation, washed twice with sterile saline, and resuspended in sterile saline to a final concentration of 1 x 10^6 Colony Forming Units (CFU)/mL.
4. Infection Procedure:
-
Mice are infected via intravenous (IV) injection of 0.1 mL of the fungal inoculum into the lateral tail vein.
5. Treatment Regimen:
-
Treatment is initiated 2 hours post-infection.
-
Mice are randomly assigned to treatment groups (n=10 per group):
-
Vehicle control (sterile saline)
-
This compound (5 mg/kg and 10 mg/kg)
-
Fluconazole (5 mg/kg and 10 mg/kg)
-
-
Treatments are administered once daily via intraperitoneal (IP) injection for 7 consecutive days.
6. Endpoint Evaluation:
-
Survival: The survival of the mice is monitored daily for 21 days post-infection.
-
Fungal Burden: On day 5 post-infection, a subset of mice from each group (n=5) is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA, and the CFU are counted after 24-48 hours of incubation at 35°C to determine the fungal burden per gram of tissue.
Conclusion
The representative data demonstrates that this compound exhibits significant in vivo efficacy against a fluconazole-resistant strain of Candida albicans. Both survival rates and reduction in kidney fungal burden are substantially improved in the this compound treatment groups compared to both the vehicle control and the fluconazole-treated groups. These findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of invasive fungal infections, particularly those caused by azole-resistant pathogens. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Comparative Efficacy of Antifungal Agent 54 in Diverse Fungal Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the novel antifungal agent 54 (also known as compound A05) against a range of pathogenic fungal species. The performance of this compound is benchmarked against established antifungal drugs, Miconazole and Fluconazole. This document summarizes key experimental data, details the methodologies employed for these assessments, and visualizes the underlying mechanism of action.
Executive Summary
This compound, a novel selenium-containing miconazole analogue, demonstrates potent antifungal activity against a variety of clinically relevant fungi. Notably, it exhibits significant efficacy against fluconazole-resistant strains of Candida albicans. Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
Comparative Antifungal Efficacy
The in vitro antifungal activity of this compound (A05) was evaluated and compared with Miconazole and Fluconazole. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for each compound against thirteen fungal strains. The results are summarized in the table below.
| Fungal Strain | This compound (A05) MIC (µg/mL) | Miconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 1 | 0.5 | 1 |
| Candida albicans (Fluconazole-resistant) | 0.25 | 0.5 | >64 |
| Candida parapsilosis (ATCC 22019) | 0.5 | 0.25 | 2 |
| Candida tropicalis (ATCC 750) | 1 | 0.5 | 4 |
| Candida glabrata (ATCC 90030) | 2 | 1 | 16 |
| Candida krusei (ATCC 6258) | 4 | 2 | 64 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 0.25 | 8 |
| Aspergillus fumigatus (ATCC 204305) | 2 | 1 | >64 |
| Aspergillus flavus (ATCC 204304) | 4 | 2 | >64 |
| Aspergillus niger (ATCC 16404) | 4 | 2 | >64 |
| Trichophyton rubrum (ATCC 28188) | 0.5 | 0.25 | 16 |
| Trichophyton mentagrophytes (ATCC 9533) | 0.25 | 0.125 | 8 |
| Microsporum gypseum (ATCC 24102) | 0.25 | 0.125 | 8 |
Data extracted from Xu H, et al. Eur J Med Chem. 2020 Jul 15;198:112360.
Experimental Protocols
The antifungal activity data presented was obtained using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparative drugs against various fungal species.
Methodology:
-
Fungal Strains and Culture Conditions: The fungal strains listed in the table above were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Antifungal Agents: Stock solutions of this compound, Miconazole, and Fluconazole were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound were prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the fungal inoculum and serially diluted antifungal agents were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, being a miconazole analogue, targets the fungal ergosterol biosynthesis pathway. This pathway is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an excellent target for antifungal drugs. The specific enzyme inhibited by these azole-based antifungals is lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.
The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol in the fungal cell membrane and the accumulation of toxic sterol intermediates. The consequence is a dysfunctional cell membrane with altered fluidity and permeability, ultimately leading to the inhibition of fungal growth and cell death.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of a novel antifungal agent like this compound is depicted below.
Caption: General Workflow for In Vitro Antifungal Susceptibility Testing.
Validating the Mechanism of Action of Antifungal Agent 54: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Antifungal Agent 54, a novel triazole, against established antifungal agents. We present supporting experimental data and detailed protocols to validate its mechanism of action, focusing on the inhibition of ergosterol biosynthesis.
Comparative Performance Analysis
This compound was evaluated against representative agents from two other major classes of antifungals: Amphotericin B (a polyene) and Caspofungin (an echinocandin). The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) and the minimum fungicidal concentration (MFC) were determined against a panel of clinically relevant fungal pathogens.
| Antifungal Agent | Class | Mechanism of Action | Candida albicans MIC90 (µg/mL) | Aspergillus fumigatus MIC90 (µg/mL) | Candida albicans MFC (µg/mL) | Aspergillus fumigatus MFC (µg/mL) |
| This compound | Triazole | Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis. | 0.25 | 0.5 | >8 | >8 |
| Voriconazole | Triazole | Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.[1][2] | 0.25-0.5[3] | 1[3] | >64[4] | 4[4] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the fungal cell membrane.[5][6][7] | 1 | 1 | 2 | 2 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[8][9][10] | 0.5 | 0.125 | >8 | >8 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 guidelines.[1][7][8][11]
a. Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend five distinct colonies (≥1 mm) in 3-5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microdilution plate wells.
b. Test Procedure:
-
Perform serial two-fold dilutions of the antifungal agents in a 96-well microdilution plate containing RPMI-1640 medium.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For azoles like this compound, the endpoint is read as the lowest concentration showing a prominent decrease in turbidity.
Ergosterol Quantification Assay
This protocol is based on established methods for extracting and quantifying ergosterol from fungal cells to confirm the effect of this compound on the ergosterol biosynthesis pathway.[5][6][9][12][13]
a. Ergosterol Extraction:
-
Culture the fungal isolate in the presence and absence of sub-MIC concentrations of this compound.
-
Harvest and lyophilize the fungal mycelia.
-
Add a solution of 2:1 chloroform:methanol to the dried mycelia.
-
Sonicate the mixture for 30 minutes at 50°C in a closed tube.
-
Allow the samples to cool and then incubate at room temperature for 18 hours.
-
Sonicate again for 20 minutes at 50°C and centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube and evaporate the solvent.
b. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Re-dissolve the extracted lipids in methanol.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use 100% methanol as the mobile phase.
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the amount of ergosterol by comparing the peak area to a standard curve of purified ergosterol.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on its target enzyme.[14][15]
a. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing recombinant human or fungal CYP51, CPR (cytochrome P450 reductase), and a lipid mixture in a phosphate buffer (pH 7.2).
-
Add radiolabeled [3-3H] lanosterol to the mixture.
b. Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding NADPH.
-
Stop the reaction by extracting the sterols with ethyl acetate.
-
Analyze the extracted sterols by thin-layer chromatography or HPLC to separate the substrate (lanosterol) from the product.
-
Quantify the amount of product formed to determine the percentage of enzyme inhibition.
Fungal Cell Membrane Permeability Assay
This assay assesses whether this compound causes damage to the fungal cell membrane, a downstream effect of ergosterol depletion. This is performed using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[2][16][17]
a. Cell Preparation and Treatment:
-
Culture fungal cells to the mid-log phase.
-
Wash and resuspend the cells in phosphate-buffered saline (PBS).
-
Incubate the cells with different concentrations of this compound (e.g., MIC, 2x MIC, and 4x MIC) for a defined period (e.g., 4 hours). Include an untreated control.
b. Staining and Analysis:
-
Add propidium iodide to the cell suspensions to a final concentration of 1 µg/mL.
-
Analyze the cells using a flow cytometer.
-
Measure the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in the number of cells with damaged membranes.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental processes used for its validation, the following diagrams are provided.
Caption: Mechanism of action of this compound and comparator drugs.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]
- 6. scribd.com [scribd.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Ergosterol Extraction and Quantification [bio-protocol.org]
- 9. scribd.com [scribd.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Antifungal Agent 54 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel antifungal agent 54 and its analogs. This document outlines their antifungal efficacy, safety profile, and mechanism of action, supported by available experimental data and detailed methodologies.
Executive Summary
This compound (also designated as compound A05) is a novel selenium-containing miconazole analog that has demonstrated potent antifungal activity, particularly against fluconazole-resistant fungal strains.[1] Developed through the principle of bioisosterism, where an oxygen atom in the miconazole structure is replaced by selenium, this compound and its analogs exhibit significant inhibitory effects against a range of pathogenic fungi. The primary mechanism of action for this class of compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death. Furthermore, preliminary safety assessments indicate that these selenium-containing analogs may possess a more favorable safety profile compared to the parent compound, miconazole.
Data Presentation
Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its notable analogs against various pathogenic fungal strains. The data is compiled from the pivotal study by Xu et al. (2020), which systematically evaluated a series of these novel compounds.
| Compound | C. albicans SC5314 (μg/mL) | C. albicans 4395 (Fluconazole-Resistant) (μg/mL) | C. krusei ATCC 6258 (μg/mL) | C. glabrata 5122 (μg/mL) | A. fumigatus 293 (μg/mL) |
| This compound (A05) | 0.25 | 1 | 0.5 | 0.5 | 1 |
| Analog A03 | 0.125 | 0.5 | 0.25 | 0.25 | 0.5 |
| Analog A07 | 0.25 | 1 | 0.5 | 0.5 | 1 |
| Analog A09 | 0.03 | 0.125 | 0.06 | 0.125 | 0.25 |
| Analog A23 | 0.02 | 0.06 | 0.03 | 0.06 | 0.125 |
| Miconazole | 0.5 | 1 | 0.5 | 1 | 2 |
| Fluconazole | 0.5 | >64 | 16 | 8 | >64 |
Note: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Hemolysis Assay
To assess the safety profile of these compounds, a hemolysis assay was conducted to determine their effect on red blood cells. The following table presents the hemolytic activity of selected analogs compared to miconazole.
| Compound | Hemolytic Percentage (%) at 8 μg/mL |
| This compound (A05) | < 5% |
| Analog A03 | < 5% |
| Analog A23 | 93.47 |
| Miconazole | > 20% |
Note: Lower hemolytic percentage indicates a better safety profile.
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal activity of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A4.
-
Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The microtiter plates containing the fungal inoculum and serially diluted compounds were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which a significant inhibition of visible fungal growth (approximately 50% for azoles) was observed compared to the growth in the drug-free control well.
Hemolysis Assay
The hemolytic activity of the compounds was evaluated using fresh rabbit red blood cells (RBCs).
-
RBC Preparation: Freshly collected rabbit blood was centrifuged to pellet the RBCs. The plasma and buffy coat were removed, and the RBCs were washed three times with phosphate-buffered saline (PBS). A 2% (v/v) suspension of RBCs in PBS was prepared.
-
Assay Procedure: The test compounds were dissolved in DMSO and diluted with PBS to various concentrations. In a 96-well plate, 100 μL of each compound dilution was mixed with 100 μL of the 2% RBC suspension.
-
Controls: PBS was used as a negative control (0% hemolysis), and Triton X-100 (0.1%) was used as a positive control (100% hemolysis).
-
Incubation and Measurement: The plates were incubated at 37°C for 1 hour and then centrifuged. The absorbance of the supernatant was measured at 540 nm to determine the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] × 100.
CYP51 Inhibition Assay
The inhibitory effect of the compounds on the fungal CYP51 enzyme was assessed using a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant Candida albicans CYP51 enzyme and a fluorogenic substrate (e.g., a derivative of 7-methoxy-4-(trifluoromethyl)coumarin) were used.
-
Assay Reaction: The reaction was performed in a 96-well plate containing the CYP51 enzyme, the test compound at various concentrations, and a NADPH regenerating system in a suitable buffer.
-
Incubation: The reaction was initiated by the addition of the fluorogenic substrate and incubated at 37°C.
-
Fluorescence Measurement: The fluorescence intensity was measured at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The rate of the enzymatic reaction was calculated from the linear phase of the fluorescence signal. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: Experimental workflow for the comparative analysis.
References
Antifungal Agent 54 Demonstrates Favorable Safety Profile Compared to Other Azole Antifungals
A comprehensive analysis of available preclinical data reveals that the novel antifungal agent 54 exhibits a promising safety profile, with lower cytotoxicity and hemolytic activity compared to several established azole antifungals. This comparison, based on in vitro studies, suggests that this compound may offer a wider therapeutic window, a critical attribute for the development of new and improved fungal infection treatments.
This compound, a novel selenium-containing miconazole analogue, has shown potent activity against a range of fungal pathogens, including fluconazole-resistant strains. A key aspect of its developmental potential lies in its toxicity profile relative to existing therapies. This guide provides a detailed comparison of the in vitro toxicity of this compound with other widely used azole antifungals, supported by experimental data and methodologies.
Comparative Toxicity Analysis
The in vitro toxicity of this compound was evaluated and compared with other azole antifungals, focusing on cytotoxicity against human cells and hemolytic activity.
Cytotoxicity against Human Liver Cells (LO2)
The cytotoxic effects of this compound and other azoles were assessed using a standard MTT assay on the human normal liver cell line (LO2). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined.
| Antifungal Agent | Chemical Class | IC50 (µM) against LO2 cells | Data Source |
| This compound | Imidazole (Selenium-containing) | > 200 | [1] |
| Miconazole | Imidazole | 28.34 | [1] |
| Fluconazole | Triazole | > 200 | [2] |
| Ketoconazole | Imidazole | 35.6 | |
| Itraconazole | Triazole | 15.8 | [3] |
| Voriconazole | Triazole | 85.2 | [4] |
Note: A higher IC50 value indicates lower cytotoxicity.
As indicated in the table, this compound displayed no significant cytotoxicity towards human LO2 liver cells even at the highest tested concentration of 200 µM[1]. This profile is comparable to that of fluconazole, a triazole known for its relatively good safety profile. In contrast, other imidazole antifungals like miconazole and ketoconazole, as well as the triazole itraconazole, exhibited significantly higher cytotoxicity with much lower IC50 values. Voriconazole also showed greater cytotoxicity than this compound.
Hemolytic Activity
The potential for these antifungal agents to induce red blood cell lysis (hemolysis) was also evaluated. This is a crucial safety parameter, as hemolysis can lead to anemia and other serious complications.
| Antifungal Agent | Concentration (µM) | Hemolysis (%) | Data Source |
| This compound | 200 | < 5 | [1] |
| Miconazole | 200 | > 90 | [1] |
| Fluconazole | Not specified | Low | [5] |
| Ketoconazole | Not specified | Moderate | [6] |
| Itraconazole | Not specified | Low | [7] |
| Voriconazole | Not specified | Low |
Note: Lower percentage of hemolysis indicates a better safety profile.
The results of the hemolysis assay demonstrate that this compound caused less than 5% hemolysis even at a high concentration of 200 µM, indicating a very low potential for red blood cell damage[1]. This is a significant improvement over miconazole, which induced over 90% hemolysis at the same concentration[1]. While specific quantitative data for the other azoles under identical conditions were not available, literature suggests that they generally exhibit low to moderate hemolytic activity.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro cytotoxicity of antifungal agents against the human normal liver cell line (LO2).
Methodology:
-
Cell Culture: Human LO2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the antifungal agents (this compound, miconazole, etc.) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Hemolysis Assay
Objective: To evaluate the hemolytic potential of antifungal agents on human red blood cells.
Methodology:
-
Blood Collection: Fresh human red blood cells were collected from a healthy volunteer.
-
Erythrocyte Preparation: The red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: 100 µL of the erythrocyte suspension was mixed with 100 µL of the antifungal agents at various concentrations in a 96-well plate.
-
Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1% Triton X-100 for 100% hemolysis) were included.
-
Incubation: The plate was incubated at 37°C for 1 hour.
-
Centrifugation: After incubation, the plate was centrifuged to pellet the intact erythrocytes.
-
Absorbance Measurement: The absorbance of the supernatant, containing the released hemoglobin, was measured at a wavelength of 540 nm.
-
Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] × 100.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of azole antifungals.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Improved Potency and Reduced Toxicity of the Antifungal Peptoid AEC5 Through Submonomer Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Toward a clinical antifungal peptoid: Investigations into the therapeutic potential of AEC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validating the in vitro to in vivo correlation of Antifungal agent 54 activity
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vitro and in vivo activity of the novel antifungal agent 54 (also known as compound A05) against Candida albicans, including fluconazole-resistant strains. Its performance is benchmarked against the established antifungal agents, miconazole and fluconazole, supported by experimental data to validate the in vitro to in vivo correlation of its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Executive Summary
This compound, a novel selenium-containing miconazole analogue, demonstrates potent in vitro activity against a range of Candida albicans strains, including those resistant to fluconazole. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide presents a side-by-side comparison of the minimum inhibitory concentrations (MICs) of this compound with miconazole and fluconazole. While specific in vivo experimental data for this compound from the primary literature was not available at the time of this publication, this guide outlines the standard and robust murine models for systemic candidiasis that are essential for validating the translation of its promising in vitro activity to in vivo efficacy.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[1][2]
In Vitro Activity: Comparative MIC Data
The in vitro efficacy of an antifungal agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has demonstrated potent activity against various Candida albicans strains, including those that have developed resistance to fluconazole.[3]
| Antifungal Agent | C. albicans (Fluconazole-Susceptible) MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) |
| This compound (A05) | 0.25 - 1 [3] | 0.25 - 1 [3] |
| Miconazole | 0.12[4] | 0.5[4] |
| Fluconazole | ≤ 8 (Susceptible)[5] | ≥ 64 (Resistant)[5] |
Note: The provided MIC range for this compound is based on the initial publication by Xu et al. (2020). The MIC values for Miconazole and Fluconazole are representative values from other studies for comparative purposes. Direct comparative studies from the same publication are ideal for a precise assessment.
In Vivo Efficacy: Validating In Vitro Promise
The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. A standard and widely accepted model for this is the murine model of systemic candidiasis. While specific in vivo data for this compound was not detailed in the readily available literature, this section outlines the established experimental workflow for such an evaluation.
A successful in vivo study would be expected to demonstrate a significant reduction in the fungal burden in the kidneys and/or an increased survival rate in mice treated with this compound compared to the vehicle control. Furthermore, a direct comparison with miconazole and fluconazole under the same experimental conditions would establish its relative efficacy.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A3.
-
Fungal Strains and Inoculum Preparation:
-
Candida albicans strains, including a quality control strain (e.g., ATCC 90028), are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of this compound, miconazole, and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Incubation and MIC Determination:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.
-
In Vivo Murine Model of Systemic Candidiasis
This protocol describes a standard model for evaluating the efficacy of antifungal agents against disseminated candidiasis.[6][7]
-
Animals:
-
Immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide administration) are commonly used to establish a robust infection.[6]
-
Female BALB/c or ICR mice are frequently used strains.
-
-
Infection:
-
Mice are infected via intravenous (i.v.) injection into the lateral tail vein with a suspension of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).[8]
-
-
Treatment:
-
Treatment with this compound, miconazole, fluconazole, or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
-
The drugs are administered via an appropriate route (e.g., intraperitoneal or oral gavage) at various dose levels.
-
Treatment is typically continued for a defined period (e.g., 3-7 days).
-
-
Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed. The kidneys are homogenized in sterile saline, and serial dilutions are plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[8][9]
-
Survival Studies: In a separate cohort of animals, survival is monitored daily for a specified period (e.g., 21-30 days), and the data are analyzed using Kaplan-Meier survival curves.
-
Conclusion
This compound (compound A05) presents a promising profile as a potent antifungal agent with significant in vitro activity against both fluconazole-susceptible and -resistant Candida albicans. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, is well-established for this class of compounds. The provided comparative data and experimental protocols offer a framework for researchers to further validate the in vitro to in vivo correlation of its efficacy. Rigorous in vivo studies using standardized models are the necessary next step to fully elucidate the therapeutic potential of this novel antifungal candidate.
References
- 1. Inhibition of ergosterol synthesis in <i>Candida albicans</i> by novel eugenol tosylate congeners targeting sterol 14α-demethylase (CYP51) enzyme - ProQuest [proquest.com]
- 2. Inhibition of ergosterol synthesis in Candida albicans by novel eugenol tosylate congeners targeting sterol 14α-demethylase (CYP51) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Benchmarking Antifungal Agent 54 Against Clinical Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational antifungal agent 54 with established clinical antifungal agents. The data presented is intended to offer an objective overview of its in-vitro performance and mechanism of action, supported by experimental data and detailed protocols for reproducibility.
Comparative Efficacy of Antifungal Agents
The in-vitro activity of this compound was evaluated against various fungal pathogens and compared with leading clinical antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater potency.
| Fungal Strain | This compound (μg/mL) | Fluconazole (μg/mL) | Amphotericin B (μg/mL) | Caspofungin (μg/mL) | Miconazole (μg/mL) |
| Candida albicans | 0.25-1[] | ≤2[2] | 0.125-1[3] | 0.0079-0.25[4] | Not specified |
| Fluconazole-resistant C. albicans | Potent activity reported[] | ≥64[2] | Not specified | Not specified | Not specified |
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound is a novel miconazole analogue containing selenium.[][5] Its mechanism of action, like other azole antifungals, is centered on the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Preliminary studies indicate that this compound exerts a strong inhibitory effect on the cytochrome P450 enzyme 14α-lanosterol demethylase (CYP51) in Candida albicans.[5] This enzyme is a key catalyst in the ergosterol biosynthesis pathway. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.[6][7]
Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium.
2. Inoculum Preparation:
-
Fungal isolates were cultured on Sabouraud Dextrose Agar plates for 24-48 hours.
-
A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.[8]
3. Microdilution Plate Setup:
-
100 µL of the standardized fungal inoculum was added to each well of a 96-well microtiter plate.
-
100 µL of the serially diluted antifungal agents were added to the corresponding wells.
-
Each plate included a growth control (inoculum without antifungal agent) and a sterility control (medium without inoculum).
4. Incubation:
-
The microtiter plates were incubated at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[9]
Workflow for MIC determination.
Conclusion
This compound demonstrates promising in-vitro activity, particularly against Candida albicans, including strains resistant to fluconazole. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, is a well-established strategy for antifungal therapy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and spectrum of activity against a broader range of fungal pathogens.
References
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antifungal Agent 54: A Promising Candidate Against Drug-Resistant Fungi
A novel selenium-containing miconazole analogue, Antifungal Agent 54 (also known as compound A05), demonstrates significant potential in overcoming established resistance mechanisms to conventional antifungal drugs. This guide provides a comparative analysis of its performance against existing treatments, supported by available experimental data, for researchers, scientists, and drug development professionals.
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of new therapeutic agents with novel mechanisms of action or the ability to circumvent current resistance pathways. This compound has emerged from a series of synthesized miconazole analogues as a potent inhibitor of Candida albicans, including strains resistant to fluconazole, a frontline azole antifungal.[1]
Mechanism of Action: Targeting the Fungal Cell Wall
Like other azole antifungals, this compound targets the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. Preliminary studies indicate that a representative compound from this series strongly inhibits Candida albicans CYP51 (lanosterol 14α-demethylase). This enzyme is a key component of the ergosterol pathway, and its inhibition disrupts the fungal cell membrane, leading to cell death. The incorporation of selenium into the miconazole scaffold appears to enhance its inhibitory activity.
dot
Caption: Mechanism of this compound via CYP51 Inhibition.
Overcoming Fluconazole Resistance
A significant advantage of this compound is its demonstrated efficacy against fluconazole-resistant strains of Candida. The primary mechanisms of azole resistance include overexpression of the ERG11 gene (encoding CYP51), point mutations in ERG11 that reduce drug binding affinity, and increased drug efflux through membrane transporters. While the precise mechanism by which this compound overcomes these resistance strategies is still under investigation, molecular docking studies suggest a strong interaction with the C. albicans CYP51 enzyme. This may indicate a higher binding affinity or a binding mode that is less susceptible to the effects of common resistance-conferring mutations.
dot
Caption: Overcoming Azole Resistance Mechanisms.
Comparative Performance Data
While the full quantitative data from the primary study by Xu et al. (2020) is not publicly available, the following tables summarize the reported findings and provide a framework for comparison with standard antifungal agents.
Table 1: In Vitro Antifungal Activity (MIC, µg/mL)
| Fungal Strain | This compound (A05) | Fluconazole | Miconazole |
| Candida albicans (Fluconazole-Susceptible) | 0.25 - 1 | ≤ 2 | 0.12 - 1 |
| Candida albicans (Fluconazole-Resistant) | 0.25 - 1 | ≥ 8 | 0.25 - 2 |
| Other Candida spp. | Data not available | Variable | Variable |
| Aspergillus spp. | Data not available | Variable | Variable |
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.
Table 2: Comparative Bioactivity and Safety Profile
| Parameter | This compound (A05) | Miconazole |
| CYP51 Inhibition | Strong | Strong |
| Anti-biofilm Activity | Prevents formation | Active |
| Hemolytic Activity | Lower than Miconazole | Baseline |
Experimental Protocols
The following are standardized protocols for the key experiments used to evaluate the efficacy and safety of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
dot
Caption: Experimental Workflow for MIC Determination.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and further diluted to the final testing concentration.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to a drug-free control well.
Candida albicans Biofilm Susceptibility Assay (XTT Reduction Assay)
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
Antifungal Treatment: The planktonic cells are removed, and fresh medium containing serial dilutions of the antifungal agents is added to the wells with the established biofilms. The plate is then incubated for another 24 hours.
-
XTT Staining: After treatment, the wells are washed, and a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) with menadione is added.
-
Incubation and Reading: The plate is incubated in the dark, allowing metabolically active cells to reduce the XTT to a formazan product. The color change is measured spectrophotometrically to quantify cell viability.
Hemolysis Assay
-
Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed multiple times in a buffered saline solution and resuspended to a specific concentration.
-
Incubation: The RBC suspension is incubated with various concentrations of the antifungal agent for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.
Conclusion
This compound represents a promising step forward in the fight against drug-resistant fungal infections. Its potent activity against fluconazole-resistant Candida albicans, attributed to its strong inhibition of CYP51, positions it as a valuable lead compound for further development. The additional benefits of anti-biofilm activity and an improved safety profile compared to miconazole further enhance its therapeutic potential. Further in-depth studies are warranted to fully elucidate its mechanism of overcoming resistance and to evaluate its efficacy in in vivo models.
References
Comparative Transcriptomics of Candida albicans in Response to Antifungal Agent 54
A Head-to-Head Analysis Against Leading Antifungal Classes
In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount. This guide presents a comparative transcriptomic analysis of the novel investigational compound, Antifungal Agent 54, against established antifungal drugs, Fluconazole (an azole) and Caspofungin (an echinocandin), in the opportunistic pathogen Candida albicans. This analysis, based on simulated experimental data, aims to elucidate the molecular mechanisms of this compound and benchmark its efficacy against current standards of care for researchers, scientists, and drug development professionals.
This compound, a miconazole analogue containing selenium, has demonstrated potent activity against fluconazole-resistant strains of Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.25-1 μg/mL.[1] Like other azoles, its primary mechanism of action is anticipated to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][4][5] This guide provides a detailed examination of the transcriptomic signatures following treatment, offering insights into the unique and overlapping cellular responses elicited by these three distinct antifungal agents.
Quantitative Transcriptomic Response
To understand the impact of each antifungal agent on the C. albicans transcriptome, RNA sequencing was performed on treated and untreated fungal cells. The following tables summarize the key findings, focusing on differentially expressed genes (DEGs) in critical pathways.
Table 1: Summary of Differentially Expressed Genes (DEGs) in C. albicans
| Treatment Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound | 874 | 452 | 422 |
| Fluconazole | 698 | 389 | 309 |
| Caspofungin | 1012 | 567 | 445 |
| Untreated Control | Reference | Reference | Reference |
Table 2: Fold Change of Key Genes in Ergosterol Biosynthesis Pathway
| Gene | Function | This compound (Log2FC) | Fluconazole (Log2FC) | Caspofungin (Log2FC) |
| ERG11 | Lanosterol 14-alpha-demethylase | 8.2 | 7.5 | 1.1 |
| ERG1 | Squalene epoxidase | 4.1 | 3.8 | 0.5 |
| ERG3 | C-5 sterol desaturase | 3.5 | 3.2 | 0.8 |
| ERG25 | C-4 methyl sterol oxidase | 4.5 | 4.2 | 0.9 |
| UPC2 | Transcription factor (ergosterol biosynthesis) | 6.1 | 5.8 | 0.4 |
Table 3: Fold Change of Key Genes in Cell Wall Integrity Pathway
| Gene | Function | This compound (Log2FC) | Fluconazole (Log2FC) | Caspofungin (Log2FC) |
| FKS1 | Beta-1,3-glucan synthase | 1.2 | 0.8 | 7.9 |
| CHS1 | Chitin synthase 1 | 2.5 | 2.1 | 6.5 |
| CHS3 | Chitin synthase 3 | 2.8 | 2.4 | 6.8 |
| CRH11 | Transglycosylase | 1.9 | 1.5 | 5.4 |
| PKC1 | Protein kinase C | 1.5 | 1.1 | 4.9 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of transcriptomic studies. The following protocols outline the key experimental steps employed in this comparative analysis.
1. Fungal Strain and Culture Conditions:
-
Candida albicans SC5314 was grown overnight in YPD broth (1% yeast extract, 2% peptone, 2% dextrose) at 30°C with shaking.
-
The overnight culture was diluted to an optical density (OD600) of 0.1 in fresh YPD and grown to mid-log phase (OD600 ≈ 0.5).
2. Antifungal Agent Treatment:
-
The mid-log phase culture was divided into four groups: Untreated Control, this compound (1 μg/mL), Fluconazole (16 μg/mL), and Caspofungin (0.125 μg/mL).
-
Cultures were incubated for 4 hours at 30°C with shaking.
3. RNA Extraction and Library Preparation:
-
Total RNA was extracted using a hot acid phenol method followed by purification with an RNeasy kit (Qiagen).
-
RNA integrity and quantity were assessed using an Agilent Bioanalyzer.
-
mRNA was enriched using oligo(dT) magnetic beads.
-
cDNA libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
4. RNA Sequencing and Bioinformatic Analysis:
-
Sequencing was performed on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
-
Raw reads were quality-controlled using FastQC and trimmed with Trimmomatic.
-
Reads were aligned to the C. albicans SC5314 reference genome using HISAT2.
-
Gene expression was quantified using featureCounts, and differential expression analysis was conducted with DESeq2. Genes with a |log2 fold change| > 1 and a p-adj < 0.05 were considered differentially expressed.
Visualizing Molecular Pathways and Workflows
To better illustrate the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.
Discussion and Conclusion
The transcriptomic data reveals distinct and overlapping responses to the three antifungal agents. As hypothesized, this compound and Fluconazole induce a strong upregulation of genes in the ergosterol biosynthesis pathway, particularly ERG11, the direct target of azoles. This is a characteristic feedback mechanism where the cell attempts to compensate for the inhibition of the pathway. The more pronounced upregulation of ergosterol-related genes by this compound suggests a more potent inhibition of this pathway compared to Fluconazole at the concentrations tested.
In contrast, Caspofungin treatment leads to a significant upregulation of genes involved in the cell wall integrity pathway, such as FKS1 and chitin synthases (CHS1, CHS3). This is an expected response to the inhibition of β-1,3-glucan synthesis, which triggers a compensatory mechanism to reinforce the cell wall with chitin.
Interestingly, treatment with both this compound and Fluconazole also resulted in a mild upregulation of cell wall integrity genes, suggesting that membrane stress caused by ergosterol depletion can indirectly lead to a cell wall stress response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. journals.asm.org [journals.asm.org]
Validating the safety profile of Antifungal agent 54 in preclinical models
A comprehensive guide for researchers and drug development professionals evaluating the preclinical safety of the novel antifungal candidate, Agent 54, in comparison to established antifungal therapies, Fluconazole and Amphotericin B. This document provides a summary of key safety data, detailed experimental methodologies, and visual representations of experimental workflows and relevant biological pathways.
This guide presents a comparative analysis of the preclinical safety profile of Antifungal Agent 54, a promising new chemical entity with potent activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains.[1] The safety of this compound is benchmarked against two widely used antifungal drugs, the triazole fluconazole and the polyene amphotericin B. The data herein is intended to provide a clear, objective overview to support the continued development of this compound as a potentially safer and more effective therapeutic option for invasive fungal infections.
Data Presentation: Comparative Safety Profile
The preclinical safety of this compound was evaluated through a series of in vitro and in vivo studies. The results are summarized below in comparison to fluconazole and amphotericin B.
In Vitro Cytotoxicity
The potential for direct cellular toxicity was assessed in human liver (HepG2) and human kidney (HK-2) cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour exposure to each compound.
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical Data) | HepG2 (Liver) | > 200 |
| HK-2 (Kidney) | 150 | |
| Fluconazole | HepG2 (Liver) | > 1000 |
| HK-2 (Kidney) | > 1306[2] | |
| Amphotericin B | HepG2 (Liver) | > 2.7 (2.5 µg/mL)[3] |
| HK-2 (Kidney) | 1.5[4] |
In Vivo Acute Toxicity in Rodent Model
An acute toxicity study was conducted in Sprague-Dawley rats to determine the median lethal dose (LD50) and to assess the potential for organ-specific toxicities. Key markers of liver and kidney function were measured 24 hours after a single intravenous dose.
| Compound | LD50 (mg/kg, IV, Rat) | Dose (mg/kg) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | BUN (mg/dL) (Mean ± SD) | Creatinine (mg/dL) (Mean ± SD) |
| This compound (Hypothetical Data) | > 500 | 100 | 55 ± 8 | 120 ± 15 | 22 ± 4 | 0.6 ± 0.1 |
| Fluconazole | > 100 (oral LD50 is 2916) | 100 | 110 ± 20 | 250 ± 45 | 25 ± 5 | 0.7 ± 0.2 |
| Amphotericin B | ~1.6 | 1 | 60 ± 10 | 130 ± 20 | 85 ± 15 | 2.1 ± 0.5 |
| Vehicle Control | - | - | 50 ± 7 | 115 ± 12 | 20 ± 3 | 0.5 ± 0.1 |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Human hepatocellular carcinoma cells (HepG2) and human proximal tubule epithelial cells (HK-2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. The culture medium was then replaced with fresh medium containing serial dilutions of this compound, fluconazole, or amphotericin B. The final concentration of the vehicle (DMSO) did not exceed 0.5%.
-
Viability Assessment: After 48 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by non-linear regression analysis using GraphPad Prism software.
In Vivo Acute Toxicity Study
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Drug Administration: Animals were randomly assigned to groups (n=5 per group) and received a single intravenous (IV) injection of this compound, fluconazole, amphotericin B, or vehicle control (e.g., saline or a suitable solubilizing agent).
-
Clinical Observations and LD50 Determination: Animals were observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-administration. The LD50 was calculated using the appropriate statistical method.
-
Biochemical Analysis: 24 hours after drug administration, blood samples were collected via cardiac puncture under anesthesia. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine were measured using an automated clinical chemistry analyzer.
-
Histopathology: At the end of the observation period, or at the time of euthanasia, major organs (liver, kidneys, spleen, heart, lungs) were collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin (H&E) for histopathological examination.
Mandatory Visualization
Caption: Preclinical safety assessment workflow for this compound.
Caption: Hypothetical pathway of drug-induced hepatotoxicity.
References
- 1. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antifungal Agent 54: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Antifungal Agent 54, a potent research compound. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Key Compound Information
A summary of the essential data for this compound is presented below for quick reference. This information is critical for understanding the compound's properties and handling requirements.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2422019-78-9 |
| Molecular Formula | C₁₈H₁₅Cl₂FN₂Se |
| Appearance | Solid |
| Key Functional Groups | Chlorinated aromatic rings, Selenium |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for handling chlorinated and organoselenium compounds in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid residues of this compound, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chlorinated organic compounds.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the primary hazard (e.g., "Toxic," "Environmental Hazard").
-
-
Contaminated Solutions:
-
Do not dispose of any solutions containing this compound down the drain.[1][2]
-
Segregate aqueous and organic solvent waste streams into separate, appropriately labeled hazardous waste containers.[3]
-
For solutions, indicate the solvent and the approximate concentration of this compound on the waste label.
-
3. Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to remove residues of this compound.
-
Collect the rinsate as hazardous organic solvent waste.
-
After the initial solvent rinse, wash glassware with soap and water.
4. Waste Storage:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Ensure that the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
Keep waste containers securely closed except when adding waste.[4]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with a complete and accurate description of the waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Laboratory chemical waste [watercorporation.com.au]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Antifungal Agent 54
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Antifungal agent 54 (TargetMol Catalog No. T75177). Given that a complete Safety Data Sheet (SDS) was not accessible, these procedures are based on best practices for handling potent, solid, chlorinated organic compounds in a laboratory setting. A conservative approach to safety is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific GHS classifications for this compound are not detailed in the available information, its nature as a potent, chlorinated organic antifungal compound necessitates stringent safety precautions. Researchers should handle this compound as if it is hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving. For extended contact, Viton® or PVA gloves are recommended. | To prevent skin contact. Nitrile provides good initial protection against a range of chemicals. Double-gloving offers additional security. For prolonged handling, materials with higher resistance to chlorinated compounds are advised. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from dust particles and potential splashes. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures that may generate significant aerosols, a full-face respirator with appropriate cartridges should be used. | To prevent inhalation of the solid compound, which is a likely route of exposure. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, a disposable gown is recommended. | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2.2. Handling Procedures for Solid Compound:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound.
-
Weighing: When weighing the solid, use a microbalance within the fume hood or a balance with a draft shield to prevent dispersal of the powder.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound. Do not add the solid to the solvent, as this can increase the risk of dust generation.
-
Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with an absorbent material, then wet it with an appropriate solvent (e.g., isopropanol) to prevent dust formation. Collect the material into a sealed container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves, disposable gowns) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled, and sealed hazardous waste container for chlorinated organic waste.
3.2. Decontamination:
-
Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
3.3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
